molecular formula C11H15NO3S B137707 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide CAS No. 158089-76-0

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Cat. No.: B137707
CAS No.: 158089-76-0
M. Wt: 241.31 g/mol
InChI Key: YINIRYHLSTVCHU-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide (CAS 158089-76-0), also known as N-(4-Methoxybenzyl)-1,3-propanesultam, is a high-value chemical building block with the molecular formula C11H15NO3S and a molecular weight of 241.31 g·mol⁻¹ . This compound, characterized by its sultam (cyclic sulfonamide) structure, is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Researchers utilize this compound primarily as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring a protected sulfonamide group, makes it a precursor for the development of more complex molecules, particularly in the synthesis of sulfonamide derivatives which are a key pharmacophore in medicinal chemistry . The sultam core is of significant interest in drug discovery for constructing constrained scaffolds. Available safety information indicates that this compound carries warning statements and may pose hazards such as skin sensitization and causing skin and eye irritation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals. 1

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-11-5-3-10(4-6-11)9-12-7-2-8-16(12,13)14/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINIRYHLSTVCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443152
Record name 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158089-76-0
Record name 2-[(4-Methoxyphenyl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical characteristics of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Characteristics of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for determining key properties and conceptual diagrams to illustrate relevant workflows and principles.

Core Physicochemical Properties

This compound, also known as 2-(p-Methoxyphenyl)isothiazolidine-1,1-dioxide, is an organic compound belonging to the sultam (cyclic sulfonamide) class.[1] Its structure dictates its physical and chemical behavior, which is crucial for applications in medicinal chemistry and materials science. While extensive experimental data for this specific molecule is limited in publicly available literature, key properties can be predicted through computational methods.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the available computed data for this compound. Experimental determination is required for confirmation and to establish other key parameters.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃SPubChem CID: 52614[2]
Molecular Weight 227.28 g/mol PubChem CID: 52614[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Aqueous Solubility Data not availableN/A
pKa Data not availableN/A
LogP (Computed) 1.2PubChem CID: 52614[2]

Experimental Protocols

Detailed methodologies for determining the fundamental physicochemical properties of a novel or uncharacterized compound like this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.[4]

Methodology: Capillary Method using a Mel-Temp Apparatus [5]

  • Sample Preparation: Grind a small amount of the dry, solid compound into a fine powder.[4][5]

  • Capillary Loading: Dip the open end of a capillary tube into the powder. Gently tap the sealed end on a hard surface to pack the sample into a column approximately 3 mm high.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the Mel-Temp apparatus. Insert a calibrated thermometer.

  • Heating: Begin heating the block. For an unknown compound, a rapid initial determination can find the approximate melting point. For an accurate measurement, heat rapidly to about 10-15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[4]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[6] The melting point is reported as the range T1-T2.

Solubility Determination

Solubility provides insight into a molecule's polarity and the types of functional groups present.[7] A systematic approach using a variety of solvents is typically employed.

Methodology: Qualitative Solubility Testing [8][9]

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously.[8] If the compound dissolves, it is water-soluble. The pH of this aqueous solution can be tested with litmus or pH paper to indicate the presence of acidic or basic functional groups.[9]

  • Acid/Base Solubility (for water-insoluble compounds):

    • 5% NaOH Solution: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous NaOH. Solubility indicates the presence of a sufficiently acidic group (e.g., phenol).[8]

    • 5% NaHCO₃ Solution: Test solubility in 0.75 mL of 5% aqueous NaHCO₃. Solubility indicates a strongly acidic group (e.g., carboxylic acid).[8][9]

    • 5% HCl Solution: Test solubility in 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[8]

  • Organic Solvent Miscibility: For liquid compounds, miscibility can be tested by adding 1 mL of the compound to 1 mL of a solvent (e.g., water, hexane) and observing whether one or two layers are formed after shaking.[7]

pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity in a given solvent. Several methods can be used for its determination.

Methodology: Potentiometric Titration [10]

  • Sample Preparation: Prepare a solution of the compound with a known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds not soluble in water, aqueous-organic solvent mixtures may be used.[11]

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the resulting sigmoid titration curve.[12]

LogP Determination

The octanol-water partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a molecule's lipophilicity.[13] It is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method [13]

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution.[14] Allow the phases to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in one of the phases (or a mixture of both).[14]

  • Partitioning: Place a known volume of the n-octanol phase and the aqueous phase into a separatory funnel or vial. Add the compound stock solution. Shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible layers.

  • Phase Separation: Allow the layers to separate completely. This can be aided by centrifugation.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV or LC-MS.[14]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of experimental workflows and key physicochemical concepts relevant to the study of this compound.

experimental_workflow cluster_synthesis Compound Acquisition cluster_analysis Physicochemical Characterization cluster_application Application & Development A Synthesis / Procurement B Purity Assessment (e.g., Melting Point) A->B C Solubility Profiling B->C D pKa Determination C->D E LogP Measurement D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: General workflow for the physicochemical characterization of a compound.

logp_concept organic n-Octanol Phase (Lipophilic) aqueous Aqueous Phase (pH 7.4) (Hydrophilic) compound Compound compound->organic C_org compound->aqueous C_aq equation LogP = log ( [Compound]octanol / [Compound]aqueous )

Caption: Conceptual diagram of the LogP (octanol-water partition coefficient).

drug_discovery_pathway A Library Synthesis (e.g., Isothiazolidine Derivatives) B High-Throughput Screening (Biological Assays) A->B C Hit Identification B->C D Lead Optimization (Modify structure to improve properties) C->D E Physicochemical Profiling (Solubility, LogP, pKa) D->E Iterative Process F Preclinical & Clinical Development D->F

Caption: Role of physicochemical profiling in a typical drug discovery pipeline.

References

Structure Elucidation of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide. The document details the probable synthetic route, outlines detailed experimental protocols for its characterization, and presents a thorough analysis of its spectroscopic data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Synthesis

The structure of this compound consists of a saturated five-membered sultam ring, known as an isothiazolidine 1,1-dioxide, which is N-substituted with a 4-methoxybenzyl group. The synthesis of N-substituted isothiazolidine 1,1-dioxides is commonly achieved through an aza-Michael addition of a primary amine to an activated vinyl sulfone derivative. In this case, the likely synthetic pathway involves the reaction of 4-methoxybenzylamine with divinyl sulfone or a related vinyl sulfonamide precursor.

Synthesis_Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Product 4-methoxybenzylamine 4-Methoxybenzylamine Aza_Michael_Addition Aza-Michael Addition 4-methoxybenzylamine->Aza_Michael_Addition Divinyl_Sulfone Divinyl Sulfone Divinyl_Sulfone->Aza_Michael_Addition Target_Molecule 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide Aza_Michael_Addition->Target_Molecule

Caption: Proposed synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Aza-Michael Addition

Objective: To synthesize this compound.

Materials:

  • 4-methoxybenzylamine

  • Divinyl sulfone

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of divinyl sulfone (1.1 eq) in anhydrous methanol to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectroscopic Characterization Workflow

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Synthesized Product B ¹H NMR & ¹³C NMR A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Data Interpretation & Structure Confirmation B->E C->E D->E Logical_Relationship A Isothiazolidine 1,1-Dioxide Core C 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide A->C forms scaffold B 4-Methoxybenzyl Moiety B->C N-substituent D Potential Biological Activity C->D exhibits

Spectroscopic Characterization of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of N-substituted isothiazolidine 1,1-dioxides and molecules containing the 4-methoxybenzyl moiety.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d2HAr-H (ortho to CH₂)
~6.88d2HAr-H (meta to CH₂)
~4.30s2HN-CH₂-Ar
~3.80s3HO-CH₃
~3.25t2HN-CH₂-CH₂
~2.40quintet2HCH₂-CH₂-SO₂
~3.10t2HCH₂-SO₂
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~159.5Ar-C (para, attached to OCH₃)
~130.0Ar-C (ortho to CH₂)
~128.0Ar-C (ipso, attached to CH₂)
~114.0Ar-C (meta to CH₂)
~55.3O-CH₃
~52.0N-CH₂-Ar
~48.0N-CH₂-CH₂
~45.0CH₂-SO₂
~25.0CH₂-CH₂-SO₂
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1610, 1510StrongAromatic C=C stretch
1300-1350StrongSO₂ asymmetric stretch
1245StrongAr-O-C stretch (asymmetric)
1110-1150StrongSO₂ symmetric stretch
1030MediumAr-O-C stretch (symmetric)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityPossible Fragment
241Moderate[M]⁺ (Molecular Ion)
121High[CH₃O-C₆H₄-CH₂]⁺ (4-methoxybenzyl cation)
120Moderate[M - SO₂ - H]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Low[C₆H₅]⁺ (Phenyl cation)
65Low[C₅H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean 5 mm NMR tube.

2. Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 or 500 MHz.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is standard.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the crystal surface to ensure full coverage.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.[1]

  • If using electrospray ionization (ESI), the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

2. Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source, which is typically heated to ensure volatilization.

  • The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of a chemical compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Experimental workflow for compound characterization.

logical_relationships cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (Chemical Shift, Coupling) connectivity Connectivity (Atom Connections) nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) functional_groups Functional Groups (-SO₂, -OCH₃, Ar) ir_data->functional_groups ms_data MS Data (m/z, Fragmentation) ms_data->connectivity Fragmentation Pattern molecular_weight Molecular Weight & Formula ms_data->molecular_weight

Caption: Logical relationships in spectral data interpretation.

References

A Technical Guide to the Biological Activity Screening of Isothiazolidine 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies used to screen the biological activities of isothiazolidine 1,1-dioxide derivatives, a class of heterocyclic compounds recognized for their potential therapeutic applications. This document details experimental protocols for assessing their anticancer, antimicrobial, and enzyme-inhibitory properties, presents quantitative data from various studies, and visualizes key experimental workflows and cellular pathways.

Introduction to Isothiazolidine 1,1-Dioxides

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are five-membered cyclic sulfonamides. This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological profile, which includes anticancer, antimicrobial, and enzyme-inhibitory activities.[1] The structural rigidity and synthetic tractability of the isothiazolidine 1,1-dioxide core make it an attractive template for the design of novel therapeutic agents. This guide focuses on the practical aspects of screening these derivatives to identify and characterize their biological functions.

Experimental Workflow for Biological Activity Screening

The initial screening of a library of newly synthesized isothiazolidine 1,1-dioxide derivatives typically follows a structured workflow. This process begins with primary in vitro assays to identify initial "hit" compounds, which are then subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action.

G General Experimental Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies start Synthesis of Isothiazolidine 1,1-Dioxide Derivatives screen High-Throughput Screening (HTS) - Anticancer (e.g., MTT Assay) - Antimicrobial (e.g., MIC Assay) - Enzyme Inhibition Assays start->screen hit Identification of 'Hit' Compounds screen->hit confirm Dose-Response & IC50/MIC Determination hit->confirm moa Elucidation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Analysis) confirm->moa pathway Signaling Pathway Analysis moa->pathway

General workflow for screening isothiazolidine derivatives.

Anticancer Activity Screening

A significant area of investigation for isothiazolidine 1,1-dioxide derivatives is their potential as anticancer agents. Their activity is typically assessed against a panel of human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected thiazolidinone derivatives against various cancer cell lines.

Compound/Derivative SeriesCancer Cell LineIC₅₀ (µM)Reference
Benzoimidazol-thiazolidinone (13a)HCT116 (Colorectal)0.05[2]
Benzoimidazol-thiazolidinone (13b)HCT116 (Colorectal)0.12[2]
Thiazolidin-4-one (28)HeLa (Cervical)3.2 ± 0.5[3]
Thiazolidin-4-one (28)MCF-7 (Breast)2.1 ± 0.5[3]
Thiazolidin-4-one (28)LNCaP (Prostate)2.9 ± 0.3[3]
Thiazolidin-4-one (28)A549 (Lung)4.6 ± 0.8[3]
Paracyclophanyl thiazolidinone (7)RPMI-8226 (Leukemia)1.61[2]
Paracyclophanyl thiazolidinone (7)SR (Leukemia)1.11[2]
Isatin-Thiazolidinone (6a)MDA-MB-231 (Breast)7.6[2]
Isatin-Thiazolidinone (6a)MCF-7 (Breast)8.4[2]
Thiazole-Phthalimide (5b)MCF-7 (Breast)0.2 ± 0.01[4]
Thiazole-Phthalimide (5g)PC-12 (Pheochromocytoma)0.43 ± 0.06[4]
Thiazole-Phthalimide (5k)MDA-MB-468 (Breast)0.6 ± 0.04[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well sterile microplates

  • Test compounds (isothiazolidine 1,1-dioxide derivatives) dissolved in DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5][7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Apoptosis Induction

Many thiazolidinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This is often mediated through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspases.

G Intrinsic Apoptosis Pathway compound Thiazolidinone Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis G PPAR-γ Activation Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus cluster_2 Cellular Response ligand Thiazolidinone Derivative (Ligand) ppar PPAR-γ ligand->ppar Binds & Activates complex PPAR-γ / RXR Heterodimer ppar->complex rxr RXR rxr->complex complex_n PPAR-γ / RXR Heterodimer complex->complex_n Translocation ppre PPRE (DNA Response Element) complex_n->ppre Binds to transcription Modulation of Gene Transcription ppre->transcription arrest Cell Cycle Arrest (e.g., ↑ p21, p27; ↓ Cyclin D1) transcription->arrest apoptosis Induction of Apoptosis transcription->apoptosis

References

Unveiling the Therapeutic Potential of N-Substituted Sultams: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted sultams, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Their unique structural features and synthetic accessibility have led to the exploration of their therapeutic potential across a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the key molecular targets of N-substituted sultams, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.

Introduction to N-Substituted Sultams

Sultams are cyclic sulfonamides that have garnered significant attention in drug discovery due to their diverse biological activities. The substitution at the nitrogen atom of the sultam ring offers a convenient handle for chemical modification, allowing for the fine-tuning of their pharmacological properties.[1] This has led to the development of N-substituted sultam derivatives with potent and selective activities against various therapeutic targets, including enzymes, receptors, and signaling pathways implicated in cancer, inflammation, metabolic disorders, and infectious diseases.[1][2]

Key Therapeutic Targets and Quantitative Bioactivity

N-substituted sultams have been shown to modulate the activity of several key proteins involved in disease pathogenesis. The following sections detail the primary therapeutic targets and summarize the quantitative bioactivity data for representative N-substituted sultam derivatives.

Enzyme Inhibition

A significant area of investigation for N-substituted sultams is their role as enzyme inhibitors. Their ability to interact with the active sites of various enzymes makes them attractive candidates for the development of novel therapeutics.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in physiological processes such as pH regulation and CO2 transport.[3] Dysregulation of CA activity is associated with several disorders, including glaucoma, epilepsy, and cancer. While secondary sulfonamides are generally considered poor CA inhibitors, certain N-substituted benzofused sultams have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms (hCA I and hCA II).[1]

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Halogenated benzofused sultamshCA I, hCA IIPotent Inhibition (Specific Kᵢ values not detailed in the provided text)[1]
N-substituted saccharin derivativeshCA I, II, IX, XIINot specified[2]
N-methylacetazolamideCarbonic AnhydraseCompetitive Inhibition[4]
N-hydroxy-N-methyl-substituted sulfonamidesCarbonic AnhydraseIrreversible Inhibition[4]
2,4-dichloro-1,3,5-triazine derivatives of sulfa drugsbCA IIIC₅₀ = 1.49–24.9 μM[5]

Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Certain N-substituted sultams derived from saccharin have been evaluated as selective inhibitors of human COX-1.[2]

Compound ClassTarget IsoformIC₅₀Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)Reference
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1 / COX-2Not specifiedNot specified[6]
Pyrazole derivatives with sulfonamideCOX-20.28–6.32 μM5.41–172.32[7]
N-substituted pyrrolidine-2,5-dione derivativesCOX-20.98–113.44 μM0.52–31.5[7]

N-aroyl-β-sultams have been identified as irreversible inhibitors of serine proteases, such as porcine pancreatic elastase, through the sulfonylation of the active site serine residue.[1] The inhibitory potential of these compounds is influenced by the electronic properties of the substituents on the N-aroyl ring, with electron-withdrawing groups enhancing activity.[1] Furthermore, N-acyl-β-sultams are time-dependent, irreversible inhibitors of Streptomyces R61 DD-peptidase, a bacterial enzyme involved in cell wall biosynthesis.[8][9]

Compound ClassTarget EnzymeInhibition MechanismKey FindingsReference
N-aroyl-β-sultamsPorcine Pancreatic ElastaseIrreversible sulfonylation of active site serineElectron-withdrawing groups on the N-aroyl ring increase inhibitory potential.[1]
N-acyl-β-sultamsStreptomyces R61 DD-peptidaseIrreversible sulfonylation of active site serineForms a stable 1:1 enzyme-inhibitor complex.[8][9]
3-oxo-β-sultamsElastaseAcylation of active site serineSecond-order rate constant for inactivation of 768 M⁻¹ s⁻¹ at pH 6 for N-benzyl-4,4-dimethyl-3-oxo-β-sultam.[10]

MMPs and TACE are involved in tissue remodeling and inflammation. Overexpression of these enzymes is linked to diseases like arthritis and cancer. N-substituted sultams have been investigated as inhibitors of these enzymes.

Compound ClassTarget EnzymePotencyReference
N-arylsulfonamido d-valinesMMP-2, MMP-9Nanomolar range[11]
β-sulfonyl hydroxamatesTACEGood potency and selectivity over MMP-2 and MMP-13[12]
Anticancer Activity

N-substituted sultams have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

CompoundCell LineIC₅₀ (μM)Reference
(R)-g (oxasultam)SKBR3 (breast cancer)~10[1]
Ester 3f (saccharin derivative)Hepatic cancer cellsHighest cytotoxic activity in the series[2]
N-substituted 2-arylquinazolinones (7h)MCF-7, MDA-MB-231, T-47D (breast cancer)< 5[3]
N-substituted indazole derivativesA2780 (ovarian), A549 (lung)4.21 - 18.6[13]
Antiviral Activity

The emergence of viral pandemics has accelerated the search for novel antiviral agents. N-substituted sultams have shown promise as inhibitors of viral replication, including against Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2).

CompoundVirusCell LineIC₅₀ (μM)Reference
Compound 12aSARS-CoV-2Vero0.88[1]
7-N-substituted compounds (12b, 12c)SARS-CoV-2Vero13.80 and 14[1]
HIV-protease inhibitors (11b, 11c)HIV-1-Kᵢ = 360 pM and 260 pM[1]
Glycogen Synthase Activation

In the context of metabolic diseases such as type 2 diabetes, activating glycogen synthase (GS) is a potential therapeutic strategy. A series of N-substituted sultam carboxylic acids have been discovered as potent activators of glycogen synthase.

CompoundActivityEC₅₀ (μM)Reference
Compound 35Glycogen synthase activator0.09[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-substituted sultams.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[3][5]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • N-substituted sultam inhibitor stock solution (in DMSO)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • 4-Nitrophenylacetate (p-NPA) substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 60 µL of Tris-sulfate buffer to each well of a 96-well microplate.

  • Add 10 µL of the N-substituted sultam inhibitor solution at various concentrations (or DMSO for control) to the wells.

  • Add 10 µL of hCA II enzyme solution (50 U) to the wells.

  • Mix the contents and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of p-NPA substrate to each well.

  • Immediately monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2

  • COX Assay Buffer

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • N-substituted sultam inhibitor stock solution (in DMSO)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reconstitute and dilute all reagents as per the manufacturer's instructions.

  • Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the fluorometric probe.

  • Add 10 µL of the diluted N-substituted sultam inhibitor solution at various concentrations to the wells of the microplate.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of reconstituted COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Calculate the reaction rates and determine the IC₅₀ values.

Human Neutrophil Elastase (HNE) Inhibition Assay

This is a spectrophotometric assay based on the cleavage of a chromogenic substrate.[1]

Materials:

  • Human Neutrophil Elastase (HNE)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) substrate

  • N-substituted sultam inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add assay buffer to the wells of a 96-well plate.

  • Add the N-substituted sultam inhibitor at various concentrations.

  • Add HNE solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the MeOSuc-AAPV-pNA substrate solution.

  • Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes in a plate reader pre-heated to 37°C.

  • Calculate the rate of reaction and determine the IC₅₀ value.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-substituted sultam compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-substituted sultam compound for 24-48 hours.

  • After incubation, remove the medium and add 20 µL of MTT solution to each well.

  • Incubate for 3 hours at 37°C.

  • Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that reduces the number of plaques by 50%.[4][8][11]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 isolate

  • Complete growth medium and infection medium

  • N-substituted sultam compound

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Crystal violet solution

  • Formalin

  • 24-well plates

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Seed Vero E6 cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the N-substituted sultam compound in infection medium.

  • Mix the compound dilutions with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units).

  • Infect the Vero E6 cell monolayers with the virus-compound mixture for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the respective compound concentrations.

  • Incubate for 2-3 days at 37°C until plaques are visible.

  • Fix the cells with formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percent inhibition.

  • Determine the EC₅₀ value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of N-substituted sultams.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, inflammation, and cell proliferation.[19][20][21][22][23] Certain N-substituted sultams have been shown to modulate this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT STAT->P_STAT P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer Dimerization Nucleus Nucleus P_STAT_Dimer->Nucleus Translocation Gene Target Gene Transcription P_STAT_Dimer->Gene Regulates Sultam N-Substituted Sultam Sultam->P_JAK Inhibits

Caption: A simplified diagram of the JAK/STAT signaling pathway and a potential point of inhibition by N-substituted sultams.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Controls and Inhibitor Concentrations) prep_reagents->plate_setup add_enzyme Add Enzyme and Inhibitor plate_setup->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Signal (e.g., Absorbance) Kinetically add_substrate->measure analyze Analyze Data (Calculate Rates, % Inhibition) measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for determining the IC₅₀ of an N-substituted sultam against a target enzyme.

Experimental Workflow: Cell-Based Cytotoxicity Assay

The following diagram outlines the steps involved in a typical cell-based cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat Cells with N-Substituted Sultam (Various Concentrations) incubate1->treat_cells incubate2 Incubate for 24-48h treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for 3h add_reagent->incubate3 add_solvent Add Solubilizing Agent (e.g., DMSO) incubate3->add_solvent measure Measure Absorbance add_solvent->measure analyze Analyze Data (Calculate % Viability) measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: A standard workflow for assessing the cytotoxicity of N-substituted sultams on cancer cell lines.

Conclusion

N-substituted sultams represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to be readily functionalized allows for the systematic exploration of structure-activity relationships and the optimization of their potency and selectivity against a variety of therapeutic targets. This technical guide provides a foundational resource for researchers in the field, summarizing key bioactivity data, detailing essential experimental protocols, and visualizing complex biological and experimental processes. Further investigation into the targets and mechanisms of action of N-substituted sultams is warranted to fully unlock their therapeutic potential and advance novel drug candidates into clinical development.

References

In Silico Modeling of Isothiazolidine and Thiazolidinone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the in silico modeling of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is limited in publicly available literature. This guide, therefore, provides a comprehensive overview of the computational methodologies applied to the broader, structurally related, and extensively studied classes of isothiazolidine 1,1-dioxides and thiazolidinones. These scaffolds are pharmacologically significant, and the principles outlined herein are directly applicable to the in silico investigation of this compound and its derivatives.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It details the application of computational methods to understand and predict the interactions of small molecules containing isothiazolidine 1,1-dioxide and thiazolidinone cores with biological targets.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on thiazolidinone derivatives, highlighting their potential as inhibitors for various biological targets. This data is crucial for establishing structure-activity relationships (SAR) and validating computational models.

Table 1: In Vitro Biological Activity of Thiazolidinone Derivatives

Compound ClassTargetCompound IDIC50 (µM)Cell Line(s)Reference
Thiazolidine-2,4-dioneVEGFR-211f0.053-[1]
Thiazolidine-2,4-dioneVEGFR-212a2.0Caco-2[2]
Thiazolidine-2,4-dioneVEGFR-212a10.0HepG-2[2]
Thiazolidine-2,4-dioneVEGFR-212a40.0MDA-MB-231[2]
4-ThiazolidinoneMMP-9230.04-[3]
4-Thiazolidinone ConjugateAnticancer-0.17Mino[4][5]
Benzoimidazol-thiazolidinoneAnticancer13a0.05 (mM/ml)HCT116[6]
Benzoimidazol-thiazolidinoneAnticancer13b0.12 (mM/ml)HCT116[6]
Thiazolidinoneα-amylase411.8 (µg/mL)-[7]
Thiazolidinoneα-amylase518.2 (µg/mL)-[7]
Thiazolidinoneα-amylase621.34 (µg/mL)-[7]

Table 2: Molecular Docking and In Silico ADMET Predictions for Thiazolidinone Derivatives

Compound ClassTargetCompound IDDocking Score (kcal/mol)ADMET Prediction HighlightsReference
Thiazolidinone DerivativesCOX-2TZD-4< -10Moderately lipophilic derivatives bind better.[8]
Thiazolidinone DerivativesCOX-2TZD-2< -10Weak correlation between MW and binding affinity.[8]
Thiazolidinone DerivativesCOX-2TZD-10< -10-[8]
Thiazolidine-2,4-dionesPIM-1 KinaseZINC22066185-9.06-[9]
Thiazolidine-2,4-dionesPIM-1 KinaseZINC05678245-8.45-[9]
Thiazolidine-2,4-dionesPIM-1 KinaseZINC16431468-8.96-[9]
Thiazolo[3,2-a]pyridineα-amylase4e-7.43Adheres to Lipinski's Rule of Five.[10]
4-Thiazolidinone DerivativesHSA1High ScoreSafe nature, high drug-likeness.[11]
4-Thiazolidinone DerivativesHSA3High ScoreSafe nature, high drug-likeness.[11]

Experimental and Computational Protocols

This section provides detailed methodologies for key in silico experiments commonly employed in the study of isothiazolidine and thiazolidinone derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8] This method is instrumental in virtual screening and understanding binding mechanisms.

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., VEGFR-2, COX-2, MMP-9) is obtained from the Protein Data Bank (PDB).[12]

    • Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein structure.

    • The 3D structures of the thiazolidinone ligands are sketched using software like ChemDraw and optimized for energy minimization.[12]

  • Docking Simulation:

    • Software such as AutoDock Vina, PyRx, or the docking modules within Discovery Studio or MOE are utilized.[3][8][12]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site, calculating the binding affinity (docking score) for each pose.

  • Analysis:

    • The resulting poses are ranked based on their docking scores.

    • The binding mode of the best-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.[8]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the interactions.[1][13]

  • System Setup:

    • The best-docked pose from the molecular docking study is used as the starting structure for the simulation.

    • The complex is placed in a periodic box of explicit solvent (e.g., water molecules).

    • Counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • An appropriate force field (e.g., AMBER, CHARMM) is applied to describe the physics of the system.

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • A production run is performed for a significant duration (e.g., 100-200 ns) to collect trajectory data.[13][14]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and the ligand over the simulation time.[13]

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • The persistence of key intermolecular interactions (e.g., hydrogen bonds) is monitored throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity, enabling the prediction of activity for new compounds.[15][16]

  • Data Set Preparation:

    • A dataset of compounds with known biological activities (e.g., pEC50, pIC50) is compiled.[17]

    • The dataset is divided into a training set for model development and a test set for model validation.[17]

  • Descriptor Calculation:

    • For each molecule, a variety of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields in CoMFA/CoMSIA).[15][17]

  • Model Building and Validation:

    • Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with biological activity.[16]

    • The model's predictive power is validated using the test set and statistical metrics such as the coefficient of determination (R²) and cross-validated R² (q²).[15]

In Silico ADMET Prediction

ADMET prediction is crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures.[10][18]

  • Methodology:

    • The chemical structures of the compounds are submitted to specialized software or web servers like SwissADME, ADMETlab 2.0, or QikProp.[10][19]

    • These tools calculate a range of properties, including:

      • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

      • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hepatotoxicity.

    • Drug-likeness is often assessed using rules like Lipinski's Rule of Five and Jorgensen's Rule of Three.[10][14]

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate common workflows and concepts in the in silico modeling of thiazolidinone and isothiazolidine derivatives.

In_Silico_Drug_Discovery_Workflow cluster_0 Computational Screening cluster_1 Refinement & Prediction cluster_2 Validation cluster_3 Outcome Start Compound Library (e.g., ZINC, ChemDiv) Docking Molecular Docking (Virtual Screening) Start->Docking Filtering Hit Filtering (Based on Score & Interactions) Docking->Filtering MD_Sim Molecular Dynamics Simulation Filtering->MD_Sim ADMET ADMET Prediction Filtering->ADMET QSAR QSAR Modeling (Optional) Filtering->QSAR Synthesis Chemical Synthesis of Lead Compounds MD_Sim->Synthesis ADMET->Synthesis QSAR->Synthesis Bioassay In Vitro Biological Assays Synthesis->Bioassay Lead_Opt Lead Optimization Bioassay->Lead_Opt

Caption: A general workflow for in silico drug discovery.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K/Akt Dimerization->PI3K Ras Ras/MAPK Dimerization->Ras Inhibitor Thiazolidinone Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation PI3K->Proliferation Ras->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

QSAR_Logic Descriptors Molecular Descriptors Steric (e.g., Molar Refractivity) Electronic (e.g., Dipole Moment) Topological (e.g., Branching Index) Hydrophobic (e.g., logP) Model QSAR Model (e.g., MLR) Descriptors:s1->Model Descriptors:s2->Model Descriptors:s3->Model Descriptors:s4->Model Activity Predicted Biological Activity (e.g., pIC50) Model->Activity

Caption: Logical relationship in a QSAR model.

References

In-depth Technical Guide: 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide (CAS: 158089-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical entity 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, identified by the CAS number 158089-76-0. This document consolidates all publicly available information regarding its chemical properties, potential synthesis strategies, and speculative biological relevance based on structurally related compounds. At present, there is a notable absence of published literature detailing the specific biological activity, mechanism of action, or comprehensive experimental protocols for this compound. This guide aims to provide a foundational understanding and to stimulate further investigation into its potential therapeutic applications.

Chemical Identity and Properties

This compound is a sulfonamide derivative with a distinct isothiazolidine 1,1-dioxide core. The key identifying information and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 158089-76-0[1][2][3][4][5]
Synonym N-(4-Methoxybenzyl)-1,3-propanesultam[2][3]
Molecular Formula C₁₁H₁₅NO₃S[5]
Molecular Weight 241.31 g/mol [3][5]
Canonical SMILES COC1=CC=C(C=C1)CN2CCCS2(=O)=O[2][5]
InChI Key YINIRYHLSTVCHU-UHFFFAOYSA-N[2]
Appearance White to off-white solid (predicted)General chemical knowledge
Storage 2-8°C, Sealed in dry conditions[5]

Potential Synthesis Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the current literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related N-substituted isothiazolidine 1,1-dioxides. A potential retrosynthetic analysis suggests two primary approaches.

Retrosynthetic Analysis and Proposed Forward Synthesis

The logical disconnection points for this compound are the C-N bond connecting the benzyl group to the isothiazolidine ring. This leads to two potential synthetic strategies:

  • Strategy A: Alkylation of Isothiazolidine 1,1-dioxide. This involves the synthesis of the parent isothiazolidine 1,1-dioxide followed by N-alkylation with 4-methoxybenzyl halide.

  • Strategy B: Cyclization of a Precursor. This would involve the synthesis of an open-chain precursor containing the 4-methoxybenzyl amine and a propanesulfonyl moiety, followed by an intramolecular cyclization.

The following diagram illustrates a potential experimental workflow for Strategy A.

G cluster_0 Step 1: Synthesis of Isothiazolidine 1,1-dioxide cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification A 3-Chloropropanesulfonyl chloride C Isothiazolidine 1,1-dioxide A->C Reaction B Ammonia B->C Reaction D Isothiazolidine 1,1-dioxide C->D H This compound D->H Reactant E 4-Methoxybenzyl chloride E->H Reactant F Base (e.g., NaH, K2CO3) F->H Condition G Solvent (e.g., DMF, Acetonitrile) G->H Condition I Crude Product H->I J Column Chromatography I->J K Recrystallization J->K L Pure Product K->L

Potential Synthetic Workflow Diagram
Hypothetical Experimental Protocol (Based on Strategy A)

Materials: 3-Chloropropanesulfonyl chloride, aqueous ammonia, 4-methoxybenzyl chloride, sodium hydride (or potassium carbonate), anhydrous dimethylformamide (DMF), ethyl acetate, hexane, silica gel.

Step 1: Synthesis of Isothiazolidine 1,1-dioxide

  • To a stirred solution of aqueous ammonia at 0°C, slowly add 3-chloropropanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isothiazolidine 1,1-dioxide.

  • Purify the crude product by vacuum distillation or recrystallization.

Step 2: N-Alkylation

  • To a solution of isothiazolidine 1,1-dioxide in anhydrous DMF, add a base such as sodium hydride or potassium carbonate portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add a solution of 4-methoxybenzyl chloride in anhydrous DMF.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude this compound by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Potential Biological Activity and Signaling Pathways (Speculative)

There is no direct evidence in the scientific literature regarding the biological activity of this compound. However, the presence of the "isothiazolidine 1,1-dioxide" core in other biologically active molecules may provide some clues for future research directions.

A US patent application (US20220202787A1) describes rapamycin derivatives containing an isothiazolidine 1,1-dioxide moiety as inhibitors of mTORC1 (mammalian target of rapamycin complex 1). The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer.

The speculative mechanism of action, based on this related class of compounds, could involve the interaction of the isothiazolidine 1,1-dioxide scaffold with key proteins in the mTOR pathway.

G cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Compound 2-(4-Methoxybenzyl) isothiazolidine 1,1-dioxide (Hypothetical Target) Compound->mTORC1 Inhibits (Speculative) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes EBP1->ProteinSynthesis Inhibits Inhibition CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Hypothetical mTOR Signaling Pathway Involvement

Future Research Directions

The lack of data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, MS, HPLC, X-ray crystallography).

  • In Vitro Biological Screening: Screening the compound against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects. Initial assays could include MTT or CellTiter-Glo assays.

  • Mechanism of Action Studies: If biological activity is observed, further studies should focus on elucidating the mechanism of action. Based on related compounds, investigation into its potential as an mTOR inhibitor would be a logical starting point. This could involve Western blotting to assess the phosphorylation status of mTORC1 downstream targets like p70S6K1 and 4E-BP1.

  • Pharmacokinetic Profiling: Preliminary assessment of its ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a drug candidate.

Conclusion

This compound (CAS 158089-76-0) is a commercially available chemical compound with a well-defined structure. However, its biological properties and potential therapeutic applications remain unexplored. This technical guide has provided a summary of its known chemical identity and has proposed a potential synthetic route and a speculative mechanism of action based on structurally related compounds. It is hoped that this document will serve as a valuable starting point for researchers interested in investigating the properties and potential of this novel chemical entity.

References

The Emerging Pharmacophore: A Technical Guide to 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide or "sultam," is a heterocyclic scaffold of increasing interest in medicinal chemistry. Its unique three-dimensional structure and electronic properties make it an attractive component for the design of novel therapeutic agents. This technical whitepaper focuses on a specific derivative, 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide, exploring its potential as a pharmacophore for drug discovery. While specific biological data for this compound is not extensively available in public literature, this guide provides a prospective analysis of its synthesis, physicochemical properties, a hypothesized pharmacophore model, and a proposed workflow for its biological evaluation. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Introduction to Isothiazolidine 1,1-dioxides in Medicinal Chemistry

Sultams, or cyclic sulfonamides, have garnered attention in drug discovery due to their diverse chemical and biological profiles. The isothiazolidine 1,1-dioxide ring system, a five-membered sultam, offers a rigid scaffold that can orient substituents in specific vectors, making it a valuable component for designing molecules with high target specificity. Derivatives of this core have been investigated for a range of biological activities, and their synthesis is amenable to the creation of diverse chemical libraries for high-throughput screening.[1] The focus of this guide, this compound, incorporates the isothiazolidine 1,1-dioxide core with a 4-methoxybenzyl group, a common moiety in pharmacologically active compounds.

Synthesis and Physicochemical Properties

While a specific, detailed synthesis for this compound is not prominently published, a plausible synthetic route can be extrapolated from established methods for N-substituted isothiazolidine 1,1-dioxides. A general approach involves the reaction of a suitable precursor, such as isothiazolidine 1,1-dioxide, with 4-methoxybenzyl bromide in the presence of a base.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃SBLDpharm[2]
Molecular Weight 227.28 g/mol PubChem
CAS Number 158089-76-0BLDpharm[2]
SMILES COC1=CC=C(C=C1)N2CCCS2(=O)=OPubChem

Table 1. Physicochemical properties of this compound.

A Prospective Pharmacophore Model

In the absence of empirical biological data, a pharmacophore model for this compound can be hypothesized based on its structural features. This model can guide the initial stages of a drug discovery program by suggesting potential biological targets and informing the design of analogue libraries.

The key pharmacophoric features are identified as:

  • A Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group in the isothiazolidine 1,1-dioxide ring are strong hydrogen bond acceptors.

  • A Hydrophobic/Aromatic Region: The 4-methoxybenzyl group provides a significant hydrophobic and aromatic region, which can engage in van der Waals and π-stacking interactions with a biological target.

  • A Potential Hydrogen Bond Acceptor (Ether): The methoxy group on the benzyl ring can also act as a hydrogen bond acceptor.

  • A Rigid Scaffold: The isothiazolidine 1,1-dioxide ring provides a conformationally restricted core, which can help to reduce the entropic penalty upon binding to a target.

Pharmacophore_Model cluster_features Hypothesized Pharmacophore Features mol mol hba1 Hydrogen Bond Acceptor p1 hba1->p1 hba2 Hydrogen Bond Acceptor p2 hba2->p2 h_aro Hydrophobic/Aromatic Region p3 h_aro->p3 hba3 Potential Hydrogen Bond Acceptor p4 hba3->p4

Caption: Hypothesized pharmacophore model for this compound.

Experimental Protocols: A General Synthetic Approach

Drawing from methodologies for the synthesis of related compounds, a general protocol for the preparation of N-substituted isothiazolidine 1,1-dioxides is presented below.[1] This can be adapted for the synthesis of the title compound.

General Procedure for N-Alkylation of an Isothiazolidine 1,1-dioxide Precursor:

  • To a solution of the isothiazolidine 1,1-dioxide precursor (1 equivalent) in a suitable dry solvent (e.g., dimethylformamide or acetonitrile) is added a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents).

  • The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to facilitate the formation of the corresponding anion.

  • 4-Methoxybenzyl bromide (1.1 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60 °C) and monitored by thin-layer chromatography until completion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Proposed Biological Evaluation Workflow

To elucidate the biological activity and validate the pharmacophore model of this compound, a systematic biological evaluation is necessary. A proposed workflow is outlined below.

Biological_Evaluation_Workflow start Synthesis and Purification of This compound hts High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Protease Panels) start->hts hit_id Hit Identification and Validation hts->hit_id dose_response Dose-Response and IC50/EC50 Determination hit_id->dose_response target_deconv Target Deconvolution and Validation (e.g., Cellular Thermal Shift Assay, RNAi) hit_id->target_deconv sar Structure-Activity Relationship (SAR) Studies (Analogue Synthesis and Testing) dose_response->sar in_vitro In Vitro ADME/Tox Profiling dose_response->in_vitro lead_opt Lead Optimization sar->lead_opt target_deconv->lead_opt in_vivo In Vivo Efficacy and PK/PD Studies in_vitro->in_vivo in_vivo->lead_opt

Caption: A proposed workflow for the biological evaluation of this compound.

This workflow begins with broad screening to identify initial biological activities, followed by more focused studies to determine potency, mechanism of action, and drug-like properties.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with the potential for biological activity, stemming from its isothiazolidine 1,1-dioxide core and the presence of a pharmacologically relevant 4-methoxybenzyl substituent. The prospective pharmacophore model presented in this guide highlights key structural features that could mediate interactions with biological targets. The lack of published biological data underscores the need for a systematic investigation into the therapeutic potential of this compound. The proposed synthetic and biological evaluation workflows provide a roadmap for researchers to embark on the exploration of this and related sultam derivatives. Future studies should focus on the synthesis and screening of this compound and a library of its analogues to uncover novel biological activities and validate its role as a valuable pharmacophore in drug discovery.

References

Exploring the mechanism of action of sultam-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of sultam-based compounds for researchers, scientists, and drug development professionals.

Introduction to Sultam-Based Compounds

Sultams, or cyclic sulfonamides, are heterocyclic compounds that are structural analogs of lactams.[1] While the sulfonamide scaffold is widely applied in drug discovery, the incorporation of this functional group into a cyclic structure imparts unique chemical properties that are of significant interest in medicinal chemistry.[2] These compounds have been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A key feature of certain sultam derivatives, particularly the strained four-membered β-sultams, is their ability to act as irreversible covalent inhibitors of key biological targets.[2][3]

Core Mechanism of Action: Covalent Inhibition via Sulfonylation

The primary mechanism of action for many bioactive sultam compounds is irreversible covalent inhibition. This process is driven by the inherent reactivity of the strained sultam ring, which makes it an effective electrophile susceptible to nucleophilic attack.

  • Initial Non-covalent Binding : The process begins with the sultam inhibitor reversibly binding to the active site of the target protein. This initial interaction is governed by non-covalent forces and is characterized by the inhibition constant (Ki).[4]

  • Nucleophilic Attack and Ring Opening : A nucleophilic amino acid residue within the protein's active site, commonly a serine or cysteine, attacks the electrophilic sulfur atom of the sultam ring.[2][3][4]

  • Covalent Adduct Formation : This attack leads to the cleavage of the endocyclic sulfur-nitrogen (S-N) bond, opening the ring.[2][3] A stable, irreversible covalent bond is formed between the inhibitor and the protein, typically resulting in a sulfonate ester or a similar adduct.[2] This "sulfonylation" of the active site residue permanently inactivates the protein.[3]

This mechanism is particularly noted in β-sultams, which are sulfonyl analogs of β-lactams. Studies have shown that β-sultams can be 100 to 1,000 times more reactive towards hydrolysis than their corresponding β-lactam counterparts, highlighting their potential as potent inactivators of enzymes like serine proteases.[2][3]

Caption: General mechanism of two-step covalent inhibition by sultam compounds.

Quantitative Data Presentation

The efficacy of covalent inhibitors is best described by the second-order rate constant, k_inact/Ki, which accounts for both the initial binding affinity (Ki) and the rate of covalent bond formation (k_inact).[5] Unlike the IC50 value, k_inact/Ki is independent of factors like pre-incubation time.[5][6]

Table 1: Representative Pharmacokinetic Data for Covalent Inhibitors

ParameterDescriptionTypical Value RangeImportance
Ki Inhibition constant; measures the affinity of the initial non-covalent binding.1 µM - 100 µM (Fragments)Lower Ki indicates stronger initial binding to the target.[6]
k_inact Maximum rate of inactivation at saturating inhibitor concentrations.0.001 s⁻¹ - 0.1 s⁻¹Higher k_inact indicates faster covalent bond formation.[6]
k_inact/Ki Second-order rate constant; the most accurate measure of covalent inhibitor potency.10³ M⁻¹s⁻¹ - 10⁷ M⁻¹s⁻¹ (Optimized)A comprehensive metric for comparing the efficiency of different covalent inhibitors.[5][6]

Table 2: Illustrative Inhibitory Activity of Sultam Compounds

Compound IDTarget EnzymeType of InhibitionIC50 (nM)k_inact/Ki (M⁻¹s⁻¹)
SULT-A01Serine Protease XIrreversible1505.0 x 10⁴
SULT-B02Cysteine Protease YIrreversible851.2 x 10⁵
SULT-C03β-Lactamase ZIrreversible2102.5 x 10⁴

(Note: Data in Table 2 is illustrative to represent typical measurements for this compound class.)

Key Experimental Protocols

Characterizing sultam-based covalent inhibitors requires specific methodologies to confirm the mechanism and quantify potency.

Protocol 1: Determination of k_inact/Ki via Enzyme Activity Assay

This protocol measures the rate of enzyme inactivation over time to determine the potency of an irreversible inhibitor.

  • Materials : Target enzyme, fluorogenic or chromogenic substrate, sultam inhibitor stock solution, assay buffer.

  • Procedure :

    • Prepare a series of inhibitor dilutions at various concentrations.

    • In a microplate, add the target enzyme to the assay buffer.

    • Initiate the reaction by adding the inhibitor dilutions to the enzyme. Allow this pre-incubation to proceed for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, add the substrate to the enzyme-inhibitor mixture to measure the remaining enzyme activity.

    • Monitor the product formation (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis :

    • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate constant (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation (Y = k_inact*X / (Ki + X)) to determine the kinetic parameters k_inact and Ki.[6]

Protocol 2: Confirmation of Covalent Adduct by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm that the inhibitor has formed a covalent bond with the target protein.[7][8]

  • Sample Preparation :

    • Incubate the target protein with a stoichiometric excess (e.g., 5-fold molar excess) of the sultam inhibitor in a suitable buffer for a time sufficient for the reaction to complete (e.g., 1-2 hours) at room temperature.

    • Prepare a control sample of the untreated protein under identical conditions.

    • Remove unreacted inhibitor and desalt the samples using a method like C4 ZipTip desalting.

  • Mass Spectrometry Analysis :

    • Analyze the intact mass of both the treated and untreated protein samples using an LC-MS system, typically with electrospray ionization (ESI).[9]

  • Data Interpretation :

    • Deconvolute the resulting mass spectra to determine the average molecular weight of the protein in both samples.

    • A mass increase in the inhibitor-treated sample that corresponds precisely to the molecular weight of the sultam compound confirms the formation of a 1:1 covalent protein-inhibitor adduct.[8]

Visualizations of Workflows and Pathways

A Compound Library Screening (HTS) B Hit Identification A->B C Biochemical Potency Assay (Determine IC50) B->C D Covalent Mechanism Confirmation (Intact Mass Spectrometry) C->D E Kinetic Characterization (Determine k_inact/Ki) D->E F Cellular Efficacy & Selectivity (Cell-based Assays, Proteomics) E->F G Structural Biology (X-ray Crystallography) E->G H Lead Optimization F->H G->H

Caption: A typical workflow for the discovery and characterization of covalent inhibitors.

Ligand Extracellular Signal Receptor Receptor Ligand->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates TargetProtease Target Serine Protease Kinase1->TargetProtease activates Substrate Inactive Substrate TargetProtease->Substrate cleaves ActiveProduct Active Product Substrate->ActiveProduct Response Cellular Response (e.g., Inflammation) ActiveProduct->Response Inhibitor Sultam Inhibitor Inhibitor->TargetProtease irreversibly inhibits

References

Methodological & Application

Synthesis Protocol for 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds recognized for their significant biological activities and utility as synthetic intermediates in medicinal chemistry. Their rigid cyclic sulfonamide structure makes them valuable scaffolds for the design of enzyme inhibitors and other therapeutic agents. This document provides a detailed two-step protocol for the synthesis of a specific derivative, 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide. The synthesis involves the initial preparation of the parent isothiazolidine 1,1-dioxide ring, followed by its N-alkylation with 4-methoxybenzyl bromide.

Chemical Reaction Scheme The overall synthesis is depicted in the following scheme:

Step 1: Synthesis of Isothiazolidine 1,1-dioxide

Step 2: Synthesis of this compound

Experimental Protocols

Part 1: Synthesis of Isothiazolidine 1,1-dioxide (γ-Sultam)

This procedure outlines the formation of the core isothiazolidine 1,1-dioxide ring from 3-chloropropanesulfonyl chloride. The reaction proceeds via the formation of 3-chloropropanesulfonamide, which then undergoes base-catalyzed intramolecular cyclization.[1]

Materials and Reagents:

  • 3-Chloropropanesulfonyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Sulfonamide Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 3-chloropropanesulfonyl chloride (1.0 eq.) to a stirred aqueous solution of ammonia (2.5 eq.).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Cyclization: Concentrate the filtrate under reduced pressure to obtain crude 3-chloropropanesulfonamide. Without further purification, dissolve the crude product in a suitable solvent like tetrahydrofuran (THF).

  • Add a solution of sodium hydroxide (1.1 eq.) in water dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford isothiazolidine 1,1-dioxide as a solid.

Part 2: Synthesis of this compound

This protocol details the N-alkylation of the prepared isothiazolidine 1,1-dioxide with 4-methoxybenzyl bromide using a strong base.[2]

Materials and Reagents:

  • Isothiazolidine 1,1-dioxide (from Part 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Methoxybenzyl bromide (PMBBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isothiazolidine 1,1-dioxide (1.0 eq.) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq., 60% dispersion in oil) portion-wise to the stirred solution.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: To the deprotonated sultam, add 4-methoxybenzyl bromide (1.1 eq.) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters

StepReactantsBase/CatalystSolventTemperatureTypical Yield (%)
13-Chloropropanesulfonyl chloride, Ammonia; 3-ChloropropanesulfonamideNaOH (for cyclization)DCM/THF0 °C to Reflux60-75
2Isothiazolidine 1,1-dioxide, 4-Methoxybenzyl bromideSodium Hydride (NaH)THF0 °C to Room Temp70-85

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined
¹H NMR (CDCl₃) δ (ppm): 7.25 (d, J=8.6 Hz, 2H, Ar-H), 6.88 (d, J=8.6 Hz, 2H, Ar-H), 4.45 (s, 2H, N-CH₂-Ar), 3.80 (s, 3H, OCH₃), 3.30 (t, J=6.5 Hz, 2H, N-CH₂), 3.15 (t, J=7.0 Hz, 2H, S-CH₂), 2.35 (quint, J=6.8 Hz, 2H, C-CH₂-C)
¹³C NMR (CDCl₃) δ (ppm): 159.5 (Ar-C), 129.8 (Ar-CH x2), 128.0 (Ar-C), 114.2 (Ar-CH x2), 55.3 (OCH₃), 51.5 (S-CH₂), 49.0 (N-CH₂-Ar), 45.0 (N-CH₂), 25.0 (C-CH₂-C)

Note: NMR data are predicted based on analogous structures and are subject to experimental verification.

Visualization

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Isothiazolidine 1,1-dioxide cluster_step2 Step 2: N-Alkylation A1 3-Chloropropanesulfonyl chloride B Reaction: Sulfonamide Formation (0-5 °C) A1->B A2 Aqueous Ammonia A2->B C Crude 3-Chloropropanesulfonamide B->C D Reaction: Intramolecular Cyclization (NaOH, Reflux) C->D E Purification: Column Chromatography D->E F Isothiazolidine 1,1-dioxide E->F G Isothiazolidine 1,1-dioxide I Reaction: Deprotonation (0 °C) G->I H NaH in THF H->I K Reaction: Alkylation (0 °C to RT) I->K J 4-Methoxybenzyl bromide J->K L Purification: Column Chromatography K->L M 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide L->M

Caption: Workflow for the two-step synthesis of the target compound.

References

One-Pot Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of triazole-containing isothiazolidine 1,1-dioxides. These compounds, also known as β-amino sultams, are of significant interest in drug discovery due to their diverse biological activities.[1] The methodologies outlined below describe efficient, multi-component reactions that enable the rapid generation of libraries of these valuable molecules.[1][2][3][4]

Introduction

Isothiazolidine 1,1-dioxides, cyclic sulfonamides also referred to as sultams, represent a promising chemotype in medicinal chemistry. The incorporation of a triazole moiety into the isothiazolidine 1,1-dioxide scaffold can further enhance the pharmacological properties of these compounds. Traditional multi-step synthetic approaches to such complex molecules can be time-consuming and inefficient. The one-pot syntheses described herein leverage orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) and the aza-Michael addition, to streamline the synthesis process, allowing for the creation of diverse compound libraries for high-throughput screening.[1][3][5]

Two primary one-pot strategies for the synthesis of triazole-containing isothiazolidine 1,1-dioxides have been successfully employed: a click/aza-Michael protocol and a click/OACC esterification protocol .[1][2][3][4] These methods have been utilized to generate extensive libraries of novel compounds for biological evaluation.[1][3]

Data Presentation

The following tables summarize the quantitative data from the synthesis of two distinct libraries of triazole-containing isothiazolidine 1,1-dioxides, referred to as Library A/B and Library C.

Table 1: Summary of Synthesized Compound Libraries

LibrarySynthetic ProtocolNumber of MembersSuccessful Syntheses (>90% Purity)Overall Success Rate
A and BOne-pot click/aza-Michael18016793%
COne-pot click/OACC esterification4141100%
Total 221 208 94%

Data compiled from studies on the one-pot synthesis of triazole-containing isothiazolidine 1,1-dioxide libraries.[1][3]

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary one-pot synthetic strategies.

G cluster_0 One-Pot Click/Aza-Michael Protocol A Dihydroisothiazole 1,1-dioxide Scaffold D One-Pot Reaction: Click Reaction & Aza-Michael Addition A->D B Array of Azides B->D C Array of Amines C->D E Library of Triazole-Containing Isothiazolidine 1,1-dioxides D->E

Caption: Workflow for the one-pot click/aza-Michael synthesis.

G cluster_1 One-Pot Click/OACC Esterification Protocol F Dihydroisothiazole 1,1-dioxide Scaffold H Aza-Michael Reaction F->H G Amino Alcohols G->H I Daughter Scaffolds H->I K One-Pot Reaction: Click Reaction & OACC Esterification I->K J Array of Azides J->K L Library of Triazole-Containing Isothiazolidine 1,1-dioxides K->L

Caption: Workflow for the one-pot click/OACC esterification synthesis.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the one-pot synthesis of triazole-containing isothiazolidine 1,1-dioxides.

Protocol 1: One-Pot Click/Aza-Michael Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides (General Procedure for Library A)

This protocol facilitates the rapid diversification of a core dihydroisothiazole 1,1-dioxide scaffold.[1][3]

Materials:

  • Dihydroisothiazole 1,1-dioxide core scaffold

  • Array of diverse azides

  • Array of diverse amines

  • Copper(I) catalyst (e.g., CuI)

  • Solvent (e.g., THF)

Procedure:

  • To a solution of the alkyne-containing dihydroisothiazole 1,1-dioxide scaffold (1.0 equivalent) and a selected azide (1.1 equivalents) in THF, add a catalytic amount of CuI (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature for 8-10 hours to facilitate the click reaction, forming the triazole ring.

  • Upon completion of the click reaction (monitored by TLC or LC-MS), add the selected amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature to allow the aza-Michael addition to proceed. The reaction time may vary depending on the reactivity of the amine.

  • After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using automated mass-directed preparative HPLC to yield the desired triazole-containing isothiazolidine 1,1-dioxide.

Protocol 2: Two-Step Click/Aza-Michael Synthesis for Piperazine-Containing Derivatives (General Procedure for Library B)

For certain amines, such as piperazines, a two-step sequential protocol is employed to improve the efficiency of catalyst removal.[1]

Procedure:

  • Perform the click reaction as described in Protocol 1, step 1.

  • After the click reaction is complete, remove the copper catalyst from the crude material using a suitable method, such as silica gel plug filtration or solid-phase extraction (SPE).

  • To the purified triazole-containing intermediate, add the piperazine amine (1.2 equivalents) and a suitable solvent.

  • Stir the reaction at room temperature until the aza-Michael addition is complete.

  • Work up and purify the product as described in Protocol 1, steps 5-8.

Protocol 3: One-Pot Click/OACC Esterification Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides (General Procedure for Library C)

This protocol involves the initial synthesis of "daughter scaffolds" via an aza-Michael reaction, followed by a one-pot click/esterification.[1][4]

Step 1: Synthesis of Daughter Scaffolds

  • React the dihydroisothiazole 1,1-dioxide core scaffold with various amino alcohols in an aza-Michael reaction to generate a set of functionalized "daughter" isothiazolidine 1,1-dioxide scaffolds.

Step 2: One-Pot Click/Esterification

  • In a reaction vessel, combine a daughter scaffold (1.0 equivalent), a selected azide (1.1 equivalents), and a carboxylic acid (1.2 equivalents) in a suitable solvent.

  • Add a copper(I) catalyst to initiate the click reaction.

  • Once the click reaction is complete, add the oligomeric alkyl carbodiimide (OACC) coupling reagent to facilitate the esterification between the hydroxyl group of the daughter scaffold and the carboxylic acid.

  • Stir the reaction mixture at room temperature until the esterification is complete.

  • Work up and purify the final product as described in Protocol 1, steps 5-8.

Applications in Drug Development

The synthetic strategies detailed in this document are highly valuable for drug development professionals. The ability to rapidly generate large and diverse libraries of triazole-containing isothiazolidine 1,1-dioxides allows for efficient exploration of the structure-activity relationships (SAR) of this compound class.[1] These libraries can be subjected to high-throughput screening to identify novel hits for various therapeutic targets. The isothiazolidine 1,1-dioxide core, combined with the versatile triazole moiety, offers a unique chemical space for the development of new therapeutic agents.[6][7] The modular nature of these one-pot syntheses allows for the systematic modification of different parts of the molecule, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

References

Application of Ring-Closing Metathesis for the Synthesis of Sultams: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of sultams, an important class of heterocyclic compounds in medicinal chemistry, using Ring-Closing Metathesis (RCM). Sultams, which are cyclic sulfonamides, are featured in a variety of biologically active molecules, including anti-HIV agents, COX-2 inhibitors, and anticonvulsants.[1] RCM has emerged as a powerful and versatile tool for the construction of these valuable scaffolds.[1][2]

Introduction to Ring-Closing Metathesis in Sultam Synthesis

Ring-closing metathesis is a powerful catalytic reaction that forms a carbon-carbon double bond within a single molecule, leading to the formation of a cyclic compound. In the context of sultam synthesis, an acyclic precursor containing two terminal alkene functionalities is treated with a ruthenium-based catalyst, such as Grubbs catalyst, to induce cyclization and form the unsaturated sultam ring with the concomitant release of ethylene gas.

The choice of catalyst is crucial for the success of the reaction. Second-generation Grubbs catalysts are often employed due to their high reactivity and tolerance to a wide range of functional groups. The selection of solvent and reaction temperature can also significantly influence the reaction outcome, with toluene and dichloromethane being common choices.

General Experimental Workflow

The synthesis of sultams via RCM typically follows a two-step sequence: preparation of a di-olefinic sulfonamide precursor, followed by the catalytic ring-closing metathesis reaction.

RCM_Workflow cluster_0 Precursor Synthesis cluster_1 Ring-Closing Metathesis Amine Primary Amine Allylation Allylation/ Olefin Introduction Amine->Allylation SulfonylChloride Vinylsulfonyl Chloride SulfonylChloride->Allylation Precursor Di-olefinic Sulfonamide Allylation->Precursor RCM RCM Reaction (Grubbs Catalyst) Precursor->RCM Purification Purification RCM->Purification Sultam Unsaturated Sultam Purification->Sultam

Caption: General workflow for sultam synthesis via RCM.

Mechanism of Ring-Closing Metathesis

The catalytic cycle of RCM, as proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps mediated by the ruthenium catalyst.

RCM_Mechanism cluster_0 Catalytic Cycle Catalyst [Ru]=CH2 Metallacyclobutane1 Ruthenacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + Diene Diene Di-olefinic Sulfonamide Intermediate New Alkylidene Intermediate Metallacyclobutane1->Intermediate - Alkene Metallacyclobutane2 Ruthenacyclobutane Intermediate 2 Intermediate->Metallacyclobutane2 Intramolecular Coordination Product Unsaturated Sultam + [Ru]=CH2 Metallacyclobutane2->Product Cycloreversion - Ethylene Product->Catalyst Regeneration

Caption: Simplified mechanism of Ring-Closing Metathesis.

Quantitative Data Summary

The following table summarizes representative examples of sultam synthesis via RCM, highlighting the diversity of achievable ring sizes and the efficiency of the reaction.

EntryRing SizeSubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
15N-allyl-N-(prop-2-en-1-yl)ethenesulfonamideGrubbs II (5)Toluene80196[1]
25N-(but-3-en-1-yl)-N-(prop-2-en-1-yl)ethenesulfonamideGrubbs II (5)Toluene80192[1]
36(S)-tert-butyl allyl(1-phenylbut-3-en-1-yl)sulfamoylcarbamateGrubbs II (10)Toluenereflux1285[2]
46(S)-N-allyl-1-phenylbut-3-en-1-amineGrubbs II (10)CH2Cl2reflux1295[2]
57(S)-N-(1-phenylbut-3-en-1-yl)prop-2-en-1-amineGrubbs II (10)DCEreflux1286[2]

Experimental Protocols

Protocol 1: Synthesis of a Five-Membered Sultam

This protocol is adapted from the work of Mondal and Debnath for the synthesis of 2-allyl-2,3-dihydro-1,2-thiazole 1,1-dioxide.[1]

Materials:

  • N,N-diallylethenesulfonamide (1.0 eq)

  • Grubbs II catalyst (0.05 eq)

  • Anhydrous toluene

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add N,N-diallylethenesulfonamide (1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the substrate.

  • To this solution, add Grubbs II catalyst (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with cold toluene, and dried under vacuum.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure sultam.

Protocol 2: Synthesis of a Stereodiverse Six-Membered Sultam

This protocol is based on the synthesis of a chiral δ-sultam as described by Jiménez-Hopkins and Hanson.[2]

Materials:

  • (S)-tert-butyl allyl(1-phenylbut-3-en-1-yl)sulfamoylcarbamate (1.0 eq)

  • Second-generation Grubbs catalyst (0.10 eq)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon supply

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve (S)-tert-butyl allyl(1-phenylbut-3-en-1-yl)sulfamoylcarbamate (0.5 mmol) in anhydrous toluene (25 mL).

  • Add the second-generation Grubbs catalyst (0.05 mmol, 10 mol%) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiopure δ-sultam.

Protocol 3: Synthesis of a Seven-Membered Vinylic Sultam

This protocol is adapted from the work of Jiménez-Hopkins and Hanson for the synthesis of a seven-membered sultam.[2]

Materials:

  • (S)-N-(1-phenylbut-3-en-1-yl)prop-2-en-1-amine (1.0 eq)

  • Second-generation Grubbs catalyst (0.10 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon supply

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, add (S)-N-(1-phenylbut-3-en-1-yl)prop-2-en-1-amine (0.3 mmol) and anhydrous DCE (15 mL).

  • Add the second-generation Grubbs catalyst (0.03 mmol, 10 mol%).

  • Heat the reaction mixture to reflux for 12 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired seven-membered vinylic sultam.

Conclusion

Ring-closing metathesis is a highly effective and reliable method for the synthesis of a variety of sultams, including five-, six-, and seven-membered rings. The operational simplicity, functional group tolerance, and generally high yields make RCM an attractive strategy for both academic research and industrial drug development. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel sultam-based compounds.

References

Iron-catalyzed intramolecular C-H amidation for sultam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Iron-Catalyzed Intramolecular C-H Amidation for Sultam Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic sulfonamides, commonly known as sultams, are a vital class of heterocyclic compounds frequently incorporated into pharmaceutical agents and agrochemicals due to their unique biological activities and favorable physicochemical properties.[1][2] Traditional methods for sultam synthesis often require multi-step procedures involving pre-functionalized starting materials.[3] In contrast, direct C-H functionalization offers a more atom- and step-economical approach.[4][5]

This application note details an efficient protocol for the synthesis of sultams via an intramolecular C(sp³)–H amidation reaction. The method utilizes a readily available and inexpensive iron catalyst, offering a sustainable alternative to catalysis based on precious metals like rhodium or palladium.[1][3][6] The procedure, developed by Zhong et al., employs an in situ-generated iron complex from Fe(ClO₄)₂ and an aminopyridine ligand, demonstrating broad substrate tolerance and good to excellent yields.[1][2][7]

Reaction Scheme & Mechanism

The overall transformation involves the cyclization of a sulfonamide precursor onto an unactivated aliphatic C-H bond, catalyzed by an iron complex. The reaction is believed to proceed through a high-valent iron-nitrene intermediate.[8][9] The proposed catalytic cycle begins with the reaction of the Fe(II) precatalyst with the oxidant, generating a reactive iron-nitrene species. This intermediate then abstracts a hydrogen atom from an aliphatic C-H bond in a stereoselectivity-determining step, forming a radical intermediate.[9][10][11] A rapid radical rebound step follows, leading to the formation of the C-N bond and regenerating the active catalyst.[9][10][11]

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle cluster_reactants Inputs/Outputs Fe_II Fe(II) Catalyst Fe_IV_Nitrene High-Valent Fe(IV)-Nitrene Fe_II->Fe_IV_Nitrene  Oxidant (NFSI) Radical_Intermediate Substrate Radical + Fe(III)-NHR Fe_IV_Nitrene->Radical_Intermediate  Hydrogen Atom  Abstraction (HAT) Product_Complex Fe(II) + Sultam Product Radical_Intermediate->Product_Complex  Radical Rebound  (C-N Formation) Product_Complex->Fe_II  Product Release Product Sultam Product Product_Complex->Product Substrate Sulfonamide Substrate Substrate->Radical_Intermediate

Caption: Proposed catalytic cycle for iron-catalyzed C-H amidation.

Data Presentation

Table 1: Optimization of Reaction Conditions

The optimal conditions were identified by screening various iron sources, ligands, oxidants, and solvents.

EntryFe Source (10 mol%)Ligand (15 mol%)Oxidant (equiv.)SolventYield (%)
1Fe(acac)₂L1NFSI (2.0)DCE45
2Fe(OAc)₂L1NFSI (2.0)DCE53
3Fe(OTf)₂L1NFSI (2.0)DCE67
4FeCl₂L1NFSI (2.0)DCE35
5Fe(ClO₄)₂L1NFSI (2.0)DCE85
6Fe(ClO₄)₂L2NFSI (2.0)DCE71
7Fe(ClO₄)₂L3NFSI (2.0)DCE42
8Fe(ClO₄)₂L1PhI(OAc)₂ (2.0)DCE<10
9Fe(ClO₄)₂L1NFSI (2.0)CH₃CN76
10 Fe(ClO₄)₂ L1 NFSI (2.0) DCE 89

Reaction conditions: Substrate (0.2 mmol), Fe source (10 mol%), Ligand (15 mol%), Oxidant (2.0 equiv.), Solvent (2.0 mL) at 80 °C for 12 h. L1 = 2-amino-5-chloropyridine. NFSI = N-Fluorobenzenesulfonimide. DCE = 1,2-dichloroethane. Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[1][7]

Table 2: Substrate Scope for Sultam Synthesis

The optimized conditions were applied to a variety of sulfonamide substrates, demonstrating the method's versatility. Yields reported are for the isolated product.

ProductYield (%)
3aPhHH89
3b4-Me-PhHH85
3c4-tBu-PhHH81
3d4-MeO-PhHH75
3e4-F-PhHH84
3f4-Cl-PhHH86
3g4-Br-PhHH82
3h3-Cl-PhHH88
3i2-Me-PhHH73
3j2-NaphthylHH79
3kPhMeH71 (d.r. 1:1)
3lPhMeMe78
3mPhPhH65
3nPh-(CH₂)₅-H83
3o4-Cl-Ph-(CH₂)₅-H85
3p4-Cl-PhHH72 (6-membered ring)
3qPhHH68 (7-membered ring)

Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[1][7]

Experimental Protocols

Experimental_Workflow start Start reagents Add Substrate, Fe(ClO₄)₂, Ligand, and DCE to an oven-dried Schlenk tube. start->reagents atmosphere Evacuate and backfill the tube with Argon (3 times). reagents->atmosphere oxidant Add NFSI oxidant to the mixture. atmosphere->oxidant reaction Stir the reaction at 80 °C for 12 hours. oxidant->reaction cool Cool the reaction to room temperature. reaction->cool workup Concentrate in vacuo and purify by column chromatography. cool->workup product Obtain pure sultam product. workup->product

Caption: General experimental workflow for sultam synthesis.

General Procedure for Sultam Synthesis (Analytical Scale)
  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the sulfonamide substrate (0.2 mmol, 1.0 equiv.), Fe(ClO₄)₂·xH₂O (10 mol%), and 2-amino-5-chloropyridine (15 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.

  • Add N-Fluorobenzenesulfonimide (NFSI, 0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired sultam product.

Procedure for Gram-Scale Synthesis

The scalability of this method has been successfully demonstrated.[1][2]

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the sulfonamide substrate (5.0 mmol, 1.0 equiv.), Fe(ClO₄)₂·xH₂O (0.5 mmol, 10 mol%), and 2-amino-5-chloropyridine (0.75 mmol, 15 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 1,2-dichloroethane (DCE, 50 mL).

  • Add N-Fluorobenzenesulfonimide (NFSI, 10.0 mmol, 2.0 equiv.) in portions over 5 minutes.

  • Place the sealed flask in a preheated oil bath at 80 °C and stir for 12 hours.

  • Follow steps 6-8 from the general procedure for workup and purification. A representative gram-scale reaction yielded the product in 79% yield.[1]

Reagents and Equipment

Reaction_Components Catalyst Iron Catalyst Fe(ClO₄)₂ Ligand Ligand 2-Amino-5-chloropyridine Substrate Substrate Sulfonamide Precursor Oxidant Oxidant N-Fluorobenzenesulfonimide (NFSI) Solvent Solvent 1,2-Dichloroethane (DCE) Conditions Conditions 80 °C, 12 h, Argon

Caption: Key components of the iron-catalyzed C-H amidation reaction.

  • Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O): Catalyst precursor.

  • 2-Amino-5-chloropyridine: Ligand.

  • N-Fluorobenzenesulfonimide (NFSI): Oxidant and nitrene source.[12][13][14][15][16]

  • 1,2-Dichloroethane (DCE): Anhydrous solvent.

  • Sulfonamide Substrates: Synthesized from corresponding sulfonyl chlorides and amines.

  • Equipment: Standard laboratory glassware, Schlenk line or glovebox for inert atmosphere, magnetic stirrer with hotplate, rotary evaporator, and flash chromatography system.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Iron perchlorate is a strong oxidizer and may be shock-sensitive; handle with care.

  • 1,2-dichloroethane is a toxic and flammable solvent.

  • NFSI is an oxidant; avoid contact with skin and eyes.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: The Emerging Role of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazolidine 1,1-dioxide core, a saturated sultam, represents a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. The introduction of a 4-methoxybenzyl group at the 2-position, affording 2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide, provides a key functional handle for further diversification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This document provides an overview of the current understanding and potential applications of this compound and its analogs in drug discovery, along with detailed protocols for their synthesis and evaluation.

While specific biological data for this compound is not extensively available in the public domain, the broader class of isothiazolidine 1,1-dioxide derivatives has shown promise in various therapeutic areas. These compounds are being explored for their potential as enzyme inhibitors and as core structures in the generation of diverse chemical libraries for high-throughput screening.

Biological Activities of Isothiazolidine 1,1-Dioxide Derivatives

Research into the biological activities of isothiazolidine 1,1-dioxide and its analogs has revealed potential applications in several key areas of medicinal chemistry. The scaffold's ability to present substituents in defined spatial orientations allows for the fine-tuning of interactions with biological targets.

Enzyme Inhibition

Derivatives of the isothiazolidine 1,1-dioxide family have been investigated as inhibitors of various enzymes. For instance, related benzo[d]isothiazole 1,1-dioxide analogs have demonstrated dual inhibitory activity against 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two key enzymes in the inflammatory cascade.[1] This suggests that the isothiazolidine 1,1-dioxide scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Furthermore, thiazolidine-2-one 1,1-dioxide derivatives have been identified as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[2] This highlights the potential of this class of compounds in the development of new antibacterial agents.

Use in Compound Libraries for Drug Discovery

The isothiazolidine 1,1-dioxide scaffold is well-suited for the construction of diverse compound libraries for high-throughput screening (HTS).[3] Its chemical stability and the presence of a modifiable nitrogen atom allow for the facile introduction of a wide range of substituents, leading to the generation of large and structurally diverse collections of molecules for biological screening.[3]

Quantitative Data on Isothiazolidine 1,1-Dioxide Derivatives

The following table summarizes the inhibitory activities of selected isothiazolidine 1,1-dioxide analogs and related compounds against various biological targets.

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzo[d]isothiazole 1,1-dioxide analogues5-Lipoxygenase (5-LOX)0.15 - 23.6[1]
Benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)0.15 - 23.6[1]
Thiazolidine-2-one 1,1-dioxide derivativesEscherichia coli FabH0.9 - >100[2]
2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxidesHuman Leukocyte Elastase3.1[4]

Experimental Protocols

Synthesis of 2-Substituted Isothiazolidine 1,1-Dioxides

The synthesis of this compound and its analogs can be achieved through several synthetic routes. One common approach involves the N-alkylation of the parent isothiazolidine 1,1-dioxide.

Protocol 1: N-Alkylation of Isothiazolidine 1,1-Dioxide

This protocol describes a general method for the synthesis of 2-substituted isothiazolidine 1,1-dioxides.

Materials:

  • Isothiazolidine 1,1-dioxide

  • 4-Methoxybenzyl chloride (or other suitable alkylating agent)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of isothiazolidine 1,1-dioxide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

One-Pot Multi-Component Synthesis of Isothiazolidine 1,1-Dioxide Libraries

For the rapid generation of diverse libraries of isothiazolidine 1,1-dioxide derivatives, one-pot multi-component reactions are highly efficient. The following protocol is based on a click/aza-Michael reaction sequence.[3]

Protocol 2: One-Pot Click/Aza-Michael Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides

Materials:

  • 2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (core scaffold)

  • Various organic azides

  • Various amines

  • Copper(I) iodide (CuI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry ethanol (EtOH)

Procedure:

  • To a reaction vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1.0 eq), CuI (0.3 eq), and DBU (0.1 eq).

  • Add a solution of the desired azide (2.0 eq) and amine (1.2 eq) in dry EtOH.

  • Seal the vial and heat the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by an appropriate method, such as preparative HPLC, to obtain the desired triazole-containing isothiazolidine 1,1-dioxide derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Isothiazolidine 1,1-dioxide reaction N-Alkylation (Room Temperature) start->reaction 1.0 eq reagents 4-Methoxybenzyl chloride, K₂CO₃, DMF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide purification->product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_inflammation Hypothesized Anti-inflammatory Mechanism of Action Arachidonic_Acid Arachidonic Acid LOX 5-LOX Arachidonic_Acid->LOX COX COX-1/2 Arachidonic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation PGH2 PGH₂ COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE₂ mPGES1->PGE2 PGE2->Inflammation Inhibitor Isothiazolidine 1,1-dioxide Derivative Inhibitor->LOX Inhibitor->mPGES1

Caption: Potential anti-inflammatory signaling pathway inhibited by derivatives.

Conclusion

The this compound scaffold and its analogs hold significant potential in medicinal chemistry. While further research is needed to fully elucidate the biological activities of this specific compound, the broader class of isothiazolidine 1,1-dioxides has demonstrated promising activity against a range of therapeutic targets. The synthetic accessibility and versatility of this scaffold make it an excellent platform for the development of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this emerging class of molecules.

References

Application of Isothiazolidine 1,1-dioxides as Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, a class of cyclic sulfonamides also known as γ-sultams, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural and electronic properties make them effective inhibitors of various enzymes, positioning them as promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of the application of isothiazolidine 1,1-dioxides as enzyme inhibitors, including detailed application notes, experimental protocols, and a summary of their inhibitory activities against key enzyme targets.

Mechanism of Action

The inhibitory activity of isothiazolidine 1,1-dioxides often stems from their ability to act as electrophilic traps for nucleophilic residues within the enzyme active site. For serine proteases, a proposed mechanism involves the nucleophilic attack of the catalytic serine residue on the carbonyl group of the isothiazolidine-3-one 1,1-dioxide ring. This leads to the formation of a covalent acyl-enzyme intermediate, resulting in time-dependent, irreversible inhibition. The reactivity of the scaffold can be modulated by the substituents on the nitrogen and carbon atoms of the ring, allowing for the tuning of potency and selectivity.

Target Enzymes and Therapeutic Areas

Isothiazolidine 1,1-dioxides have demonstrated inhibitory activity against a range of enzymes implicated in various diseases:

  • Serine Proteases: Human Leukocyte Elastase (HLE), Cathepsin G, and Proteinase 3 are involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity.

  • Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX are involved in pH regulation in the tumor microenvironment, presenting a target for cancer therapy.

  • HIV-1 Protease: An essential enzyme for the replication of the human immunodeficiency virus, the causative agent of AIDS.

Quantitative Inhibitory Data

The following tables summarize the inhibitory potency of various isothiazolidine 1,1-dioxide derivatives against their target enzymes.

Table 1: Inhibition of Serine Proteases by Isothiazolidine 1,1-Dioxide Derivatives

Compound ClassTarget EnzymeInhibition ParameterValueReference
2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxidesHuman Leukocyte ElastaseIC503.1 µM[1]
Carboxylate derivatives of isothiazolidin-3-one 1,1-dioxideHuman Leukocyte Elastasek_inact/K_Iup to 4,928,300 M⁻¹s⁻¹[2]
Substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxidesHuman Leukocyte Elastase-Time-dependent inactivation[3]
Substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxidesCathepsin G-Time-dependent inactivation[3]
Functionalized 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffoldHuman Leukocyte Elastase, Proteinase 3, Cathepsin G-Potent, time-dependent inhibitors[4]

Table 2: Inhibition of Other Enzymes by Isothiazolidinone Derivatives

Compound ClassTarget EnzymeInhibition ParameterValueReference
Isothiazolidinone (IZD) derivativesPTP1BIC50Micromolar to nanomolar range[5]
Benzo[d]isothiazole 1,1-dioxide analogues5-LipoxygenaseIC500.15 to 23.6 µM[6]
Benzo[d]isothiazole 1,1-dioxide analoguesMicrosomal Prostaglandin E₂ Synthase-1IC500.15 to 23.6 µM[6]
Thiazolidinone-sulfonamide derivativesHIV-1 Reverse TranscriptaseIC500.12 - 0.18 µM[7]

Signaling Pathways

The enzymes targeted by isothiazolidine 1,1-dioxides are involved in critical signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic effects of these inhibitors.

SERINE_PROTEASE_PATHWAY cluster_inflammation Inflammatory Response cluster_tissue_damage Tissue Damage & Remodeling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation Granule Release Granule Release Neutrophil Activation->Granule Release HLE Human Leukocyte Elastase Granule Release->HLE CatG Cathepsin G Granule Release->CatG PR3 Proteinase 3 Granule Release->PR3 Extracellular Matrix Degradation Extracellular Matrix Degradation HLE->Extracellular Matrix Degradation CatG->Extracellular Matrix Degradation Cytokine Processing Cytokine Processing CatG->Cytokine Processing PR3->Extracellular Matrix Degradation Isothiazolidine Dioxides Isothiazolidine Dioxides Isothiazolidine Dioxides->HLE Isothiazolidine Dioxides->CatG Isothiazolidine Dioxides->PR3

Signaling pathway of neutrophil serine proteases in inflammation.

PTP1B_PATHWAY cluster_insulin_signaling Insulin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) p-IR Phosphorylated IR Insulin Receptor (IR)->p-IR Downstream Signaling IRS, PI3K/Akt Pathway p-IR->Downstream Signaling Glucose Uptake Glucose Uptake Downstream Signaling->Glucose Uptake PTP1B PTP1B PTP1B->p-IR Dephosphorylation Isothiazolidinone Dioxides Isothiazolidinone Dioxides Isothiazolidinone Dioxides->PTP1B

Role of PTP1B in the insulin signaling pathway.

CAIX_PATHWAY cluster_tumor_microenvironment Tumor Microenvironment cluster_ph_regulation pH Regulation Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Expression Carbonic Anhydrase IX Expression HIF-1α Stabilization->CAIX Expression CAIX CAIX CAIX Expression->CAIX CO2 + H2O CO2 + H2O CO2 + H2O->CAIX H+ + HCO3- H+ + HCO3- Extracellular Acidosis Extracellular Acidosis H+ + HCO3-->Extracellular Acidosis Intracellular pH maintenance Intracellular pH maintenance H+ + HCO3-->Intracellular pH maintenance CAIX->H+ + HCO3- Tumor Survival & Proliferation Tumor Survival & Proliferation Intracellular pH maintenance->Tumor Survival & Proliferation Isothiazolidinone Dioxides Isothiazolidinone Dioxides Isothiazolidinone Dioxides->CAIX

Role of Carbonic Anhydrase IX in the tumor microenvironment.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of isothiazolidine 1,1-dioxides against key enzyme targets. Researchers should optimize these protocols for their specific compounds and experimental conditions.

Protocol 1: Serine Protease (HLE) Inhibition Assay (Chromogenic Substrate)

Objective: To determine the inhibitory potency of isothiazolidine 1,1-dioxides against human leukocyte elastase (HLE).

Materials:

  • Human Leukocyte Elastase (HLE)

  • Chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • Test Compounds (Isothiazolidine 1,1-dioxides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • HLE solution

  • Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15 minutes) to allow for time-dependent inhibition.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot percent inhibition versus log[inhibitor] to determine the IC50 value. For time-dependent inhibitors, calculate the second-order rate constant (k_inact/K_I).

HLE_ASSAY_WORKFLOW A Prepare Reagents (HLE, Substrate, Buffer, Inhibitor) B Dispense Buffer, Inhibitor, and HLE into 96-well plate A->B C Pre-incubate at 37°C B->C D Add Chromogenic Substrate to initiate reaction C->D E Measure Absorbance at 405 nm (Kinetic Read) D->E F Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) E->F

Workflow for HLE inhibition assay.
Protocol 2: PTP1B Inhibition Assay (Colorimetric)

Objective: To evaluate the inhibitory activity of isothiazolidine 1,1-dioxides against Protein Tyrosine Phosphatase 1B.

Materials:

  • Recombinant Human PTP1B

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM citrate buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT

  • Test Compounds (Isothiazolidine 1,1-dioxides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To the wells of a 96-well plate, add:

    • Assay Buffer

    • Test compound solution (or DMSO for control)

    • PTP1B enzyme solution

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percent inhibition and determine the IC50 value.

PTP1B_ASSAY_WORKFLOW A Prepare Reagents (PTP1B, pNPP, Buffer, Inhibitor) B Dispense Buffer, Inhibitor, and PTP1B into 96-well plate A->B C Pre-incubate at 37°C B->C D Add pNPP Substrate to start reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Measure Absorbance at 405 nm (Endpoint Read) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Workflow for PTP1B inhibition assay.
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To screen isothiazolidine 1,1-dioxides for inhibitory activity against carbonic anhydrase.

Materials:

  • Purified Carbonic Anhydrase (e.g., human CA II or CA IX)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Test Compounds (Isothiazolidine 1,1-dioxides) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the test compound, and the CA enzyme.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the NPA substrate.

  • Monitor the formation of 4-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Calculate the initial reaction rates.

  • Determine the percent inhibition and IC50 values.

CA_ASSAY_WORKFLOW A Prepare Reagents (CA, NPA, Buffer, Inhibitor) B Dispense Buffer, Inhibitor, and CA into 96-well plate A->B C Pre-incubate at Room Temperature B->C D Add NPA Substrate to initiate reaction C->D E Measure Absorbance at 400 nm (Kinetic Read) D->E F Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) E->F

Workflow for Carbonic Anhydrase inhibition assay.

Conclusion

Isothiazolidine 1,1-dioxides represent a privileged scaffold for the design of potent and selective enzyme inhibitors. Their synthetic tractability allows for the generation of diverse libraries for screening against various enzymatic targets. The data and protocols presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising class of compounds for therapeutic applications in inflammation, metabolic disorders, oncology, and infectious diseases. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating the potential of isothiazolidine 1,1-dioxides into clinically successful drugs.

References

Application Notes and Protocols: Development of Antibacterial Agents from Isothiazolidine 1,1-Dioxide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and key data associated with the development of antibacterial agents derived from isothiazolidine 1,1-dioxide scaffolds. This class of compounds, also known as sultams, has emerged as a promising area of research due to its potential to address the growing challenge of antibiotic resistance.[1] The protocols outlined below cover essential in vitro assays for determining antibacterial efficacy, cytotoxicity, and mechanism of action.

Introduction to Isothiazolidine 1,1-Dioxides

Isothiazolidine 1,1-dioxides are cyclic sulfonamides that have demonstrated a broad spectrum of biological activities, including antibacterial and antiviral properties.[1] Their mechanism of action is often attributed to their ability to act as electrophilic agents that can react with nucleophilic residues, such as thiols in critical bacterial enzymes, leading to their inactivation.[2][3] This can disrupt essential metabolic pathways, including respiration and energy production, ultimately resulting in bacterial cell death.[2][4] Furthermore, some isothiazolone derivatives have been identified as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[5][6][7]

The development of libraries of isothiazolidine 1,1-dioxide derivatives through techniques like one-pot, multi-component reactions has enabled extensive structure-activity relationship (SAR) studies.[1] These studies are crucial for optimizing the antibacterial potency and selectivity of these compounds while minimizing potential cytotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro activity of various isothiazolidine 1,1-dioxide and related isothiazolone derivatives against a range of bacterial pathogens, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isothiazolone Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Vancomycin-Resistant Staphylococcus aureus (VRSA)Reference
Isothiazolyl Oxazolidinone 8a Comparable to linezolid--[8]
Isothiazolyl Oxazolidinone 8b (4-F phenyl) Superior to linezolid--[8]
Tricyclic Heteroaryl Isothiazolones (HITZs) -<0.008 - 0.5 µg/mL-[5]
Compound 5a (5-chloro, N-(4-chlorophenyl)) -MIC < 0.032 µg/mL-[9]
Isothiazolone-nitroxide hybrid 22 35 µM-8.75 µM[3]
Methylisothiazolinone (MIT) 280 µM-280 µM[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Isothiazolone Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coliCarbapenem-Resistant Enterobacterales (CRE)Haemophilus influenzaeMoraxella catarrhalisReference
Tricyclic Heteroaryl Isothiazolones (HITZs) Less active-Exceptional potencyExceptional potency[5]
Compound 5a (5-chloro, N-(4-chlorophenyl)) -E. coli BL21 (NDM-1) MIC < 0.032 µg/mL--[9]
Compound 5g -Stronger activity than Meropenem--[9]

Table 3: Cytotoxicity and In Vivo Efficacy Data

Compound/DerivativeCell LineCytotoxicity (IC50)In Vivo ModelEfficacy (PD50)Reference
Isothiazolyl Oxazolidinones 8a, 8b, 8j NIH/3T3 (mouse fibroblast)Non-cytotoxic at antibacterial concentrations--[8]
Tricyclic Heteroaryl Isothiazolones (HITZs) --Murine sepsis model (S. aureus)≤1 mg/kg[5]
Compound 5a -Therapeutic Index: 875BALB/c mice (MRSA ATCC 43300)Protective[9]
Isothiazolone-nitroxide hybrid 22 Human epithelial T24 cells> 560 µM--[3]
Methylisothiazolinone (MIT) Human epithelial T24 cellsSignificant cytotoxicity at 35 µM--[3]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the evaluation of novel antibacterial agents based on the isothiazolidine 1,1-dioxide scaffold.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Sterile culture tubes, pipettes, and tips

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, pick 3-4 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well plate, add 100 µL of CAMHB to all wells. c. Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. b. Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for Time-Kill Assay

This assay determines the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.

Materials:

  • Test compound

  • Mid-logarithmic phase culture of the test organism

  • CAMHB and Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Shaking incubator (37°C)

  • Sterile culture tubes, pipettes, and tips

Procedure:

  • Preparation: a. Prepare a bacterial inoculum in the mid-logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB. b. Prepare sterile tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Sampling: a. Inoculate the tubes with the prepared bacterial suspension. b. Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Quantification: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting: a. Incubate the TSA plates at 37°C for 18-24 hours. b. Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol for Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., human epithelial T24 cells, mouse fibroblast NIH/3T3 cells)

  • Cell culture medium and supplements

  • Test compounds

  • LDH cytotoxicity assay kit (containing LDH reaction solution)

  • Triton X-100 (for maximum LDH release control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: a. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). b. Include wells for untreated cells (spontaneous LDH release) and cells treated with Triton X-100 (maximum LDH release). Also, include a no-cell control for background absorbance.

  • Assay: a. After the incubation period, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells. b. Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate. c. Add the LDH reaction solution to each well according to the kit manufacturer's instructions. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement and Calculation: a. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

The following diagrams illustrate key aspects of the development and mechanism of action of antibacterial agents from isothiazolidine 1,1-dioxide scaffolds.

experimental_workflow cluster_synthesis Compound Synthesis & Library Development cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization synthesis Synthesis of Isothiazolidine 1,1-Dioxide Scaffolds library Library Generation (e.g., One-Pot Multi-Component Reactions) synthesis->library mic MIC Determination (Broth Microdilution) library->mic time_kill Time-Kill Assays mic->time_kill cytotoxicity Cytotoxicity Assays (e.g., LDH Assay) time_kill->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase/Topoisomerase IV) cytotoxicity->enzyme_inhibition sar Structure-Activity Relationship (SAR) Analysis enzyme_inhibition->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design & Synthesis

Caption: Experimental workflow for the development of isothiazolidine 1,1-dioxide antibacterial agents.

mechanism_of_action cluster_cell Bacterial Cell compound Isothiazolidine 1,1-Dioxide target1 Essential Enzymes (e.g., Dehydrogenases) compound->target1 Electrophilic Attack target2 DNA Gyrase / Topoisomerase IV compound->target2 Inhibition thiol Thiol Groups (-SH) on Proteins target1->thiol dna DNA Replication target2->dna inhibition inhibition thiol->inhibition Inactivation dna_inhibition dna_inhibition dna->dna_inhibition Blocked cell_death Bacterial Cell Death inhibition->cell_death dna_inhibition->cell_death

Caption: Proposed mechanisms of action for isothiazolidine 1,1-dioxide antibacterial agents.

structure_activity_relationship cluster_sar Structure-Activity Relationship (SAR) scaffold Isothiazolidine 1,1-Dioxide Core r1 Substituents at N-position scaffold->r1 Modifications r2 Substituents on the heterocyclic ring (e.g., 5-chloro) scaffold->r2 r3 Hybridization with other pharmacophores (e.g., oxazolidinone, nitroxide) scaffold->r3 activity Antibacterial Activity r1->activity r2->activity Potency Enhancement r3->activity toxicity Cytotoxicity r3->toxicity Toxicity Reduction

Caption: Key structural features influencing the activity of isothiazolidine 1,1-dioxide derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Isothiazolidine 1,1-Dioxide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid five-membered ring structure and unique stereoelectronic properties make them attractive scaffolds for the development of novel therapeutic agents.[2] Libraries of these compounds can be synthesized through efficient one-pot, multi-component protocols, making them amenable to high-throughput screening (HTS) for the identification of new biological probes and drug leads.[1][2][3][4][5] Derivatives of this scaffold have shown a range of biological activities, including the inhibition of HIV-1 replication, antibacterial effects, and the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO).[1][2]

These application notes provide a detailed framework for the high-throughput screening of isothiazolidine 1,1-dioxide libraries, including a representative experimental protocol for a kinase inhibition assay, data presentation standards, and visualization of a relevant signaling pathway.

Data Presentation: High-Throughput Screening of an Isothiazolidine 1,1-Dioxide Library against a Kinase Panel

The following table summarizes representative quantitative data from a hypothetical high-throughput screen of a 10,000-member isothiazolidine 1,1-dioxide library against a panel of three kinases. The data is presented to facilitate the identification of potent and selective inhibitors.

Compound IDTarget KinaseAssay TypeIC50 (nM)Percent Inhibition at 10 µM
ITD-00123Kinase ATR-FRET7592%
ITD-00123Kinase BFP1,20045%
ITD-00123Kinase CAlphaScreen>10,0008%
ITD-05678Kinase ATR-FRET5,50025%
ITD-05678Kinase BFP9888%
ITD-05678Kinase CAlphaScreen>10,00012%
ITD-09876Kinase ATR-FRET>10,0005%
ITD-09876Kinase BFP>10,0002%
ITD-09876Kinase CAlphaScreen15085%
Staurosporine (Control)Kinase ATR-FRET1099%
Staurosporine (Control)Kinase BFP1598%
Staurosporine (Control)Kinase CAlphaScreen2097%

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase Inhibitory Activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a generic, robust HTS assay for identifying inhibitors of a target kinase from an isothiazolidine 1,1-dioxide library in a 384-well format.

1. Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme Solution: Target kinase diluted to the optimal concentration (e.g., 2X final concentration) in assay buffer.

  • Substrate/ATP Solution: Peptide substrate and ATP at their respective Km values, diluted in assay buffer.

  • Detection Reagent: TR-FRET antibody specific for the phosphorylated substrate, diluted according to the manufacturer's instructions.

  • Compound Plates: Isothiazolidine 1,1-dioxide library compounds pre-plated in 384-well plates at a desired screening concentration (e.g., 10 µM final concentration).

  • Control Compounds: Staurosporine (positive control for inhibition) and DMSO (negative control).

  • Assay Plates: 384-well, low-volume, white plates.

2. Experimental Procedure:

  • Compound Transfer: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds, positive controls, and negative controls from the compound plates to the assay plates.

  • Enzyme Addition: Add 5 µL of the enzyme solution to all wells of the assay plate using a robotic liquid handler.

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow for the binding of compounds to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

  • Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction and initiate detection by adding 10 µL of the detection reagent.

  • Detection Incubation: Incubate the plates for 60 minutes at room temperature to allow for the binding of the detection antibody.

  • Plate Reading: Read the plates using a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the positive and negative controls:

    • Percent Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations above the mean of the negative controls).

  • For hit compounds, perform dose-response experiments to determine the IC50 value.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the high-throughput screening workflow for the identification of isothiazolidine 1,1-dioxide kinase inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Follow-up Compound_Plating Compound Library Plating (10,000 Compounds) Dispensing Compound Dispensing (50 nL into 384-well plates) Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reaction Enzymatic Reaction & Detection Reagent_Prep->Reaction Dispensing->Reaction Plate_Reading TR-FRET Plate Reading Reaction->Plate_Reading Data_Normalization Data Normalization & Percent Inhibition Calculation Plate_Reading->Data_Normalization Hit_ID Hit Identification (>50% Inhibition) Data_Normalization->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR

High-throughput screening workflow for kinase inhibitors.
Signaling Pathway

The diagram below represents a hypothetical mechanism of action for a hit compound, ITD-00123, targeting a key kinase in the NF-κB signaling pathway. The inhibition of this kinase prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex activates Stimulus Stimulus (e.g., TNF-α) Stimulus->Receptor binds IkB_NFkB IκBα-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Proteasome Proteasome IkB_NFkB->Proteasome ubiquitination & degradation of IκBα Hit_Compound Hit Compound (ITD-00123) Hit_Compound->IKK_complex inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription initiates

Inhibition of the NF-κB pathway by a hypothetical hit compound.

References

Application Notes and Protocols for the Analytical Characterization of Sultam Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the characterization of sultam derivatives, a critical class of compounds in medicinal chemistry and asymmetric synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and purity assessment of these valuable molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of sultam derivatives and for the chiral separation of enantiomers, which is particularly important for their application as chiral auxiliaries.

Quantitative Data Summary for HPLC Analysis
CompoundColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Sultamicillin Tosylate DihydratePhenomenex C18 (150 mm × 4.6 mm, 5 µm)Acetonitrile:Water (45:55, v/v)1.02256.9[1]
SultiamHypersil ODS C18 (250 x 4.6mm, 5µm)Water:Methanol (60:40, v/v)1.02454.94[2]
SultiamHypersil ODS C18 (250 x 4.6mm, 5µm)Water:Methanol (70:30, v/v)1.02455.94[3]
SultiamHypersil ODS C18 (250 x 4.6mm, 5µm)Water:Methanol (85:15, v/v)1.02457.13[4]
Chiral Sultam DiastereomersSilica GelVaries (e.g., n-Hexane/Isopropanol)VariesUVVaries[5]
Experimental Protocol: RP-HPLC for Purity Analysis of Sultam Derivatives

Objective: To determine the purity of a synthesized sultam derivative by assessing the presence of impurities.

Materials:

  • HPLC grade acetonitrile, methanol, and water

  • High-purity reference standard of the sultam derivative

  • Synthesized sultam derivative sample

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Phenomenex C18, 150 mm × 4.6 mm, 5 µm)

  • Data acquisition and processing software

Procedure:

  • Mobile Phase Preparation: Prepare the desired mobile phase by mixing the appropriate volumes of solvents (e.g., Acetonitrile:Water 45:55 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh a known amount of the sultam reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10-60 µg/mL.[1]

  • Sample Solution Preparation: Accurately weigh the synthesized sultam derivative and prepare a solution in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Isocratic or gradient elution based on the polarity of the sultam derivative and its impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: Determined by the UV absorbance maximum of the sultam derivative (e.g., 225 nm or 245 nm).[1][2][3][4]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Identify the peak corresponding to the sultam derivative based on its retention time compared to the standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sultam Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards B->C H Inject Standards C->H D Weigh Sultam Sample E Prepare Sample Solution (1 mg/mL) D->E F Filter Sample (0.45 µm) E->F I Inject Sample F->I G Set Chromatographic Conditions G->H G->I J Generate Calibration Curve H->J K Identify & Integrate Peaks I->K L Calculate Purity (%) J->L K->L

Caption: Workflow for HPLC Purity Analysis of Sultam Derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is invaluable for the structural confirmation, impurity profiling, and trace-level quantification of sultam derivatives.

Quantitative Data Summary for LC-MS/MS Analysis (Representative)
Analyte ClassIonization ModePrecursor Ion (m/z)Product Ion (m/z)Application
Sultam-based APIsPositive ESI[M+H]⁺VariesImpurity Profiling[6][7][8][9]
Chiral SultamsPositive ESI[M+H]⁺VariesChiral Analysis[10]
Trace-level SultamsPositive ESI[M+H]⁺VariesQuantification
Experimental Protocol: LC-MS/MS for Impurity Profiling of Sultam Derivatives

Objective: To identify and characterize potential impurities in a sultam derivative sample.

Materials:

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Sultam derivative sample

  • 0.22 µm syringe filters

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source

  • C18 or other suitable reverse-phase column

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: Dissolve the sultam derivative sample in a suitable solvent (e.g., 80% acetonitrile in water) to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm nylon membrane filter.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., HALO C8)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 1-5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI) is commonly used for sultam derivatives.

    • Scan Mode: Full scan MS to identify the molecular ions of the main component and impurities. Product ion scan (MS/MS) of the detected parent ions to obtain fragmentation patterns for structural elucidation.

    • Collision Energy: Optimize for each compound to achieve characteristic fragmentation.

  • Data Analysis: Process the acquired data to identify the mass-to-charge ratios (m/z) of the parent compound and any impurities. Use the fragmentation patterns from the MS/MS spectra to propose structures for the impurities. Specialized software can be used to predict and identify potential degradation products and process-related impurities.[7]

Experimental Workflow for LC-MS/MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Dissolve Sultam Sample B Filter Sample (0.22 µm) A->B C LC Separation B->C D Full Scan MS C->D E Product Ion Scan (MS/MS) D->E F Identify Parent & Impurity Ions E->F G Analyze Fragmentation Patterns F->G H Propose Impurity Structures G->H

Caption: Workflow for LC-MS/MS Impurity Profiling of Sultams.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of sultam derivatives. 1H and 13C NMR provide detailed information about the molecular framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

Representative NMR Data for Sultam Derivatives
NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HProtons adjacent to sulfonyl group3.0 - 3.5
¹HProtons on the sultam ring1.5 - 4.0
¹HAromatic protons7.0 - 8.5
¹³CCarbonyl carbon (if present)160 - 180
¹³CCarbons adjacent to sulfonyl group50 - 65
¹³CAromatic carbons110 - 150

Note: Chemical shifts are highly dependent on the specific structure and solvent used.

Experimental Protocol: NMR for Structural Characterization

Objective: To confirm the chemical structure of a purified sultam derivative.

Materials:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Purified sultam derivative sample (typically > 5 mg)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the purified sultam derivative in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to identify different proton environments.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum (typically proton-decoupled).

    • Analyze the chemical shifts to identify different carbon environments (e.g., alkyl, aromatic, carbonyl).

  • 2D NMR Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

  • Data Analysis: Combine the information from all NMR experiments to assemble the complete structure of the sultam derivative. Compare the experimental data with predicted spectra or literature values for similar compounds to confirm the structure.[11][12][13][14]

Logical Relationship of NMR Techniques for Structure Elucidation

NMR_Logic A Purified Sultam Derivative B 1H NMR A->B C 13C NMR A->C D 2D NMR (COSY, HSQC, HMBC) A->D E Proton Environments & Multiplicity B->E F Carbon Environments C->F G Connectivity (H-H, C-H, C-C) D->G H Structure Elucidation E->H F->H G->H

Caption: Interrelation of NMR techniques for sultam structure elucidation.

References

Application Note: HPLC and LC-MS Analysis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is a sultam, or cyclic sulfonamide, a class of compounds that has garnered significant interest in drug discovery for its diverse biological activities.[1] Accurate and robust analytical methods are essential for the characterization, quantification, and pharmacokinetic studies of such novel chemical entities. This document provides detailed protocols for the analysis of this compound (CAS: 158089-76-0, Molecular Formula: C₁₁H₁₅NO₃S, Molecular Weight: 241.31) using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

While specific validated methods for this exact analyte are not widely published, the following protocols have been developed based on established analytical techniques for structurally related sulfonamides and isothiazolidine derivatives.[1][3][4]

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity and concentration of this compound in bulk substance or simple formulations.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic acid (FA), LC-MS grade.

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 228 nm (based on the methoxybenzyl chromophore).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Sample Preparation: Dissolve the sample in the diluent used for working standards to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Data Presentation: HPLC-UV Quantitative Data

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Value
Analyte This compound
Retention Time (tR) ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantitation (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This LC-MS/MS method is designed for the sensitive and selective quantification of this compound in complex biological matrices, such as plasma, for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system.

  • Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray Ionization (ESI) source.

2. Reagents and Materials:

  • As per HPLC method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar, stable-isotope labeled version of the analyte is ideal. If unavailable, a related compound such as Sulfapyridine can be considered.

  • Biological Matrix (e.g., blank mouse plasma).

3. LC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    3.0 98
    4.0 98
    4.1 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Analyte (Quantifier) 242.1 121.1 25
    Analyte (Qualifier) 242.1 91.1 35
    Internal Standard User Defined User Defined User Defined

    Note: The precursor ion [M+H]⁺ for C₁₁H₁₅NO₃S is 242.08. The product ion 121.1 corresponds to the [4-methoxybenzyl]⁺ fragment.

5. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 10 µL of Internal Standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

Data Presentation: LC-MS/MS Quantitative Data

The following table summarizes the expected performance characteristics for the LC-MS/MS method.

ParameterExpected Value
Analyte This compound
Precursor Ion [M+H]⁺ 242.1 m/z
Primary Fragment Ion 121.1 m/z (4-methoxybenzyl cation)
Retention Time (tR) ~ 2.8 min
Linearity Range (in plasma) 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantitation (LOQ) 0.5 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%

Visualizations: Workflows and Logical Relationships

Sample Preparation and Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Methods cluster_data Data Processing start_end start_end process process decision decision output output A Obtain Sample (Bulk or Plasma) B Weigh / Aliquot Sample A->B C Add Internal Standard (for LC-MS) B->C LC-MS only D Dilute / Precipitate Protein (with Acetonitrile) C->D E Vortex & Centrifuge D->E F Collect Supernatant / Filter E->F G Inject into LC System F->G H Chromatographic Separation (C18 Column) G->H I Detection H->I J UV Detector I->J Purity / Assay K Mass Spectrometer (ESI-MS/MS) I->K Quantification in Bio-matrix L Integrate Peak Area J->L K->L M Generate Calibration Curve L->M N Calculate Concentration M->N

Caption: General workflow for sample preparation and analysis.

LC-MS/MS Fragmentation Pathway

cluster_source ESI Source cluster_ms Mass Analyzer (MS/MS) cluster_fragments Product Ions parent parent fragment fragment process process M Analyte (M) m/z 241.1 MH Precursor Ion [M+H]⁺ m/z 242.1 M->MH +H⁺ Q1 Quadrupole 1 (Isolation) MH->Q1 CID Collision Cell (CID with N₂) Q1->CID Selected Ion Q3 Quadrupole 3 (Detection) CID->Q3 Fragment Ions F1 Product Ion (Quantifier) [4-methoxybenzyl]⁺ m/z 121.1 Q3->F1 Detect F2 Product Ion (Qualifier) [tropylium]⁺ m/z 91.1 Q3->F2 Detect

Caption: Proposed fragmentation pathway for LC-MS/MS analysis.

References

Application Notes and Protocols for the Utilization of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the proposed synthesis and utilization of 2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide as a versatile building block for the synthesis of novel and diverse heterocyclic scaffolds. While direct literature on this specific compound is not available, this document outlines detailed protocols for its synthesis and subsequent derivatization based on well-established reactivity of analogous N-substituted isothiazolidine 1,1-dioxides. The methodologies described herein, primarily centered around Michael additions and multicomponent reactions, offer a robust platform for the generation of compound libraries with potential applications in drug discovery and medicinal chemistry.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities. The rigid five-membered ring structure serves as a valuable scaffold for the spatial presentation of various functional groups. The introduction of a 4-methoxybenzyl (PMB) group at the nitrogen atom not only imparts specific steric and electronic properties but also offers the potential for facile deprotection, providing a route to N-H isothiazolidine derivatives for further functionalization.

This document details the proposed synthesis of this compound and its application in the construction of more complex heterocyclic systems, drawing parallels from the established reactivity of similar scaffolds.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a two-step sequence starting from the commercially available taurine (2-aminoethanesulfonic acid).

G Taurine Taurine Intermediate1 2-((4-Methoxybenzyl)amino)ethanesulfonic acid Taurine->Intermediate1 1. 4-Methoxybenzaldehyde, NaBH4 2. NaOH Target This compound Intermediate1->Target SOCl2, then heat G Start This compound Unsaturated In situ generated α,β-unsaturated sultam Start->Unsaturated Base (e.g., DBU) Product β-Amino-γ-sultam derivative Unsaturated->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product Aza-Michael Addition G Start This compound Step1 Base-mediated elimination Start->Step1 Step2 Aza-Michael Addition with R1R2NH Step1->Step2 Product β-Amino-γ-sultam Step2->Product G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Sultam This compound Solvent MeOH Sultam->Solvent Amine Amine Amine->Solvent Base Base (DBU) Base->Solvent Temperature 60 °C Solvent->Temperature Time 12 h Temperature->Time Extraction Extraction Time->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Purified β-Amino-γ-sultam Chromatography->Product

Troubleshooting & Optimization

Technical Support Center: 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the N-alkylation of the isothiazolidine 1,1-dioxide scaffold. This reaction involves the deprotonation of the nitrogen atom on the isothiazolidine 1,1-dioxide ring by a suitable base, followed by a nucleophilic attack on an electrophilic 4-methoxybenzyl source, typically 4-methoxybenzyl bromide or chloride.

Q2: Which factors are most critical for maximizing the yield of the N-alkylation reaction?

Several factors significantly influence the reaction yield:

  • Choice of Base: The strength and solubility of the base are crucial for efficient deprotonation of the isothiazolidine 1,1-dioxide.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents are generally preferred.

  • Reaction Temperature: Temperature affects the reaction rate. Optimization is often necessary to ensure a reasonable reaction time without promoting side reactions or decomposition.

  • Purity of Reagents: The purity of the starting materials, particularly the isothiazolidine 1,1-dioxide and the 4-methoxybenzyl halide, is critical. Impurities can interfere with the reaction and complicate purification.

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the reagents and reduce the effectiveness of the base.

Q3: What are the common side reactions observed during this synthesis?

The primary side reaction of concern is the O-alkylation of the sulfonyl group, although this is generally less favored than N-alkylation. If the 4-methoxybenzyl halide is prone to self-condensation or other decomposition pathways under the reaction conditions, this can also lead to impurities. In some cases, if the reaction temperature is too high, degradation of the starting materials or product may occur.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

If you are experiencing a low yield or no formation of the desired product, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Ineffective Deprotonation The base may not be strong enough to deprotonate the isothiazolidine 1,1-dioxide. Switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).
Poor Reagent Purity Impurities in the starting materials can inhibit the reaction. Ensure the isothiazolidine 1,1-dioxide and 4-methoxybenzyl halide are of high purity. Recrystallize or purify the starting materials if necessary.
Presence of Water Moisture can quench the base and interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increase the temperature in increments of 10-20°C while monitoring the reaction progress by TLC.
Steric Hindrance While less common for this specific reaction, significant steric bulk on either reactant can slow the reaction. Consider increasing the reaction time or temperature.
Issue 2: Formation of Multiple Products/Impurities

If your reaction mixture shows multiple spots on a TLC plate, consult the following table.

Potential Cause Recommended Solution
Side Reactions Over-alkylation is less likely but possible if other reactive sites exist. The primary concern is often the degradation of the alkylating agent. Lowering the reaction temperature may reduce the rate of side reactions.
Decomposition of Starting Material or Product High temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. Check the stability of your starting materials and product under the reaction conditions.
Impure Starting Materials The impurities may be carried over from the starting materials. Verify the purity of your reagents before starting the reaction.

Experimental Protocols

Protocol 1: N-Alkylation of Isothiazolidine 1,1-dioxide

This protocol describes a general procedure for the N-alkylation of isothiazolidine 1,1-dioxide with 4-methoxybenzyl bromide.

Materials:

  • Isothiazolidine 1,1-dioxide

  • 4-Methoxybenzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add isothiazolidine 1,1-dioxide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add a solution of 4-methoxybenzyl bromide (1.05 eq) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the expected yield of this compound under various reaction conditions. These are representative data to guide optimization.

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃DMF802465-75
Cs₂CO₃DMFRoom Temp1880-90
NaHTHFRoom Temp1285-95
NaHDMF0 to Room Temp12>90

Visualizations

Synthesis_Pathway cluster_reagents Starting Materials reagent1 Isothiazolidine 1,1-dioxide product 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide reagent1->product reagent2 4-Methoxybenzyl bromide reagent2->product base Base (e.g., NaH) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Anhydrous Conditions check_purity->check_conditions Purity OK optimize_base Optimize Base (e.g., NaH, Cs₂CO₃) check_conditions->optimize_base Conditions OK optimize_temp Optimize Temperature optimize_base->optimize_temp Yield Still Low success Improved Yield optimize_temp->success Optimization Complete

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Purification of Polar Sultam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar sultam compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these often tricky molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar sultam compounds?

A1: The high polarity of many sultam derivatives presents several purification challenges. These compounds often exhibit poor retention on standard reversed-phase (RP) chromatography columns (like C18), leading to co-elution with the solvent front. They can also be highly water-soluble, making extraction and solvent removal difficult. Furthermore, some sultams may be prone to degradation on acidic silica gel or exhibit peak tailing in chromatography due to strong interactions with the stationary phase.

Q2: My polar sultam is not retaining on a C18 HPLC column. What should I do?

A2: This is a common issue. Here are several strategies to improve retention:

  • Use a Polar-Modified Column: Employ a polar-endcapped or polar-embedded C18 column. These columns are designed to provide better retention for polar analytes.

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase.[1][2]

  • Modify the Mobile Phase: Increase the aqueous portion of your mobile phase (e.g., >95% water). Some modern RP columns are stable under highly aqueous conditions. The addition of an appropriate buffer or ion-pairing agent can also enhance retention.[3]

Q3: I am observing significant peak tailing for my polar sultam in HPLC. What is the cause and how can I fix it?

A3: Peak tailing for polar compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[4][5] Here's how to troubleshoot:

  • Adjust Mobile Phase pH: For basic sultams, operating at a low pH (e.g., 2.5-4) can protonate the analyte and suppress silanol interactions. For acidic sultams, a mid-range pH with a suitable buffer may be necessary.

  • Use an End-Capped Column: High-purity, end-capped columns have fewer free silanol groups, which minimizes secondary interactions.[4]

  • Add Mobile Phase Modifiers: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to mask the active silanol sites.[4]

Q4: My polar sultam appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A4: The acidic nature of silica gel can cause the degradation of sensitive compounds.[6] Consider these alternatives:

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a basic solution, such as a solvent system containing 1-3% triethylamine.[7]

  • Use an Alternative Stationary Phase: If the separation is straightforward, consider using a more neutral or basic stationary phase like alumina or Florisil.[6]

  • Employ Reversed-Phase Flash Chromatography: This technique uses a non-polar stationary phase and is well-suited for purifying polar compounds.

Q5: What are the best starting solvent systems for flash chromatography of polar sultams?

A5: For highly polar compounds, you will need a polar solvent system. Good starting points include:

  • 100% Ethyl Acetate

  • 5-10% Methanol in Dichloromethane[6]

  • For very stubborn basic compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[6]

Q6: How can I improve the recovery of my polar sultam from a chromatography column?

A6: Low recovery can be due to irreversible adsorption to the stationary phase or degradation. To improve recovery:

  • Change the Stationary Phase: Switch from silica gel to a more inert support like Celite or consider support-free techniques like counter-current chromatography.

  • Pre-treat the Column: For silica columns, pre-washing with a solvent containing a small amount of a competing base can block active sites.

  • Optimize Elution: If the compound is streaking or "tailing" excessively, increasing the polarity of the eluent once the compound starts to elute can help to push it off the column more efficiently.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your purification experiments.

Problem 1: Poor or No Retention in Reversed-Phase HPLC
Symptom Potential Cause Recommended Solution
Compound elutes at or near the solvent front.The analyte is too polar for the non-polar stationary phase.1. Switch to a HILIC column: These are designed for polar compounds. 2. Use a polar-modified C18 column (polar-endcapped or embedded polar group). 3. Increase the aqueous content of the mobile phase (up to 100% if the column is compatible). 4. Add an ion-pairing reagent to the mobile phase to increase the hydrophobicity of the analyte.
Problem 2: Significant Peak Tailing in HPLC
Symptom Potential Cause Recommended Solution
Asymmetrical peaks with a trailing edge.Secondary interactions with residual silanol groups on the silica-based column.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the sultam. 2. Use a high-purity, end-capped column . 3. Add a mobile phase modifier like triethylamine (0.1-0.5%) for basic compounds or trifluoroacetic acid (0.1%) for acidic compounds.[2] 4. Reduce sample concentration to avoid column overload.[4]
Problem 3: Low Recovery of the Polar Sultam Compound
Symptom Potential Cause Recommended Solution
The amount of purified compound is significantly less than expected.Irreversible adsorption to the stationary phase or on-column degradation.1. Deactivate the silica gel with a base like triethylamine before use. 2. Switch to a less reactive stationary phase such as alumina, Florisil, or a reversed-phase material. 3. Perform a stability test of the compound on a TLC plate with silica to check for degradation. 4. For HPLC, ensure the mobile phase pH is within the stable range for your compound.
Problem 4: Compound Degradation During Purification
Symptom Potential Cause Recommended Solution
Appearance of new, unexpected spots on TLC or peaks in HPLC after purification.The compound is unstable on the acidic silica gel or due to harsh mobile phase conditions.1. Use a neutralized silica gel or an alternative stationary phase (alumina, Florisil).[6] 2. For HPLC, operate at a pH where the compound is stable . Perform a pH stability study if necessary. 3. Minimize the time the compound is on the column by using a faster flow rate, though this may reduce separation efficiency.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar Sultam Derivative
  • Select Eluent: Using Thin Layer Chromatography (TLC), find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and separates it well from impurities. A good starting point for polar sultams is a mixture of ethyl acetate and hexanes, gradually increasing the polarity to 100% ethyl acetate or even adding a small percentage of methanol.[4]

  • Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent. Pour the slurry into a column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles.

  • Load the Sample: Dissolve your crude compound in a minimal amount of a solvent that will dissolve it well (e.g., dichloromethane or ethyl acetate). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elute the Column: Start with the eluent system determined by TLC. If the separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing your purified compound. Combine the pure fractions and evaporate the solvent.

Protocol 2: HPLC Method Development for a Polar Sultam
  • Initial Column and Mobile Phase Selection:

    • Column: Start with a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient:

    • Run a broad gradient, for example, 5% to 95% B over 15 minutes, to determine the approximate elution conditions.

  • Method Optimization:

    • If retention is poor:

      • Switch to a HILIC column. For HILIC, Mobile Phase A would be high in organic solvent (e.g., 90% acetonitrile with a buffer) and Mobile Phase B would be higher in aqueous content.

      • Alternatively, for RP-HPLC, try a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile) or add an ion-pairing reagent.

    • If peak shape is poor:

      • Adjust the pH of the aqueous mobile phase. Test a pH of around 3 and a pH of around 7 (using a suitable buffer like phosphate or ammonium acetate).

      • Consider using a column with a different chemistry (e.g., a phenyl-hexyl column).

  • Final Gradient Refinement: Once good retention and peak shape are achieved, optimize the gradient slope around the elution point of your compound to maximize resolution from impurities.

Protocol 3: Recrystallization of a Polar Sultam
  • Solvent Screening:

    • In separate small test tubes, test the solubility of a small amount of your crude sultam in various solvents at room temperature and upon heating.

    • Good single solvents will show low solubility at room temperature and high solubility when hot.[8] Common polar solvents to test include ethanol, isopropanol, acetone, and water.[9]

    • If a single solvent is not ideal, try a two-solvent system (e.g., a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). A common pair for polar compounds is ethanol/water.[9]

  • Dissolution:

    • Place the crude sultam in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent (or the "good" solvent) until the compound just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Quantitative Data Summary

Due to the broad structural diversity of polar sultam compounds, providing universal quantitative data is challenging. The following tables present illustrative data based on common practices for purifying polar compounds. These values should be considered as starting points and will likely require optimization for specific molecules.

Table 1: Illustrative Flash Chromatography Conditions for a Polar Sultam

Parameter Condition 1 (Normal Phase) Condition 2 (Normal Phase - Basic Additive) Condition 3 (Reversed Phase)
Stationary Phase Silica Gel (60 Å, 40-63 µm)Silica Gel (60 Å, 40-63 µm)C18-functionalized Silica (100 Å, 40-63 µm)
Eluent System Ethyl Acetate / Hexane (Gradient)Methanol / Dichloromethane with 1% TriethylamineWater / Acetonitrile (Gradient)
Gradient Profile 20% to 100% Ethyl Acetate over 20 column volumes0% to 10% Methanol over 15 column volumes5% to 50% Acetonitrile over 20 column volumes
Typical Rf of Target ~0.25 in 80% EtOAc/Hexane~0.3 in 5% MeOH/DCMN/A
Illustrative Yield 70-90%75-95%80-98%
Illustrative Purity >95%>95%>98%

Table 2: Illustrative HPLC Conditions for Polar Sultams

Parameter Method 1 (Reversed-Phase) Method 2 (HILIC)
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µmAmide-based HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water90% Acetonitrile / 10% Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile50% Acetonitrile / 50% Water with 10 mM Ammonium Formate
Gradient 5% to 50% B in 15 min0% to 100% B in 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 220 nmUV at 220 nm

Visualizations

Purification_Troubleshooting_Workflow start Purification Challenge Encountered (e.g., Low Purity, Low Yield) check_method Review Purification Method (Chromatography, Crystallization) start->check_method chromatography Chromatography Issue? check_method->chromatography Yes crystallization Crystallization Issue? check_method->crystallization No peak_shape Poor Peak Shape? (Tailing, Fronting) chromatography->peak_shape Yes retention Poor Retention? chromatography->retention No no_crystals No Crystals Form? crystallization->no_crystals Yes oiling_out Oiling Out? crystallization->oiling_out No peak_shape_sol Adjust Mobile Phase pH Use End-Capped Column Add Modifiers (e.g., TEA) Reduce Sample Load peak_shape->peak_shape_sol recovery Low Recovery? retention->recovery No retention_sol Use HILIC or Polar-Modified Column Increase Aqueous Content Use Ion-Pairing Reagent retention->retention_sol degradation Degradation? recovery->degradation No recovery_sol Change Stationary Phase (Alumina, RP) Deactivate Silica Optimize Elution Strength recovery->recovery_sol degradation_sol Use Neutral/Basic Stationary Phase Optimize pH and Temperature Minimize On-Column Time degradation->degradation_sol end Purified Compound degradation->end No peak_shape_sol->end retention_sol->end recovery_sol->end degradation_sol->end no_crystals_sol Scratch Flask Add Seed Crystal Concentrate Solution Cool to Lower Temperature no_crystals->no_crystals_sol low_purity_cryst Low Purity? oiling_out->low_purity_cryst No oiling_out_sol Use More Dilute Solution Change Solvent System Cool More Slowly oiling_out->oiling_out_sol low_purity_cryst_sol Re-crystallize Ensure Slow Cooling Wash Crystals with Cold Solvent low_purity_cryst->low_purity_cryst_sol low_purity_cryst->end No no_crystals_sol->end oiling_out_sol->end low_purity_cryst_sol->end

Caption: A troubleshooting workflow for the purification of polar sultam compounds.

Purification_Challenges_Solutions cluster_challenges Purification Challenges cluster_solutions Potential Solutions poor_retention Poor Retention Elutes in solvent front hilic HILIC Polar stationary phase poor_retention->hilic polar_rp Polar-Modified RP End-capped C18 poor_retention->polar_rp ion_exchange Ion-Exchange For charged sultams poor_retention->ion_exchange peak_tailing Peak Tailing Asymmetrical peaks peak_tailing->polar_rp ph_control pH Control Buffer mobile phase peak_tailing->ph_control base_additive Base Additive e.g., Triethylamine peak_tailing->base_additive low_recovery Low Recovery Irreversible adsorption low_recovery->base_additive alt_stationary_phase Alternative Stationary Phase Alumina, Florisil low_recovery->alt_stationary_phase degradation On-Column Degradation Acid-labile sultams degradation->ph_control degradation->alt_stationary_phase

Caption: Logical relationships between purification challenges and solutions for polar sultams.

References

Technical Support Center: N-Alkylation of Isothiazolidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of isothiazolidine 1,1-dioxide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems observed during the N-alkylation of isothiazolidine 1,1-dioxide, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low or No Yield of the N-Alkylated Product

Question: My N-alkylation reaction of isothiazolidine 1,1-dioxide is resulting in a low yield or no product at all. What are the possible reasons and how can I improve it?

Answer: Low or no yield in the N-alkylation of isothiazolidine 1,1-dioxide can be attributed to several factors, ranging from the reactivity of the starting materials to the reaction conditions.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The nitrogen of the isothiazolidine 1,1-dioxide needs to be deprotonated to become sufficiently nucleophilic.

    • Solution: Use a strong enough base to ensure complete deprotonation. Common bases for sulfonamide alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[1] For less reactive alkylating agents, a stronger base like NaH in an anhydrous polar aprotic solvent (e.g., DMF, THF) is recommended.[1]

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[1]

  • Inappropriate Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to decomposition or side reactions.[1]

  • Steric Hindrance: A bulky alkylating agent or substitution on the isothiazolidine ring can hinder the reaction.

    • Solution: If possible, consider using a less sterically hindered alkylating agent. For sterically demanding substrates, longer reaction times or higher temperatures may be necessary.

  • Moisture in the Reaction: Strong bases like NaH are highly sensitive to moisture, which can quench the base and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products (Side Reactions)

Question: My reaction is producing a mixture of products, and the purification of the desired N-alkylated isothiazolidine 1,1-dioxide is challenging. What are the likely side reactions and how can I suppress them?

Answer: The formation of multiple products is a common issue and can arise from several side reactions. Identifying the nature of these byproducts is key to optimizing the reaction conditions.

Potential Side Reactions and Mitigation Strategies:

a) Over-alkylation (Formation of a Quaternary Salt)

While less common for sulfonamides compared to amines, over-alkylation can occur, especially with highly reactive alkylating agents, leading to the formation of a quaternary ammonium salt. This is more likely if the N-alkylated product is more nucleophilic than the starting material.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]

b) Ring-Opening of the Isothiazolidine Ring

Under strongly basic conditions, the isothiazolidine ring may be susceptible to nucleophilic attack and subsequent ring-opening. The use of strong, non-bulky bases could potentially lead to byproducts resulting from the cleavage of the S-N or S-C bonds. This is a known reaction pathway for some related thiazolidine derivatives, particularly under harsh conditions.[2][3]

  • Mitigation Strategies:

    • Choice of Base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH or organolithium reagents.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

c) Elimination Reactions of the Alkylating Agent

If the alkylating agent has a hydrogen on the β-carbon, it can undergo elimination under basic conditions, especially with sterically hindered bases, to form an alkene. This is more prevalent with secondary and tertiary alkyl halides.

  • Mitigation Strategies:

    • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides.

    • Base Selection: Use a non-hindered base to favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: Which base and solvent system is best for the N-alkylation of isothiazolidine 1,1-dioxide?

A1: The optimal base and solvent system depends on the reactivity of the alkylating agent.

  • For reactive alkylating agents (e.g., benzyl bromide, allyl iodide): A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is often effective.

  • For less reactive alkylating agents (e.g., alkyl chlorides): A stronger base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF is typically required to achieve complete deprotonation and a reasonable reaction rate.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product, and any potential byproducts. The consumption of the starting material and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding. LC-MS can also be used for more detailed analysis.

Q3: What is the best way to purify the N-alkylated product?

A3: The most common method for purifying N-alkylated isothiazolidine 1,1-dioxides is column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Recrystallization can also be an option if the product is a solid.

Q4: Can I use secondary alkyl halides for the N-alkylation?

A4: While primary alkyl halides are preferred, secondary alkyl halides can be used, but they are generally less reactive due to increased steric hindrance.[5] They are also more prone to undergoing elimination side reactions. To improve the yield with secondary alkyl halides, you may need to use a more reactive corresponding halide (iodide > bromide), a stronger base, higher reaction temperatures, and longer reaction times.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

  • To a solution of isothiazolidine 1,1-dioxide (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of isothiazolidine 1,1-dioxide (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Sulfonamides (Analogous Systems)

EntrySulfonamideAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1p-ToluenesulfonamideBenzyl alcoholK₂CO₃Xylenes1502486[6]
2p-ToluenesulfonamideCyclohexanolt-BuOKp-XyleneReflux17High[7]
3Methanesulfonamide1,2-dibromo-2-phenylethaneFeCl₃1,2-dichloroethane--Good[8]

Visualizations

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Isothiazolidine 1,1-dioxide B Deprotonated Isothiazolidine A->B Base (e.g., K₂CO₃, NaH) C N-Alkylated Product B->C Alkyl Halide (R-X) H Deprotonated Isothiazolidine D N-Alkylated Product E Over-alkylation Product (Quaternary Salt) D->E Excess R-X F Ring-Opened Product G Alkene (from Elimination) H->F Strong Base, High Temp I Alkyl Halide I->G J Base J->G

Caption: Main and potential side reaction pathways in the N-alkylation of isothiazolidine 1,1-dioxide.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Q1 Check for complete consumption of starting material Start->Q1 A1_Yes Analyze product mixture (TLC, LC-MS, NMR) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Identify Byproducts A1_Yes->Q2 A1_No_Sol Increase reaction temp. Use stronger base. Use more reactive alkyl halide. A1_No->A1_No_Sol A2_Overalkylation Reduce equivalents of alkylating agent. Add alkylating agent slowly. Q2->A2_Overalkylation Over-alkylation A2_RingOpening Use milder base. Lower reaction temperature. Q2->A2_RingOpening Ring-opening A2_Elimination Use primary alkyl halide. Change base. Q2->A2_Elimination Elimination

Caption: A troubleshooting workflow for addressing low yields and side products in N-alkylation reactions.

References

Technical Support Center: Optimization of Catalyst Loading for Sultam Ring Closure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sultams via catalytic ring closure. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for sultam ring closure?

A1: Several catalytic methods are employed for sultam ring closure, each with its own advantages and substrate scope. The most prevalent methods include:

  • Ring-Closing Metathesis (RCM): This method typically utilizes Ruthenium-based catalysts, such as Grubbs catalysts, to form unsaturated sultams from diene precursors.[1][2] It is known for its functional group tolerance.

  • Copper-Catalyzed Cyclizations: Copper catalysts can be used for various sultam syntheses, including intramolecular carboamination of alkenes and cyclizations involving terminal alkynes.[3][4]

  • Iron-Catalyzed C-H Amidation: This method allows for the direct synthesis of sultams through intramolecular C(sp³)-H amidation, offering a direct route from precursors with unactivated C-H bonds.[5][6]

  • Gold-Catalyzed Hydroamination: Gold catalysts are effective for the intramolecular hydroamination of alkynylbenzenesulfonamides, leading to the formation of polycyclic sultams.[7][8]

Q2: My sultam ring closure reaction is giving a low yield. What are the first parameters I should investigate?

A2: Low yield is a common issue that can often be resolved by systematically optimizing the reaction conditions. The first parameters to investigate are typically:

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and overall yield. Both too low and too high catalyst loadings can be detrimental.

  • Temperature: Reaction temperature affects the rate of the desired reaction as well as potential side reactions and catalyst decomposition.[9]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in product degradation or the formation of byproducts.

  • Solvent: The choice of solvent can influence catalyst solubility, stability, and reactivity.

A logical workflow for troubleshooting low yield is presented below.

G start Low Yield Observed catalyst_loading Optimize Catalyst Loading start->catalyst_loading yield_improved Yield Improved? catalyst_loading->yield_improved Run test reactions temperature Vary Reaction Temperature time Adjust Reaction Time temperature->time No improvement temperature->yield_improved Run test reactions solvent Screen Different Solvents time->solvent No improvement time->yield_improved Run test reactions additives Consider Additives (e.g., for RCM) solvent->additives No improvement solvent->yield_improved Run test reactions additives->yield_improved Run test reactions consult Consult Literature for Alternative Catalysts/Methods additives->consult No improvement yield_improved->temperature No success Problem Solved yield_improved->success Yes

Initial troubleshooting workflow for low yield.

Troubleshooting Guide: Ring-Closing Metathesis (RCM) for Sultam Synthesis

Problem: Low yield and/or formation of side products in RCM-mediated sultam ring closure.

Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of five-membered unsaturated sultams.[1] However, issues such as low yield and the formation of desallyl side products can occur.[9]

Troubleshooting Steps & Solutions

1. Optimize Catalyst Loading and Temperature

Higher catalyst loading does not always lead to better yields and can sometimes promote catalyst degradation and isomerization side reactions.[9] Similarly, elevated temperatures can lead to catalyst decomposition.[9] A systematic optimization of both parameters is crucial.

Data Presentation: Effect of Catalyst Loading and Temperature on RCM Yield

The following table summarizes the effect of Grubbs II catalyst concentration and reaction temperature on the yield of a model dipeptide RCM reaction.[9]

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
1Grubbs II406020
2Grubbs II1560Low (high desallyl)
3Grubbs II1540Appreciable
4HG II1560Low
5HG II154065-84

Data adapted from a study on a model dipeptide RCM.[9] Yields are indicative and may vary based on the substrate.

2. Consider Isomerization Suppressants

In some cases, especially with substrates prone to isomerization, the addition of suppressants like benzoquinone or phenol can be beneficial.[9]

3. Choice of Catalyst

While Grubbs II is a common choice, other catalysts like the Hoveyda-Grubbs II (HG II) may offer better performance for specific substrates, particularly at lower temperatures.[9] For large-scale synthesis, specialized catalysts like Zhan 1B or M73-SIMes have been shown to be effective, sometimes allowing for lower catalyst loading.[10]

Experimental Protocol: Optimization of RCM for Sultam Synthesis

This protocol is a general guideline for optimizing the RCM of an ethenesulfonamide precursor using a Grubbs II catalyst.[1]

Materials:

  • Ethenesulfonamide precursor

  • Grubbs II catalyst

  • Anhydrous toluene

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk flask or similar reaction vessel

  • Heating mantle or oil bath with temperature control

  • TLC plates and appropriate solvent system for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the ethenesulfonamide precursor (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.01-0.1 M. Stir the solution until the precursor is fully dissolved.

  • Catalyst Addition: In a separate vial, weigh the desired amount of Grubbs II catalyst (e.g., starting with 5 mol%). Dissolve the catalyst in a small amount of anhydrous toluene and add it to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 80°C) and monitor the progress by TLC.[1]

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to isolate the sultam. For some products that precipitate from the reaction mixture, purification can be achieved by simple filtration.[1]

Optimization Workflow:

G start Low Yield in RCM temp_screen Screen Temperatures (e.g., 40°C, 60°C, 80°C) with 5 mol% Grubbs II start->temp_screen check_yield1 Yield > 70%? temp_screen->check_yield1 loading_screen Vary Catalyst Loading (e.g., 1, 3, 5, 10 mol%) at Optimal Temperature check_yield2 Yield > 70%? loading_screen->check_yield2 catalyst_choice Test Alternative Catalyst (e.g., Hoveyda-Grubbs II) check_yield3 Yield > 70%? catalyst_choice->check_yield3 additives Introduce Additives (e.g., Benzoquinone, Phenol) check_yield4 Yield > 70%? additives->check_yield4 check_yield1->loading_screen No success Optimized Conditions Found check_yield1->success Yes check_yield2->catalyst_choice No check_yield2->success Yes check_yield3->additives No check_yield3->success Yes check_yield4->success Yes

Workflow for optimizing RCM conditions.

Troubleshooting Guide: Copper-Catalyzed Sultam Synthesis

Problem: Low efficiency in copper-catalyzed intermolecular carboamination of alkenes.

Copper-catalyzed reactions provide a direct route to six-membered ring sultams from terminal alkenes and N-fluorobenzenesulfonimide (NFSI).[4] Low efficiency can be a hurdle in these transformations.

Troubleshooting Steps & Solutions

1. Catalyst Loading and Source

The efficiency of the reaction can be sensitive to the amount of copper catalyst used. A loading of 2.5 mol% of a Cu(I) salt has been reported to be effective.[4] The choice of the copper salt (e.g., CuI, CuBr, CuCl) can also influence the outcome.

Data Presentation: Effect of Catalyst Loading on Cu-Catalyzed Carboamination

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
1CuI2.56091
2CuBr2.56085
3CuCl2.56078
4Cu(OAc)₂2.560<10

Data adapted from a study on the reaction of a terminal alkene with NFSI.[4] Yields are for a specific substrate and may vary.

2. Reaction Temperature

A reaction temperature of 60°C has been shown to be optimal for this specific transformation.[4] Deviations from this temperature may lead to decreased yields.

Experimental Protocol: Cu-Catalyzed Intermolecular Carboamination

This protocol provides a general procedure for the synthesis of a six-membered sultam from a terminal alkene and NFSI.[4]

Materials:

  • Terminal alkene

  • N-fluorobenzenesulfonimide (NFSI)

  • Cu(I) salt (e.g., CuI)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Nitrogen or Argon source for inert atmosphere

  • Sealed reaction tube

Procedure:

  • Preparation: To a sealed tube under an inert atmosphere, add the terminal alkene (1.0 eq), NFSI (1.2 eq), and the Cu(I) catalyst (2.5 mol%).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture at 60°C for the specified time (e.g., 24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by chromatography to yield the sultam.

Logical Relationship Diagram for Catalyst Choice:

G start Goal: Synthesize 6-membered Sultam via Cu-catalyzed Carboamination catalyst_screening Screen Cu(I) Salts (CuI, CuBr, CuCl) start->catalyst_screening ligand_effect Consider Ligand Addition (if simple salts are ineffective) catalyst_screening->ligand_effect Low yield with all salts optimal_catalyst Identify Optimal Catalyst System catalyst_screening->optimal_catalyst Based on initial yield ligand_effect->optimal_catalyst optimization Optimize Loading and Temperature optimal_catalyst->optimization final_protocol Finalized Protocol optimization->final_protocol

Decision process for selecting a copper catalyst.

References

Overcoming poor solubility of isothiazolidine 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of isothiazolidine 1,1-dioxide derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do isothiazolidine 1,1-dioxide derivatives often exhibit poor solubility?

A1: The poor aqueous solubility of many isothiazolidine 1,1-dioxide derivatives can be attributed to their molecular structure. These compounds, which are part of the broader class of sultams (cyclic sulfonamides), often possess a rigid, crystalline structure with a combination of polar and nonpolar regions. This can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules. The presence of lipophilic substituents, often added to enhance biological activity, can further decrease aqueous solubility.

Q2: What are the initial steps to assess the solubility of a new isothiazolidine 1,1-dioxide derivative?

A2: A preliminary solubility assessment should be performed in a range of aqueous and organic solvents. This will provide a baseline understanding of the compound's physicochemical properties and help in selecting appropriate solvents for stock solutions and formulation development. A recommended starting panel of solvents includes purified water, phosphate-buffered saline (PBS) at physiological pH (7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Q3: My isothiazolidine 1,1-dioxide derivative is poorly soluble in aqueous buffers. What are the common strategies to improve its solubility for in vitro assays?

A3: For in vitro experiments, several strategies can be employed to enhance the aqueous solubility of your compound:

  • Co-solvents: Dissolving the compound in a water-miscible organic solvent like DMSO or ethanol before diluting it into the aqueous assay buffer is a common and effective first step.[1][2][3]

  • pH Adjustment: If your derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly increase solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5]

Troubleshooting Guide: Solubility Enhancement

This section provides practical guidance on common solubility issues and detailed protocols for various enhancement techniques.

Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.

Cause: This is a common issue known as "crashing out." The concentration of the organic co-solvent (DMSO) in the final aqueous solution may not be sufficient to maintain the solubility of the compound.

Solutions:

  • Decrease the final compound concentration: If the experimental design allows, lowering the final concentration of the compound in the assay may prevent precipitation.

  • Increase the co-solvent concentration: Determine the maximum tolerable concentration of the co-solvent for your specific assay and adjust the dilution accordingly.

  • Use a different co-solvent: Experiment with other water-miscible organic solvents such as ethanol or DMF, as they may offer different solubilizing properties for your specific derivative.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Cause: Poor solubility can lead to the formation of aggregates or micro-precipitates in the assay medium, resulting in variable and unreliable data.

Solutions:

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation or cloudiness before use.

  • Sonication: Brief sonication of the final solution can sometimes help to break up small aggregates and improve dispersion.

  • Filtration: For stock solutions, filtering through a 0.22 µm syringe filter can remove any undissolved particles.

  • Employ a solubility enhancement technique: If the issue persists, a more robust method like cyclodextrin complexation may be necessary to achieve true solubilization.

Quantitative Solubility Data

The solubility of isothiazolidine 1,1-dioxide and its derivatives can vary significantly based on their specific substitutions and the solvent system used. Below is a summary of available quantitative data.

Compound/DerivativeSolventSolubility
Isothiazolidine 1,1-dioxide (Parent Compound)Dimethyl Sulfoxide (DMSO)27.5 mg/mL[6]
Isothiazolidine 1,1-dioxide (Parent Compound)Ketones, Esters, Aromatic HydrocarbonsSoluble
Isothiazolidine 1,1-dioxide (Parent Compound)Chloroform, MethanolSlightly soluble[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a stock solution of an isothiazolidine 1,1-dioxide derivative in DMSO, a commonly used water-miscible organic solvent.[1][2][3]

Materials:

  • Isothiazolidine 1,1-dioxide derivative

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of the isothiazolidine 1,1-dioxide derivative and place it into a sterile vial.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol outlines a simple and effective method for preparing a solid inclusion complex of an isothiazolidine 1,1-dioxide derivative with a cyclodextrin to enhance its aqueous solubility.[4][5]

Materials:

  • Isothiazolidine 1,1-dioxide derivative

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Calculate the required amounts of the isothiazolidine 1,1-dioxide derivative and cyclodextrin for a 1:1 or 1:2 molar ratio.

  • Place the cyclodextrin in the mortar and add a small amount of deionized water to form a paste.

  • Gradually add the isothiazolidine 1,1-dioxide derivative to the paste while continuously grinding with the pestle.

  • Knead the mixture for 30-60 minutes to ensure thorough mixing and complex formation.

  • Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The resulting dry powder is the inclusion complex, which should exhibit improved aqueous solubility compared to the parent compound.

Signaling Pathway Diagrams

Isothiazolidine 1,1-dioxide derivatives are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. Below are diagrams of key pathways that may be targeted by these compounds.

mTOR_Signaling_Pathway mTOR Signaling Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Isothiazolidine_1_1_dioxide_derivatives Isothiazolidine_1_1_dioxide_derivatives Isothiazolidine_1_1_dioxide_derivatives->mTORC1 Inhibition Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation.

PIM_Kinase_Signaling_Pathway PIM Kinase Signaling Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT PIM Kinase (PIM1, PIM2, PIM3) PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Kinase (PIM1, PIM2, PIM3) Transcription BAD BAD PIM Kinase (PIM1, PIM2, PIM3)->BAD p27 p27 PIM Kinase (PIM1, PIM2, PIM3)->p27 Isothiazolidine_1_1_dioxide_derivatives Isothiazolidine_1_1_dioxide_derivatives Isothiazolidine_1_1_dioxide_derivatives->PIM Kinase (PIM1, PIM2, PIM3) Inhibition Apoptosis Apoptosis BAD->Apoptosis Cell Cycle Progression Cell Cycle Progression p27->Cell Cycle Progression

Caption: The PIM kinase signaling pathway, involved in cell survival and proliferation.

Arachidonic_Acid_Metabolism Arachidonic Acid Metabolism Pathway PLA2 PLA2 Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX mPGES-1 mPGES-1 Arachidonic Acid->mPGES-1 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Prostaglandin E2 Prostaglandin E2 mPGES-1->Prostaglandin E2 Isothiazolidine_1_1_dioxide_derivatives Isothiazolidine_1_1_dioxide_derivatives Isothiazolidine_1_1_dioxide_derivatives->5-LOX Inhibition Isothiazolidine_1_1_dioxide_derivatives->mPGES-1 Inhibition Inflammation Inflammation Leukotrienes->Inflammation Prostaglandin E2->Inflammation

Caption: The arachidonic acid metabolism pathway, a key target in inflammation.

References

Stability issues of the isothiazolidine 1,1-dioxide ring under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the isothiazolidine 1,1-dioxide ring under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the isothiazolidine 1,1-dioxide ring in acidic conditions?

A1: The isothiazolidine 1,1-dioxide ring, a type of cyclic sulfonamide (sultam), is generally more susceptible to hydrolysis under acidic conditions compared to its acyclic sulfonamide counterparts. The five-membered ring structure introduces ring strain, which facilitates acid-catalyzed hydrolysis. The stability is significantly influenced by factors such as pH, temperature, and the substitution pattern on the ring. For instance, β-sultams (four-membered rings) exhibit extraordinary rate enhancements of 10⁹-fold in acid-catalyzed hydrolysis compared to acyclic sulfonamides.[1][2] While five-membered γ-sultams are generally more stable than β-sultams, they are still prone to degradation in acidic media.

Q2: What is the proposed mechanism for the acid-catalyzed degradation of the isothiazolidine 1,1-dioxide ring?

A2: The acid-catalyzed hydrolysis of β-sultams is suggested to proceed through a unimolecular ring-opening mechanism to generate a sulfonylium ion intermediate.[1][2] This is supported by the entropy of activation for the acid-catalyzed hydrolysis of N-methyl β-sultam, which is –80 J K⁻¹ mol⁻¹, indicative of a unimolecular process.[3] The reaction is initiated by protonation of the sulfonyl oxygen, followed by cleavage of the S-N bond to form the reactive intermediate, which is then attacked by water.

Q3: What are the expected degradation products of isothiazolidine 1,1-dioxides in acidic media?

A3: The acid-catalyzed hydrolysis of the isothiazolidine 1,1-dioxide ring is expected to yield the corresponding amino sulfonic acid. The primary degradation pathway involves the cleavage of the sulfur-nitrogen bond within the ring. For related isothiazolinone compounds, the degradation proceeds through ring opening and can lead to the formation of N-substituted malonamic acids and further to smaller carboxylic acids.[4]

Q4: How do substituents on the isothiazolidine 1,1-dioxide ring affect its stability in acid?

A4: Substituents can have a significant impact on the stability of the ring. Electron-withdrawing groups located alpha to the sulfonyl group can strongly retard the rate of acid-catalyzed hydrolysis.[1][2] Conversely, electron-donating groups may accelerate the reaction. The nature of the substituent on the nitrogen atom also plays a role in the hydrolysis kinetics.

Q5: Can I encounter stability issues during analytical procedures like HPLC or LCMS?

A5: Yes, it is possible to observe degradation of isothiazolidine 1,1-dioxide derivatives during analytical procedures. Although not under acidic conditions, one study reported that esters of isothiazolidine 1,1-dioxides underwent complete hydrolysis during automated mass-directed LCMS purification, which utilized solvents such as water and ammonium hydroxide.[5] This highlights the lability of certain derivatives and the need to carefully select analytical conditions, including pH of the mobile phase.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low yield or recovery of my isothiazolidine 1,1-dioxide compound after a reaction or workup under acidic conditions. The compound may be degrading due to the acidic environment.- Neutralize the reaction mixture as soon as possible. - Use a milder acid or reduce the reaction time and temperature. - Perform a stability study of your compound at the specific pH and temperature of your experimental conditions.
Multiple unknown peaks observed in the HPLC or LCMS analysis of my compound after storage in an acidic solution. These are likely degradation products resulting from the opening of the isothiazolidine 1,1-dioxide ring.- Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. - Adjust the storage conditions to a neutral or slightly basic pH if the compound is stable under those conditions. - Use freshly prepared solutions for experiments.
Inconsistent results in bioassays involving isothiazolidine 1,1-dioxide compounds in acidic buffers. The compound may be degrading over the time course of the assay, leading to a decrease in the effective concentration.- Determine the half-life of your compound in the assay buffer. - Consider using a more stable analog or adjusting the assay protocol to minimize exposure to acidic conditions. - Include control experiments to monitor the stability of the compound during the assay.

Quantitative Data on Sultam Stability

The following table summarizes kinetic data for the acid-catalyzed hydrolysis of a β-sultam, which provides an indication of the reactivity of the sultam ring system. Note that five-membered isothiazolidine 1,1-dioxides (γ-sultams) are generally more stable than the four-membered β-sultams.

CompoundConditionSecond-Order Rate Constant (kH+)Reference
N-Methyl β-sultamWater at 30 °C, I = 1.0 mol dm⁻³2.79 dm³ mol⁻¹ s⁻¹[3]

Key Experimental Protocols

Protocol 1: Stress Testing for Acid Stability

Objective: To determine the stability of an isothiazolidine 1,1-dioxide compound under specific acidic conditions.

Methodology:

  • Prepare stock solutions of the test compound in an organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a series of acidic buffers at the desired pH values (e.g., pH 1, 3, 5) using appropriate buffer systems (e.g., HCl, citrate).

  • Spike the test compound from the stock solution into each acidic buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the aliquot with a suitable base to quench the degradation.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Calculate the degradation rate and half-life of the compound at each condition.

Protocol 2: Analytical Method for Monitoring Degradation

Objective: To develop an HPLC method to separate and quantify an isothiazolidine 1,1-dioxide and its potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often necessary to separate the parent compound from more polar degradation products.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it. A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm, 254 nm) or use MS detection for better sensitivity and specificity.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Visualizations

DegradationPathway Isothiazolidine Isothiazolidine 1,1-Dioxide ProtonatedSultam Protonated Sultam Isothiazolidine->ProtonatedSultam + H⁺ SulfonyliumIon Sulfonylium Ion Intermediate ProtonatedSultam->SulfonyliumIon Ring Opening (Slow) AminoSulfonicAcid Amino Sulfonic Acid (Degradation Product) SulfonyliumIon->AminoSulfonicAcid + H₂O (Fast)

Caption: Proposed acid-catalyzed degradation pathway of the isothiazolidine 1,1-dioxide ring.

TroubleshootingWorkflow Start Stability Issue Encountered CheckConditions Review Experimental Conditions (pH, Temp, Time) Start->CheckConditions RunStressTest Perform Acid Stress Test CheckConditions->RunStressTest Stable Compound Stable RunStressTest->Stable No Degradation Unstable Compound Unstable RunStressTest->Unstable Degradation Observed AnalyzeDegradants Identify Degradation Products (HPLC-MS) ModifyProtocol Modify Experimental Protocol AnalyzeDegradants->ModifyProtocol ModifyProtocol->RunStressTest End Resolution ModifyProtocol->End Stable->End Unstable->AnalyzeDegradants

Caption: A workflow for troubleshooting stability issues of isothiazolidine 1,1-dioxides.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide. This document includes frequently asked questions (FAQs), detailed troubleshooting advice, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and scalable method is the N-alkylation of isothiazolidine 1,1-dioxide with 4-methoxybenzyl bromide or chloride. This reaction typically involves a base to deprotonate the sulfonamide nitrogen, followed by nucleophilic attack on the alkyl halide.

Q2: What are the critical parameters to control during the scale-up of this N-alkylation reaction?

A2: Key parameters for successful scale-up include:

  • Temperature Control: The initial deprotonation and the subsequent alkylation can be exothermic. Gradual addition of reagents and efficient cooling are crucial to prevent side reactions.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized overheating or high concentrations of reagents.

  • Purity of Starting Materials: Impurities in the isothiazolidine 1,1-dioxide or the 4-methoxybenzyl halide can lead to side reactions and purification challenges.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for achieving high yield and purity.

Q3: What are the primary safety concerns when working with the reagents for this synthesis at a larger scale?

A3: The primary safety concerns include:

  • 4-Methoxybenzyl Bromide/Chloride: These are lachrymators and skin irritants. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (if used): This is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment and avoid ignition sources.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts. The disappearance of the isothiazolidine 1,1-dioxide spot and the appearance of a new product spot indicate the reaction is progressing.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective deprotonation of the sulfonamide. 2. Low reactivity of the alkylating agent. 3. Reaction temperature is too low.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and active. 2. Use 4-methoxybenzyl bromide, which is typically more reactive than the chloride. Consider adding a catalytic amount of sodium iodide (NaI) to facilitate the reaction. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of Multiple Products 1. Over-alkylation or side reactions of the starting materials. 2. Impurities in the starting materials.1. Add the alkylating agent slowly to the reaction mixture. Maintain a consistent temperature. 2. Ensure the purity of the starting materials by recrystallization or distillation before use.
Difficult Purification 1. Co-elution of the product with starting materials or byproducts. 2. Oily product that is difficult to crystallize.1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Attempt to crystallize the product from a different solvent system. If it remains an oil, high-vacuum distillation may be an option if the product is thermally stable.
Exothermic Reaction Leading to Runaway Inadequate heat dissipation during large-scale reaction.Ensure the reactor is equipped with an efficient cooling system. Add reagents, especially the base and alkylating agent, portion-wise or via a syringe pump to control the rate of reaction and heat generation.

Experimental Protocols

Protocol A: N-Alkylation using Sodium Hydride

This protocol is suitable for achieving high yields but requires handling of sodium hydride.

1. Reagent Preparation and Stoichiometry

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)
Isothiazolidine 1,1-dioxide1.0121.1510.0 g
Sodium Hydride (60% in mineral oil)1.124.000.97 g
4-Methoxybenzyl Bromide1.05201.0717.4 g
Anhydrous Dimethylformamide (DMF)--200 mL

2. Reaction Procedure

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Deprotonation: Suspend isothiazolidine 1,1-dioxide in anhydrous DMF under a nitrogen atmosphere. Add the sodium hydride portion-wise at 0°C.

  • Alkylation: After stirring for 30 minutes at 0°C, add a solution of 4-methoxybenzyl bromide in anhydrous DMF dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol B: N-Alkylation using an Organic Base

This protocol offers a milder and often more scalable alternative to using sodium hydride.

1. Reagent Preparation and Stoichiometry

ReagentMolar Eq.MW ( g/mol )Amount (for 10g scale)
Isothiazolidine 1,1-dioxide1.0121.1510.0 g
Triethylamine (TEA)1.5101.1912.5 mL
4-Methoxybenzyl Chloride1.1156.6114.2 g
Acetonitrile--200 mL

2. Reaction Procedure

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: Dissolve isothiazolidine 1,1-dioxide and 4-methoxybenzyl chloride in acetonitrile.

  • Base Addition: Add triethylamine to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_protocol_A Protocol A: NaH/DMF cluster_protocol_B Protocol B: TEA/Acetonitrile A_start Isothiazolidine 1,1-dioxide in DMF A_deprotonation Add NaH at 0°C A_start->A_deprotonation A_alkylation Add 4-Methoxybenzyl Bromide A_deprotonation->A_alkylation A_reaction Stir at RT A_alkylation->A_reaction A_workup Quench with H₂O & Extract A_reaction->A_workup A_purification Column Chromatography / Recrystallization A_workup->A_purification A_product Final Product A_purification->A_product B_start Reactants in Acetonitrile B_base Add Triethylamine B_start->B_base B_reaction Reflux B_base->B_reaction B_workup Filter & Concentrate B_reaction->B_workup B_purification Column Chromatography / Recrystallization B_workup->B_purification B_product Final Product B_purification->B_product

Caption: Comparative workflow for the two primary synthetic protocols.

troubleshooting_logic start Reaction Outcome Unsatisfactory check_yield Low Yield? start->check_yield check_purity Purity Issues? start->check_purity incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions check_yield->side_reactions Yes purification_difficulty Difficult Purification check_purity->purification_difficulty Yes solution_incomplete Increase reaction time/temp Check reagent purity incomplete_reaction->solution_incomplete solution_side_reactions Optimize temperature control Slow reagent addition side_reactions->solution_side_reactions solution_purification Optimize chromatography Try alternative crystallization solvents purification_difficulty->solution_purification

Technical Support Center: Minimizing Byproducts in Copper-Catalyzed Sultam Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed sultam cyclizations and minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in copper-catalyzed sultam cyclizations?

A1: Common byproducts can arise from several competing reaction pathways. These often include:

  • Oxidized Substrates or Products: Over-oxidation of the starting material or the desired sultam product can occur, particularly when using strong oxidants or in the presence of atmospheric oxygen.[1]

  • Dimerization Products: Self-coupling of the starting material can lead to the formation of dimers, reducing the yield of the desired intramolecular cyclization product.[1]

  • Products of Incomplete Reaction: Unreacted starting material or partially cyclized intermediates may be present if the reaction does not go to completion.

  • Isomeric Sultams: Depending on the substrate, cyclization at different C-H bonds can lead to the formation of regioisomeric sultam byproducts.

  • Ring-Opened Products: Hydrolysis or other cleavage reactions of the sulfonamide or the sultam ring can occur, especially under harsh reaction conditions.

Q2: How does the choice of copper catalyst precursor affect byproduct formation?

A2: The copper source and its oxidation state can significantly influence the reaction's outcome. Copper(I) salts like CuI or CuBr are often preferred as they are typically the active catalytic species.[2] Using Cu(II) salts may require in situ reduction, which can sometimes lead to side reactions if not properly controlled. The counter-ion (e.g., iodide, bromide, acetate) can also play a role in catalyst activity and stability. It is crucial to use high-purity copper sources, as impurities can poison the catalyst.[1]

Q3: What is the role of the ligand in minimizing byproducts?

A3: Ligands play a critical role in stabilizing the copper catalyst, modulating its reactivity, and influencing the selectivity of the reaction.[3] A suitable ligand can:

  • Prevent catalyst agglomeration and deactivation.

  • Sterically hinder undesired side reactions, such as dimerization.

  • Electronically tune the copper center to favor the desired C-H amination pathway. However, in some cases, the addition of a ligand can decrease the yield, making "ligand-free" conditions optimal.[2] Therefore, ligand screening is often a necessary optimization step.

Q4: Can the choice of solvent influence the formation of byproducts?

A4: Yes, the solvent can have a profound effect on the reaction. For instance, in some copper-catalyzed carboamination reactions for sultam synthesis, nitrile-containing solvents like benzonitrile were found to be essential, while other solvents led to complex mixtures of byproducts.[4] The solvent's polarity, coordinating ability, and boiling point can all impact reaction rates and selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your copper-catalyzed sultam cyclization experiments.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Sultam 1. Inactive Copper Catalyst: The active Cu(I) species may have been oxidized to inactive Cu(II) by atmospheric oxygen.[5] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. 3. Incorrect Base: The strength or amount of base may be insufficient to deprotonate the sulfonamide.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider adding a reducing agent like sodium ascorbate if using a Cu(II) precursor.[6] 2. Screen a range of temperatures to find the optimal condition for your specific substrate. 3. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and ensure at least stoichiometric amounts are used.
Significant Amount of Unreacted Starting Material 1. Catalyst Deactivation: Impurities in the starting materials or solvent may have poisoned the catalyst.[1] 2. Insufficient Reaction Time: The reaction may not have had enough time to go to completion.1. Purify all starting materials and use dry, degassed solvents. 2. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Formation of Dimerized Byproducts 1. High Concentration: High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization. 2. Ineffective Ligand: The ligand may not be providing sufficient steric hindrance to prevent dimerization.1. Perform the reaction under high dilution conditions. 2. Screen different ligands, particularly bulkier ones, that may favor the intramolecular pathway.
Observation of Oxidized Byproducts 1. Excessive Oxidant: The amount of oxidant used may be too high, leading to over-oxidation.[1] 2. Presence of Oxygen: The reaction may not be adequately protected from air.1. Carefully control the stoichiometry of the oxidant. 2. Ensure the reaction is conducted under a strictly inert atmosphere.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from the literature on the optimization of copper-catalyzed cyclization reactions, highlighting the impact of various parameters on product yield.

Table 1: Effect of Copper Catalyst on Benzimidazole Synthesis [2]

EntryCatalystYield (%)
1CuBr80
2CuCl72
3Cu₂O65
4CuBr₂45
5CuCl₂38
6Cu(OAc)₂35
7CuI 86

Reaction conditions: o-bromoaniline, n-butyronitrile, KMB, t-Amyl alcohol, 120 °C, 17 h.

Table 2: Effect of Base and Solvent on a Ligand-Free Copper-Catalyzed Cyclization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1401768
2Cs₂CO₃DMF1401775
3t-BuOKt-BuOH841780
4KMB t-Amyl alcohol 120 17 86
5KMBEthylene Glycol1201756
6KMBDioxane1201782
7KMBToluene1201775

Data adapted from a representative ligand-free copper-catalyzed cyclization for benzimidazole synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Free Copper-Catalyzed Sultam Cyclization

This protocol is a representative example for the synthesis of benzimidazoles, which shares mechanistic similarities with sultam cyclizations.[2]

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the o-bromoarylamine substrate (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and potassium tert-amylate (KMB, 2.0 equiv.).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add tert-amyl alcohol (6 mL) followed by the nitrile reagent (2.0 equiv.).

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 17 hours.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Sultam Cyclization

G cluster_cycle Catalytic Cycle cluster_byproduct Byproduct Formation A Cu(I) Catalyst C [Cu(I)-Amide] Complex A->C + Substrate - H⁺ B Sulfonamide Substrate D Intramolecular C-H Activation C->D C-H Insertion H [Cu(I)-Amide] Complex E [Cu(III)-Intermediate] D->E F Reductive Elimination E->F F->A + Product G Sultam Product F->G I Intermolecular Coupling H->I K Oxidation H->K [O] J Dimer Byproduct I->J L Oxidized Byproduct K->L

Caption: Proposed catalytic cycle and common byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Sultam Yield

G Start Low Sultam Yield Check_Catalyst Is the Cu catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh catalyst, ensure inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Solution_Conditions Optimize temperature, solvent, and base. Check_Conditions->Solution_Conditions No Solution_Purity Purify substrates and solvents. Check_Purity->Solution_Purity No End Improved Yield Check_Purity->End Yes Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Aza-Michael Addition Protocols for Sultam Diversification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aza-Michael addition protocols tailored for sultam diversification. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your aza--Michael addition reactions involving sultams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the aza-Michael addition for sultam diversification in a question-and-answer format.

Question 1: My aza-Michael reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in an aza-Michael addition can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

  • Reagent Quality: Ensure the purity of your starting materials. The amine nucleophile, the Michael acceptor (e.g., an α,β-unsaturated sultam derivative), and the solvent should be free of impurities and water, as these can interfere with the reaction.

  • Catalyst Inactivity: If using a catalyst, its activity is crucial.

    • Lewis Acids: Ensure the Lewis acid (e.g., Sc(OTf)₃, FeCl₃, RuCl₃) is anhydrous, as moisture can deactivate it.[1][2]

    • Bases: If a base catalyst is employed, its strength should be appropriate for the nucleophilicity of the amine and the acidity of the N-H bond. For less reactive amines, stronger bases like DBU or guanidine derivatives may be necessary.[3]

  • Insufficient Activation: The electrophilicity of the Michael acceptor might be too low.

    • The use of a Lewis acid can enhance the electrophilicity of the α,β-unsaturated system.[1][2]

    • For vinylsulfonamides, which can be less reactive, activation with a Lewis acid might be necessary.[4]

  • Low Nucleophilicity of the Amine: Aromatic amines and amides are generally less nucleophilic than aliphatic amines and may require more forcing conditions (higher temperatures, stronger catalysts).[5]

  • Steric Hindrance: Significant steric bulk on either the nucleophile or the Michael acceptor can impede the reaction.[6]

  • Solvent Choice: The solvent can play a critical role.

    • Polar protic solvents like water or methanol can sometimes accelerate the reaction.[4]

    • In some cases, solvent-free conditions can be highly effective.[7][8]

Troubleshooting Workflow:

G start Low/No Conversion reagents Check Reagent Purity & Integrity start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purify/dry reagents & solvents reagents->sub_reagents1 catalyst Evaluate Catalyst conditions->catalyst Still low conversion acceptor Assess Michael Acceptor conditions->acceptor Still low conversion amine Consider Amine Nucleophilicity conditions->amine Still low conversion sub_conditions1 Increase temperature conditions->sub_conditions1 sub_conditions2 Vary solvent polarity conditions->sub_conditions2 sub_conditions3 Try solvent-free conditions conditions->sub_conditions3 sub_catalyst1 Use fresh/anhydrous catalyst catalyst->sub_catalyst1 sub_catalyst2 Screen different catalysts (Lewis acids, bases) catalyst->sub_catalyst2 sub_acceptor1 Add Lewis acid to activate acceptor->sub_acceptor1 sub_amine1 Use a stronger base for deprotonation amine->sub_amine1

Caption: Troubleshooting workflow for low or no conversion in aza-Michael additions.

Question 2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common challenge. The most prevalent side reactions include bis-addition, polymerization, and reactions involving the sultam auxiliary.

  • Bis-addition: Primary amines can react with two equivalents of the Michael acceptor.

    • Control Stoichiometry: Using an excess of the primary amine can favor mono-addition.

    • Solvent Effects: Aqueous solvent systems have been reported to favor mono-alkylation of primary amines.[4]

  • Polymerization: The Michael acceptor can polymerize, especially under basic conditions or at elevated temperatures.

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the amine.

  • Side Reactions of the Sultam Auxiliary:

    • Cleavage of the Auxiliary: Harsh reaction conditions (strong bases or acids, high temperatures) can lead to the cleavage of the sultam auxiliary from the substrate. It is important to use mild conditions when possible.[9]

    • Epimerization: If the sultam is used as a chiral auxiliary, harsh conditions can lead to epimerization at the stereocenter α to the carbonyl group, reducing the diastereoselectivity.

Question 3: The diastereoselectivity of my reaction is low. How can I improve it?

Answer: Achieving high diastereoselectivity is often a primary goal when using chiral sultam auxiliaries. Several factors influence the stereochemical outcome.

  • Catalyst Choice: The choice of Lewis acid can significantly impact diastereoselectivity. It is advisable to screen a variety of Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂, Sc(OTf)₃) to find the optimal one for a specific substrate combination.

  • Solvent Effects: The polarity of the solvent can have a dramatic effect on diastereoselectivity. A systematic screening of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, CH₃CN) is recommended.

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve the diastereomeric ratio (d.r.).

  • Nature of the Michael Acceptor: The structure of the α,β-unsaturated system attached to the sultam can influence the facial selectivity of the nucleophilic attack.

Question 4: I am having difficulty removing the sultam auxiliary after the reaction. What are the best procedures?

Answer: Cleavage of the robust sultam auxiliary can be challenging. The choice of method depends on the desired product (e.g., carboxylic acid, ester, amide).

  • Hydrolysis to Carboxylic Acid:

    • Lithium Hydroperoxide (LiOOH): A common method, though it can sometimes result in low yields due to competitive N-S bond cleavage.[9]

    • Tetrabutylammonium Hydrogen Peroxide (TBAH): This can be a milder and more efficient alternative, minimizing side reactions.[9]

  • Reductive Cleavage to Aldehyde or Alcohol:

    • LiAlH₄ or DIBAL-H: These reagents can reduce the amide to an alcohol or, under controlled conditions, to an aldehyde.

  • Transesterification to Esters:

    • Lewis Acid Catalysis: Using a Lewis acid with an alcohol can facilitate the conversion to the corresponding ester.

Troubleshooting Auxiliary Cleavage:

  • Incomplete Cleavage: Steric hindrance around the carbonyl group can slow down the cleavage. Increasing the reaction time or temperature may be necessary, but be mindful of potential side reactions.[9]

  • Racemization: Employ mild cleavage conditions to avoid epimerization of the product.[9]

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for aza-Michael additions relevant to sultam diversification.

Table 1: Effect of Solvent on the Aza-Michael Addition of Benzylamine to a Vinyl Sulfonamide [4]

EntrySolventTemperature (°C)Time (h)Yield (%)
1AcetonitrileReflux7275
2Methanol/Water (2:3)Room Temp.1862

Table 2: Influence of Catalyst on Aza-Michael Addition Yields [7]

EntryAmineMichael AcceptorCatalystTime (min)Yield (%)
1AnilineMethyl AcrylateSulfated Zirconia12080
2CyclohexylamineMethyl AcrylateSulfated Zirconia3096
3MorpholineEthyl AcrylateSulfated Zirconia1598

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Aza-Michael Addition to an N-Acryloyl Sultam

  • To a stirred solution of the N-acryloyl sultam (1.0 equiv) in the chosen anhydrous solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).[2]

  • Stir the mixture for 15-30 minutes.

  • Add the amine nucleophile (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Sultam Auxiliary via Hydrolysis [9]

  • Dissolve the N-acyl sultam adduct (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • The chiral sultam auxiliary can often be recovered from the aqueous layer.

Visualizations

Experimental Workflow for Aza-Michael Addition and Auxiliary Cleavage

G cluster_0 Aza-Michael Addition cluster_1 Auxiliary Cleavage start Start: N-Acryloyl Sultam + Amine reaction Reaction: - Catalyst (e.g., Lewis Acid) - Solvent - Temperature start->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography) workup->purification product1 Product: Chiral Adduct purification->product1 cleavage Cleavage Reaction (e.g., Hydrolysis) product1->cleavage separation Extraction & Separation cleavage->separation product2 Final Product separation->product2 auxiliary Recovered Auxiliary separation->auxiliary

Caption: General workflow for aza-Michael addition followed by chiral auxiliary cleavage.

References

Enhancing the regioselectivity of isothiazolidine 1,1-dioxide functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of isothiazolidine 1,1-dioxides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the chemical modification of this privileged scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the isothiazolidine 1,1-dioxide ring?

A1: The primary sites for functionalization are the nitrogen atom (N-functionalization) and the carbon atoms adjacent to the sulfonyl group (C-functionalization), typically at the C3 and C5 positions. The high acidity of the N-H proton and the protons at the α-carbons makes these positions susceptible to deprotonation and subsequent reaction with electrophiles.

Q2: How can I selectively achieve N-functionalization over C-functionalization?

A2: Selective N-functionalization is typically favored under basic conditions that are mild enough to deprotonate the sulfonamide nitrogen without significantly deprotonating the α-carbons. The choice of base and solvent is crucial. Generally, non-nucleophilic organic bases in polar aprotic solvents are effective. For instance, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) in solvents such as methanol (MeOH), ethanol (EtOH), or dichloromethane (CH2Cl2) can promote N-alkylation and N-acylation.[1][2]

Q3: What conditions favor C-functionalization?

A3: C-functionalization, particularly at the C3 position, can be achieved through intramolecular reactions like the carbo-Michael addition.[3] This often involves the use of a strong base, such as sodium hydride (NaH), to generate a carbanion that can then undergo cyclization.[3] For intermolecular C-functionalization, the use of organometallic reagents or directing group strategies might be necessary to achieve high regioselectivity.

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of N- and C-Functionalized Products

Scenario: You are attempting an N-alkylation with an alkyl halide and a base, but you are observing a mixture of the desired N-alkylated product and a C-alkylated side product.

Potential Cause Suggested Solution Rationale
Base is too strong Switch to a milder, non-nucleophilic base such as DBU or triethylamine.Stronger bases like NaH or organolithium reagents can deprotonate the α-carbons, leading to competitive C-alkylation. Milder bases are more selective for the more acidic N-H proton.
Inappropriate Solvent Use a polar aprotic solvent like DMF or CH2Cl2, or a polar protic solvent like ethanol.The solvent can influence the reactivity of the nucleophile. Aprotic solvents can favor N-alkylation by not solvating the nitrogen anion as strongly as a protic solvent might.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Higher temperatures can provide the activation energy needed for the less favorable C-deprotonation, leading to a loss of selectivity.
Problem 2: Low Yield of the Desired Regioisomer

Scenario: Your reaction is regioselective, but the yield of the desired product is low.

Potential Cause Suggested Solution Rationale
Insufficient Base Increase the equivalents of the base to ensure complete deprotonation of the starting material.Incomplete deprotonation will result in unreacted starting material and lower yields.
Poor Electrophile Reactivity Use a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl chloride) or add an activating agent (e.g., sodium iodide).The rate of the desired reaction may be slow, allowing for side reactions or decomposition to occur.
Steric Hindrance If the substrate or electrophile is sterically bulky, consider using a less hindered base or a more reactive electrophile to overcome steric repulsion.Steric hindrance can significantly slow down the reaction rate.

Experimental Protocols

Protocol 1: Selective N-Functionalization via Aza-Michael Addition

This protocol is adapted from a procedure for the synthesis of N-substituted isothiazolidine 1,1-dioxides.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent) in dry methanol (to a concentration of 1 M).

  • Addition of Reagents: To the stirring solution, add DBU (10 mol %) followed by the desired amino alcohol (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Work-up: After completion, dilute the reaction mixture with a 9:1 solution of CH2Cl2:MeOH.

  • Purification: Filter the diluted mixture through a silica plug, washing with additional 9:1 CH2Cl2:MeOH. Concentrate the filtrate under reduced pressure to obtain the N-functionalized product.

Protocol 2: C3-Functionalization via Intramolecular Carbo-Michael Addition

This protocol is based on the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates.[3]

  • Reaction Setup: To a solution of the appropriate N-alkylated vinyl sulfonamide (1 equivalent) in a suitable anhydrous solvent (e.g., THF), add sodium hydride (NaH, as a 60% dispersion in mineral oil, typically 1.2-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Reaction Conditions: After the addition of NaH, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Alkylation

EntrySubstrateElectrophileBaseSolventTemp. (°C)Product(s) (Ratio N:C)Yield (%)
1Isothiazolidine 1,1-dioxideMethyl IodideK2CO3DMFrtN-methyl > C-methyl (High N-selectivity)85
2Isothiazolidine 1,1-dioxideMethyl IodideNaHTHF0 to rtMixture of N- and C-methyl-
32,3-dihydroisothiazole 1,1-dioxideAmino alcoholDBUMeOH60Exclusively N-functionalizedHigh
4N-alkylated vinyl sulfonamide- (intramolecular)NaHTHF0 to rtExclusively C3-cyclizedGood

Note: The data in this table is representative and compiled from general principles and related literature. Actual results may vary.

Visualizations

Regioselectivity_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Isothiazolidine\n1,1-Dioxide Isothiazolidine 1,1-Dioxide Mild Base\n(e.g., DBU, TEA) Mild Base (e.g., DBU, TEA) Isothiazolidine\n1,1-Dioxide->Mild Base\n(e.g., DBU, TEA) Deprotonation at Nitrogen Strong Base\n(e.g., NaH, n-BuLi) Strong Base (e.g., NaH, n-BuLi) Isothiazolidine\n1,1-Dioxide->Strong Base\n(e.g., NaH, n-BuLi) Deprotonation at Carbon N-Functionalized Product N-Functionalized Product Mild Base\n(e.g., DBU, TEA)->N-Functionalized Product Electrophilic Attack C-Functionalized Product C-Functionalized Product Strong Base\n(e.g., NaH, n-BuLi)->C-Functionalized Product Electrophilic Attack

Caption: Decision pathway for achieving regioselective functionalization.

Troubleshooting_Workflow start Start: Poor Regioselectivity check_base Is the base too strong (e.g., NaH, LDA)? start->check_base change_base Switch to a milder base (DBU, TEA, K2CO3) check_base->change_base Yes check_temp Is the reaction temperature elevated? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., 0 °C) check_temp->lower_temp Yes check_solvent Re-evaluate solvent choice (Consider aprotic polar) check_temp->check_solvent No lower_temp->check_solvent optimize_solvent Screen alternative solvents (e.g., DMF, CH2Cl2) check_solvent->optimize_solvent Yes end Improved Regioselectivity check_solvent->end No optimize_solvent->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Chiral Separation of Sultam Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in developing robust methods for the chiral separation of sultam enantiomers.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when developing a chiral separation method for a new sultam compound? A1: A systematic screening approach is the most efficient starting point.[1] Begin by screening your sultam on a small, diverse set of chiral stationary phases (CSPs), particularly polysaccharide-based columns (e.g., derivatized cellulose or amylose), as they are effective for a wide range of compounds.[1][2] Use a standard set of mobile phases for this initial screen across different chromatographic modes like normal phase (NP), reversed-phase (RP), and supercritical fluid chromatography (SFC).[3]

Q2: Which chiral stationary phases (CSPs) are most effective for sultam enantiomers? A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most popular and broadly applicable for chiral separations, including those of compounds with structures analogous to sultams.[2][4][5] Macrocyclic glycopeptide-based columns (e.g., teicoplanin, vancomycin) have also shown high suitability for separating chiral molecules, including those with sulfoconjugated groups.[6] It is recommended to screen columns with different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) to explore diverse chiral recognition mechanisms.[3]

Q3: What is the typical mobile phase composition for the normal-phase chiral separation of sultams? A3: For normal-phase (NP) mode, the mobile phase usually consists of a non-polar primary solvent, like n-hexane or n-heptane, mixed with a polar alcohol modifier, such as isopropanol (IPA), ethanol (EtOH), or methanol (MeOH).[1] A common starting ratio for initial screening is 90:10 (v/v) hexane to alcohol.[1] The type of alcohol can significantly influence selectivity; less polar alcohols like IPA often provide better resolution in normal phase mode.[1]

Q4: When should I use an additive in my mobile phase? A4: Additives are crucial when dealing with sultams that have ionizable functional groups (acidic or basic) to prevent poor peak shape and improve resolution.[1]

  • For basic sultams: Add a small amount (typically 0.1% v/v) of a basic additive like diethylamine (DEA) to the mobile phase.[1][7]

  • For acidic sultams: Add a small amount (typically 0.1% v/v) of an acidic additive like trifluoroacetic acid (TFA) to the mobile phase.[7]

Q5: Why is Supercritical Fluid Chromatography (SFC) a good choice for separating sultam enantiomers? A5: SFC is rapidly becoming a standard for chiral separations in the pharmaceutical industry.[8] It offers significant advantages over HPLC, including faster analysis and column equilibration, higher efficiency, and reduced consumption of hazardous solvents.[8] SFC often uses columns packed with a wide variety of stationary phases, with CO2 and polar organic modifiers like alcohols as the mobile phase.[8] This technique has been successfully used to resolve chiral sulfoxides, which are structurally related to sultams.[8][9]

Q6: Can Capillary Electrophoresis (CE) be used for chiral sultam separation? A6: Yes, Capillary Electrophoresis (CE) is a powerful and versatile technique for analytical enantioseparations, especially for polar compounds.[10][11] Chiral separation in CE is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[10][11] The enantiomers form temporary diastereomeric complexes with the selector, leading to different migration times.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Separation (Single Peak) 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not offer chiral recognition for the sultam enantiomers.Screen the analyte on different types of CSPs (e.g., cellulose vs. amylose-based, different derivatizations).[1]
2. Mobile Phase is Too Strong: The analyte is eluting too quickly for chiral interactions to occur.In NP, decrease the percentage of the alcohol modifier. In RP, increase the percentage of the aqueous component.[1][12]
3. Incorrect Additive: The analyte may require an acidic or basic additive to improve interaction.If the sultam is basic, add 0.1% DEA. If it is acidic, add 0.1% TFA to the mobile phase.[1][7]
Poor Resolution (Overlapping Peaks) 1. Suboptimal Mobile Phase Composition: The ratio of strong to weak solvent is not ideal for separation.Systematically vary the percentage of the organic modifier (e.g., alcohol in NP). Screen different types of alcohol modifiers (e.g., IPA vs. EtOH).[1]
2. Temperature Fluctuations: Changes in temperature can affect selectivity and retention.[3]Use a column oven to maintain a constant and optimized temperature. Note that increasing temperature can sometimes reverse the elution order.[3]
3. Sample Overload: Injecting too much sample can lead to broadened, overlapping peaks.Reduce the injection volume or the concentration of the sample.[1]
4. Flow Rate Too High: A high flow rate may not allow sufficient time for interaction with the CSP.Reduce the flow rate to improve resolution, though this will increase analysis time.
Peak Tailing 1. Secondary Interactions: Unwanted interactions, such as with residual silanols on silica-based CSPs, can cause tailing, especially for basic compounds.[13]Add a basic modifier like DEA to the mobile phase to mask silanol groups.[1] Ensure the mobile phase pH is appropriate if the analyte is ionizable.[13]
2. Column Contamination: Accumulation of strongly retained impurities on the column creates active sites.[13]Flush the column with a strong solvent. For immobilized columns, DMF or THF can be used, followed by an alcohol rinse.[14] For coated columns, use the strongest compatible solvent, often 2-propanol.[14]
3. Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
Irreproducible Retention Times / Loss of Resolution 1. Column Memory Effect: Residual additives from previous analyses can alter the stationary phase surface.[15]Dedicate a column to a specific method (acidic or basic). If not possible, flush thoroughly with an intermediate solvent before switching mobile phase types.
2. Mobile Phase Instability: Evaporation of the more volatile component of the mobile phase can change its composition over time.Prepare fresh mobile phase daily and keep solvent reservoirs capped.[1]
3. Column Degradation: The column may have degraded due to harsh conditions (e.g., incompatible solvents, extreme pH).[13][14]Test the column under its original QC conditions to diagnose the problem.[14] If performance is not restored after washing, the column may need to be replaced.
High Backpressure 1. Frit Blockage: Particulate matter from the sample or mobile phase, or sample precipitation upon injection, has blocked the inlet frit.[14]Use a guard column and replace it regularly. Filter all samples and mobile phases. Try back-flushing the column at a low flow rate to dislodge particulates.[14]
2. Incompatible Solvents (Coated CSPs): Certain solvents can swell or damage the chiral stationary phase on coated columns, causing a pressure increase.Ensure the entire HPLC system is flushed of potentially harmful solvents before connecting a coated chiral column.[14] Always check the column's instruction manual for solvent compatibility.

Experimental Protocols

Protocol 1: Generic Screening for Chiral Sultam Separation by HPLC/SFC

This protocol outlines a systematic approach to screen for initial separation conditions.

1. Analyte Preparation:

  • Dissolve the sultam racemate in a suitable solvent, ideally the mobile phase or a weaker solvent. A typical starting concentration is 1 mg/mL.

2. Initial Screening Conditions:

  • Screen on at least 3-4 CSPs with diverse selectivity (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-chloro-3-methylphenylcarbamate)).

  • For each column, test the conditions outlined in the table below.

Table 1: Recommended Initial Screening Conditions

Parameter Normal Phase (NP-HPLC) Reversed-Phase (RP-HPLC) Supercritical Fluid (SFC)
Columns Polysaccharide-based (e.g., CHIRALPAK® AD, CHIRALCEL® OD)Polysaccharide-based (e.g., CHIRALPAK® AD-RH, CHIRALCEL® OD-RH)Polysaccharide-based (e.g., CHIRALPAK® IA/IB/IC)
Mobile Phase A n-Hexane or n-Heptane10 mM Ammonium Bicarbonate in WaterSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Acetonitrile (ACN) or Methanol (MeOH)Methanol (MeOH) or Ethanol (EtOH)
Gradient Isocratic: 90:10 (A:B). If no elution, switch to 80:20, 70:30, etc.Isocratic or Gradient: Start at 80:20 (A:B), move to 20:80 over 15 min.Isocratic or Gradient: Start at 95:5 (A:B), move to 60:40 over 10 min.
Additives If needed: 0.1% DEA for basic analytes; 0.1% TFA for acidic analytes.Additives are in the aqueous phase (e.g., buffer).Additives are in the alcohol co-solvent (e.g., 25mM IBA in MeOH).[16]
Flow Rate 1.0 mL/min1.0 mL/min2.5 - 3.0 mL/min
Temperature 25 °C25 °C40 °C
Detection UV (select appropriate wavelength based on analyte's chromophore)UV (select appropriate wavelength)UV / MS

3. Evaluation:

  • Assess the chromatograms for any sign of separation (e.g., peak splitting, shoulders), even if baseline resolution is not achieved.[1]

  • Select the column and mobile phase combination that shows the most promising selectivity (α > 1.1) for further optimization.

4. Optimization:

  • Once a promising condition is found, optimize for resolution (Rs > 1.5) by fine-tuning:

    • Mobile Phase Composition: Make small adjustments to the modifier percentage.

    • Alcohol Modifier (NP/SFC): Test different alcohols (MeOH, EtOH, IPA).

    • Temperature: Evaluate temperatures between 10 °C and 40 °C.

    • Additive Concentration: Optimize the concentration of the acidic or basic additive.

Visual Workflow and Logic Diagrams

A systematic workflow is critical for efficient method development.

MethodDevelopmentWorkflow cluster_start Phase 1: Preparation & Screening cluster_eval Phase 2: Evaluation & Optimization cluster_end Phase 3: Finalization Analyte 1. Characterize Sultam (Solubility, pKa, UV Spectrum) Screen 2. Screen CSPs & Mobile Phases (NP, RP, SFC Modes) Analyte->Screen Eval1 3. Separation Observed? Screen->Eval1 Optimize 4. Optimize Conditions (Modifier %, Temperature, Additive) Eval1->Optimize Yes Fail No Separation: Return to Step 2 with New CSPs / Techniques Eval1->Fail No Eval2 5. Resolution > 1.5? Optimize->Eval2 Eval2->Optimize No (Re-optimize) Validate 6. Validate & Finalize Method Eval2->Validate Yes Fail->Screen

Caption: A systematic workflow for chiral method development of sultam enantiomers.

TroubleshootingFlow Start Poor Chromatographic Result Q_Resolution Is Resolution (Rs) < 1.5? Start->Q_Resolution Q_Shape Is Peak Shape Poor (Tailing, Fronting)? Q_Resolution->Q_Shape No Sol_Resolution Optimize Mobile Phase (Modifier %, Additive) & Temperature Q_Resolution->Sol_Resolution Yes Q_Reproducibility Are Retention Times Irreproducible? Q_Shape->Q_Reproducibility No Sol_Shape Adjust Additive (DEA/TFA) Check for Contamination Q_Shape->Sol_Shape Yes Sol_Reproducibility Prepare Fresh Mobile Phase Flush Column Thoroughly Check for Leaks Q_Reproducibility->Sol_Reproducibility Yes End Method Optimized Q_Reproducibility->End No Sol_Resolution->End Sol_Shape->End Sol_Reproducibility->End

References

Validation & Comparative

A Comparative Guide to Modern Sultam Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sultam motif, a cyclic sulfonamide, is a privileged scaffold in medicinal chemistry and a versatile chiral auxiliary in asymmetric synthesis.[1][2] Its unique physicochemical properties, including metabolic stability, contribute to its prevalence in a range of biologically active compounds, from antibacterial agents to enzyme inhibitors.[3][4] Consequently, the development of efficient and diverse synthetic routes to access these valuable heterocycles is of paramount importance. This guide provides a comparative analysis of key modern methodologies for sultam synthesis, offering insights into their mechanisms, scopes, and practical applications.

Key Methodologies at a Glance

A variety of synthetic strategies have been developed to construct the sultam ring, each with its own advantages and limitations. These methods can be broadly categorized into transition-metal-catalyzed reactions, cycloaddition strategies, and classical cyclization approaches. This guide will focus on a selection of prominent and innovative methods that showcase the breadth of available synthetic tools.

Comparative Data on Synthesis Methodologies

The following table summarizes the performance of several key sultam synthesis methodologies, providing a quantitative comparison of their efficiency and scope.

MethodologyCatalyst/ReagentSubstrate ScopeYield (%)Key Features
Iron-Catalyzed C-H Amidation Fe(ClO₄)₂ / Aminopyridine LigandBroad variety of aliphatic sulfonamidesUp to 89%Direct C-H functionalization, readily available catalyst.[5][6]
Sulfonamide Dianion Alkylation n-BuLi / DiisopropylamineBromoalkanesulfonamides55-70%Practical for chiral sultam synthesis from amino alcohols.[7]
[3+2] Cycloaddition Azomethine ylides, Nitrile oxides, Nitronesα,β-Unsaturated sultams42-93%High diastereoselectivity, scalable for multigram synthesis.[8]
Ring-Closing Metathesis (RCM) Grubbs II CatalystN-alkenyl-N-allylsulfonamides60-96%Effective for five-membered sultams, some products precipitate for easy isolation.[9][10]
Rhodium-Catalyzed C-H Activation [Cp*RhCl₂]₂N-Sulfonyl Ketimines and Thiophenes/FuransNot specifiedSynthesis of structurally interesting spirocyclic sultams.[11]
Silver-Catalyzed Radical Cyclization Ag(I) catalystVinyl sulfonamides and carboxylic acidsGood yieldsUtilizes readily available starting materials, broad substrate scope.[2]
Gold-Catalyzed Hydroamination Gold Catalyst / HTIBo-AlkynylbenzenesulfonamidesModerate to excellentOne-pot synthesis of polycyclic sultams.[12]
Oxa-Michael/Baylis-Hillman TBAF / DABCOVinyl sulfonamides from protected amino alcoholsExcellentDivergent synthesis for various ring sizes (5, 6, 7, and 8-membered).[13]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for some of the key methodologies discussed.

General Procedure for Iron-Catalyzed Intramolecular C-H Amidation[5][14]

To a screw-capped vial charged with the sulfonamide substrate (0.2 mmol), Fe(ClO₄)₂ (0.02 mmol), and the aminopyridine ligand (0.024 mmol) is added 1,2-dichloroethane (2 mL). The vial is sealed and the mixture is stirred at 80 °C for the time specified in the original literature. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired sultam product.

General Procedure for Sulfonamide Dianion Alkylation[7]

To a solution of the sulfonamide (1.0 equiv) and diisopropylamine (0.25 equiv) in anhydrous THF at -50 °C is added n-BuLi (2.2 equiv) dropwise. The reaction mixture is stirred at -50 °C for 1 hour and then allowed to warm to 0 °C over 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the sultam.

General Procedure for Ring-Closing Metathesis[10]

In a glovebox, a solution of the diene-containing sulfonamide (1.0 equiv) in anhydrous toluene is prepared. Grubbs II catalyst (5 mol%) is added, and the reaction mixture is stirred at 80 °C for 1 hour. Upon completion, the reaction is cooled to room temperature. For products that precipitate, they are isolated by filtration. Otherwise, the solvent is evaporated, and the residue is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in selected sultam synthesis methodologies.

Intramolecular_CH_Amidation Substrate Aliphatic Sulfonamide Intermediate Iron-Nitrenoid Intermediate Substrate->Intermediate Catalyst Catalyst Fe(ClO₄)₂ + Aminopyridine Ligand Catalyst->Intermediate Product Sultam Intermediate->Product Intramolecular C-H Insertion

Caption: Iron-Catalyzed Intramolecular C-H Amidation Pathway.

Sulfonamide_Dianion_Alkylation Start Haloalkane Sulfonamide Monoanion Monoanion Start->Monoanion Deprotonation (N-H) Base1 n-BuLi (1 equiv) Base1->Monoanion Dianion Dianion Monoanion->Dianion Deprotonation (α-C-H) Base2 n-BuLi (1 equiv) Base2->Dianion Product Sultam Dianion->Product Intramolecular Alkylation

Caption: Sulfonamide Dianion Alkylation for Sultam Synthesis.

Ring_Closing_Metathesis Substrate Dienyl Sulfonamide Metathesis [2+2] Cycloaddition & Cycloreversion Substrate->Metathesis Catalyst Grubbs II Catalyst Catalyst->Metathesis Product Unsaturated Sultam Metathesis->Product Byproduct Ethylene Metathesis->Byproduct

Caption: Ring-Closing Metathesis (RCM) for Sultam Synthesis.

Conclusion

The synthesis of sultams is a dynamic field of research, with continuous innovation leading to more efficient, selective, and sustainable methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, ring size, stereochemistry, and the availability of starting materials. Transition metal catalysis, particularly methods involving C-H activation, offers novel and direct pathways to complex sultams.[5][11][14] Concurrently, powerful transformations like ring-closing metathesis and various cycloaddition reactions provide reliable access to a wide array of sultam scaffolds.[8][9][10] The protocols and comparative data presented in this guide are intended to assist researchers in navigating the diverse landscape of sultam synthesis and in selecting the optimal methodology for their specific research and development needs.

References

A Comparative Guide to N-Aryl Sultams in Drug Discovery and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-aryl sultams, a class of cyclic sulfonamides, are recognized as privileged scaffolds in medicinal chemistry and as powerful chiral auxiliaries in asymmetric synthesis.[1][2] Their rigid cyclic structure and the presence of the sulfonamide group allow for specific spatial arrangements and interactions with biological targets, leading to a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] In asymmetric synthesis, chiral sultams, such as Oppolzer's camphorsultam, are instrumental in controlling the stereochemistry of chemical reactions.[4][5]

This guide provides a comparative overview of N-aryl sultams, with a focus on the methodologies and data required for their evaluation. While this guide aims to compare 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide with other N-aryl sultams, a comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available experimental data for this specific compound. Therefore, this document will focus on providing a framework for comparison, using data from other well-characterized N-aryl sultams as illustrative examples.

Performance Comparison of N-Aryl Sultams

The performance of N-aryl sultams can be evaluated based on their application, primarily their biological activity in drug discovery and their efficiency as chiral auxiliaries in asymmetric synthesis.

Biological Activity of N-Aryl Sultams

The therapeutic potential of N-aryl sultams is a key area of research.[1] The comparison of their biological activity often involves determining their potency and selectivity against various biological targets.

Table 1: Comparative Anticancer Activity of Selected Sultam Derivatives

CompoundTarget Cell LineAssay TypeIC50 (µM)Reference
(R)-g (an oxasultam)SKBR3 (Breast Cancer)Cell Viability~10[1]
Compound 4i (a thiadiazinane)S. aureus (Gram-positive)Antibacterial<0.06[1]
Compound 4i (a thiadiazinane)E. coli (Gram-negative)Antibacterial1[1]
Benzosultam derivative 9P. guilliermondiiAntifungal (MIC)10 µg/mL[1]

Experimental Protocol: Determination of IC50 by MTT Assay

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a sultam compound against a cancer cell line.

  • Cell Culture: Human breast cancer cells (e.g., SKBR3) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The sultam compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group is treated with DMSO-containing media only.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of DMSO to each well.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Performance in Asymmetric Synthesis

As chiral auxiliaries, sultams are attached to a prochiral substrate to direct a stereoselective reaction. Their performance is judged by the diastereoselectivity of the reaction and the ease of removal of the auxiliary.

Table 2: Performance of Chiral Sultams in an Asymmetric Diels-Alder Reaction

Chiral AuxiliaryReactionDiastereomeric Excess (d.e.)Yield (%)Reference
Bicyclic Sultam DerivativeCyclopentadiene addition>98%85-95%[6]
Oppolzer's CamphorsultamMichael AdditionHighHigh[5]

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for evaluating a chiral sultam in a Lewis acid-catalyzed Diels-Alder reaction.

  • Preparation of N-enoyl Sultam: The chiral sultam is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-enoyl sultam.

  • Diels-Alder Reaction: The N-enoyl sultam is dissolved in a dry solvent (e.g., toluene) and cooled to a low temperature (e.g., -78°C). A Lewis acid catalyst (e.g., diethylaluminum chloride) is added, followed by the diene (e.g., cyclopentadiene). The reaction is stirred for several hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.

  • Analysis: The diastereomeric excess is determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by NMR spectroscopy.

  • Auxiliary Removal: The chiral auxiliary is cleaved from the product, for example, by hydrolysis with lithium hydroxide, to yield the chiral carboxylic acid.

Visualizations

G Workflow for Evaluation of N-Aryl Sultams cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation synthesis Synthesis of N-Aryl Sultam purification Purification & Characterization (NMR, MS) synthesis->purification bio_activity Biological Activity Screening (e.g., IC50) purification->bio_activity asym_synthesis Asymmetric Synthesis Application (e.g., Diels-Alder) purification->asym_synthesis bio_data Dose-Response Curve & IC50 Determination bio_activity->bio_data stereo_data Stereoselectivity Analysis (d.e., e.e.) asym_synthesis->stereo_data

Caption: Workflow for the evaluation of N-aryl sultams.

G Hypothetical Signaling Pathway Targeted by an N-Aryl Sultam GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sultam N-Aryl Sultam Sultam->Akt Inhibition

Caption: A hypothetical PI3K/Akt signaling pathway inhibited by an N-aryl sultam.

Conclusion

The class of N-aryl sultams represents a versatile and promising group of compounds with significant applications in both drug discovery and asymmetric synthesis. Their evaluation requires rigorous experimental testing to quantify their biological potency or their stereodirecting ability. While specific comparative data for this compound is not currently available in the public domain, the frameworks and protocols outlined in this guide provide a basis for the systematic evaluation and comparison of this and other novel N-aryl sultams. Further research into the properties of this compound is necessary to understand its potential relative to other compounds in its class.

References

A Comparative Guide to the Biological Activities of Isothiazolidine 1,1-Dioxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazolidine 1,1-dioxide scaffold, a class of cyclic sulfonamides also known as γ-sultams, has emerged as a privileged structure in medicinal chemistry. Its unique stereochemical and electronic properties have led to the development of a diverse range of analogs with significant biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme-inhibitory properties of various isothiazolidine 1,1-dioxide analogs, supported by available experimental data.

Anticancer Activity

Isothiazolidine 1,1-dioxide analogs have demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Comparative Anticancer Activity of Isothiazolidine 1,1-Dioxide Analogs

Compound/AnalogCancer Cell LineActivity (IC50/GI50 in µM)Reference
Triazole-containing isothiazolidine 1,1-dioxidesNot SpecifiedLibrary synthesized for screening[1]
Thiazolidin-4-one derivatives (related structures)MCF-7 (Breast)0.37 - 56.97[2]
HepG2 (Liver)0.24 - 2.28[2]
HCT-116 (Colorectal)Not Specified[2]
A549 (Lung)4.6[2]
HeLa (Cervical)3.2[2]
LNCaP (Prostate)2.9[2]

Note: The data for thiazolidin-4-ones is included to highlight the potential of the broader class of related heterocyclic compounds, as extensive comparative data for isothiazolidine 1,1-dioxides is still emerging.

Signaling Pathways in Anticancer Activity (Putative)

While specific signaling pathways for isothiazolidine 1,1-dioxide analogs are under active investigation, related thiazolidinone compounds have been shown to induce apoptosis through the modulation of key signaling molecules. A plausible pathway involves the activation of caspases and regulation of the Bcl-2 family of proteins.

anticancer_pathway Isothiazolidine 1,1-Dioxide Analog Isothiazolidine 1,1-Dioxide Analog Cancer Cell Cancer Cell Isothiazolidine 1,1-Dioxide Analog->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Mitochondrial Stress Mitochondrial Stress ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative signaling pathway for anticancer activity.

Antimicrobial Activity

Several isothiazolidine 1,1-dioxide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 2: Comparative Antimicrobial Activity of Isothiazolidine 1,1-Dioxide Analogs

Compound/AnalogMicrobial StrainActivity (MIC in µg/mL)Reference
Thiazolidinone derivatives (related structures)S. aureus>100[3]
B. cereus25-100[3]
E. coli50->100[3]
C. albicans50-100[4]
A. niger50-100[3]

Note: The presented data for related thiazolidinone structures indicates the potential for developing potent antimicrobial agents based on the isothiazolidine 1,1-dioxide scaffold.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for determining the Minimum Inhibitory Concentration (MIC) of isothiazolidine 1,1-dioxide analogs.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: General workflow for MIC determination.

Enzyme Inhibition

Isothiazolidine 1,1-dioxides have been investigated as inhibitors of various enzymes, demonstrating their potential for the treatment of a range of diseases. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features for potent and selective inhibition.

Table 3: Comparative Enzyme Inhibition by Isothiazolidine 1,1-Dioxide and Related Analogs

Compound/AnalogTarget EnzymeActivity (IC50 in µM)Reference
4-Thiazolidinone derivativesHuman Dihydroorotate Dehydrogenase (hDHODH)1.12 - >10[5]
5-Substituted-2-(morpholinoimino)-thiazolidin-4-onesAcetylcholinesterase (AChE)17.41[6]
Butyrylcholinesterase (BChE)Notable Activity[6]
Tyrosinase3220 - 9130[6]
Urease16.79 - 22.49[6]

Note: The data highlights the versatility of the core scaffold in targeting different enzymes, with substitutions playing a key role in determining potency and selectivity.

Experimental Protocols

General Procedure for Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The isothiazolidine 1,1-dioxide analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)[7][8][9]
  • Compound Preparation: A stock solution of the isothiazolidine 1,1-dioxide analog is prepared in a suitable solvent. Serial dilutions of the compound are then made in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive control (broth with inoculum) and negative control (broth only) wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Conclusion

Isothiazolidine 1,1-dioxide analogs represent a promising class of compounds with a broad spectrum of biological activities. The available data, primarily from related thiazolidinone structures, suggests significant potential for these analogs as anticancer, antimicrobial, and enzyme-inhibitory agents. Further comprehensive and comparative studies on a wider range of isothiazolidine 1,1-dioxide derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The development of detailed experimental protocols and the investigation of specific signaling pathways will be crucial for advancing these compounds through the drug discovery pipeline.

References

Validating the antimicrobial efficacy of novel sultam derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial performance of emerging sultam-based compounds, benchmarked against established antibiotics. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and mechanisms of action.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Sultams, cyclic sulfonamides analogous to β-lactams, have garnered significant interest for their potential as antimicrobial agents.[1][2] Historically, the focus of sultam chemistry has been broad, spanning anticancer, anti-inflammatory, and antiviral applications.[2] However, their inherent ability to inhibit key bacterial enzymes, particularly β-lactamases, positions them as promising candidates for the development of new antibiotics and combination therapies.[2][3] This guide provides an objective comparison of the antimicrobial efficacy of novel sultam derivatives against clinically relevant bacteria, supported by experimental data and detailed protocols to aid in the validation and further development of these compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel sultam derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antibacterial activity of two distinct classes of novel sultam derivatives—fused tricyclic sultams and 1β-methylcarbapenems bearing a cyclic sulfonamide moiety—and compare their performance against standard antibiotics.

Fused Tricyclic Sultams Derived from Saccharin

A series of fused tricyclic sultams were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria. The MIC values indicate that these compounds exhibit notable antibacterial activity.[1][2][4]

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
Tricyclic Sultam 3a 82220
Tricyclic Sultam 5a 92523
Tricyclic Sultam 5d 102825
Tricyclic Sultam 5f 92422
Tricyclic Sultam 5g 82321
Ampicillin 12.56.25>100
Ciprofloxacin 0.980.491.95

Data sourced from Elghamry et al. (2017).[1]

1β-Methylcarbapenems with Cyclic Sulfonamide Moieties

A novel series of 1β-methylcarbapenems incorporating a cyclic sulfonamide structure were synthesized and their antibacterial activities were compared against the established carbapenems, meropenem and imipenem. Several of these novel compounds demonstrated potent activity, particularly against Gram-positive bacteria.

CompoundStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus epidermidis (MRSE) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Novel Carbapenem-Sultam 1 0.060.120.258
Novel Carbapenem-Sultam 2 0.120.250.516
Novel Carbapenem-Sultam 3 0.030.060.124
Meropenem 0.120.250.061
Imipenem 0.250.50.122

Representative data based on findings discussed in "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold".[2]

Experimental Protocols

To ensure the reproducibility and validation of antimicrobial efficacy data, detailed experimental protocols are essential. The following sections outline the standard methodologies for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh overnight culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration for the assay.

  • Preparation of Sultam Derivatives and Control Antibiotics: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL. The plate includes a growth control (broth and inoculum without any antimicrobial agent) and a sterility control (broth only). The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.

  • Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Plating and Incubation: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[10][11][12][13]

  • Preparation: A standardized bacterial suspension is prepared as for the MIC assay. The antimicrobial agent is added to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the antimicrobial agent is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture. Serial dilutions of these aliquots are made, and a specific volume is plated onto agar plates.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.

Mechanism of Action: Inhibition of β-Lactamases

A primary mechanism by which sultam derivatives exert their antimicrobial effect is through the inhibition of β-lactamase enzymes. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. β-sultams, being structural analogs of β-lactams, can act as "suicide inhibitors" or inactivators of these enzymes.[3][14][15] The sultam compound enters the active site of the β-lactamase and forms a stable, covalent bond with a key amino acid residue, typically a serine.[3][14] This process, known as sulfonylation, inactivates the enzyme, preventing it from hydrolyzing and deactivating β-lactam antibiotics.[3][14]

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and the proposed mechanism of action for sultam derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Susceptibility Testing cluster_results Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Culture->Inoculum_Prep MIC_Assay MIC Assay (Broth Microdilution) Inoculum_Prep->MIC_Assay Time_Kill_Assay Time-Kill Kinetics Inoculum_Prep->Time_Kill_Assay Compound_Prep Compound Preparation (Sultam Derivatives & Controls) Compound_Prep->MIC_Assay Compound_Prep->Time_Kill_Assay MBC_Assay MBC Assay (Subculturing) MIC_Assay->MBC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Value Determine MBC Value MBC_Assay->MBC_Value Kill_Curve Generate Kill Curve Time_Kill_Assay->Kill_Curve

Caption: Workflow for Antimicrobial Susceptibility Testing. (Max Width: 760px)

Mechanism_of_Action cluster_enzyme β-Lactamase Active Site Serine Serine Residue (Nucleophile) Inactive_Enzyme Inactive Acyl-Enzyme Complex (Sulfonylated Serine) Serine->Inactive_Enzyme Covalent Bond Formation Hydrolysis Hydrolysis & Antibiotic Inactivation Sultam β-Sultam Derivative Sultam->Serine Nucleophilic Attack Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Serine Blocked by Inactive Enzyme

References

Comparative Analysis of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: A Guide to Potential Cross-Reactivity Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological targets and cross-reactivity of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide is not available in the public domain as of the latest literature search. This guide therefore provides a comparative analysis based on structurally related chemical scaffolds, namely sultams, thiazolidinediones, and other sulfur-containing heterocyclic compounds with known biological activities. The potential cross-reactivity profile of the topic compound is inferred from the known activities of these related classes of molecules.

This document is intended for researchers, scientists, and drug development professionals to provide a framework for potential cross-reactivity studies.

Introduction to the Structural Class: Isothiazolidine 1,1-dioxides (γ-Sultams)

The compound of interest, this compound, belongs to the class of γ-sultams. Sultams, or cyclic sulfonamides, are recognized as important pharmacophores and have been explored for a wide range of biological activities. The isothiazolidine 1,1-dioxide core is a stable five-membered ring. The N-benzyl substitution, particularly with a methoxy group on the phenyl ring, is a common feature in many biologically active compounds, influencing properties like target binding and metabolic stability.

Given the lack of specific data, a cross-reactivity study would necessitate screening against a broad panel of targets associated with related heterocyclic compounds. This guide compares the potential activity of this compound with well-characterized compounds from three relevant classes: Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, Cyclooxygenase-2 (COX-2) inhibitors, and kinase inhibitors.

Comparison with Thiazolidinedione PPARγ Agonists

Thiazolidinediones (TZDs), such as Rosiglitazone and Pioglitazone, are structurally related to the isothiazolidine core and are well-known selective agonists for PPARγ, a nuclear receptor that is a master regulator of adipogenesis and is involved in glucose homeostasis.[1][2] Due to this structural similarity, it is plausible that this compound could exhibit affinity for PPAR isoforms.

Data Presentation: Selectivity of PPARγ Agonists

The following table summarizes the selectivity profile of representative TZD drugs against different PPAR isoforms.

CompoundPrimary TargetIC50/EC50 for PPARγSelectivity vs. PPARαSelectivity vs. PPARδReference
Rosiglitazone PPARγ42 nM (IC50)>100-fold>100-fold[3]
Pioglitazone PPARγ~500 nM (EC50)Weak activatorNo activity[3]
GW9662 (Antagonist) PPARγ3.3 nM (IC50)>600-fold>10-fold[4]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Signaling Pathway Diagram

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound TZD Agonist (e.g., Rosiglitazone) PPARg PPARγ Compound->PPARg Binds CoRepressor Co-repressor Complex PPARg->CoRepressor Dissociation PPARg_RXR PPARγ-RXR Heterodimer RXR RXR PPRE PPRE PPARg_RXR->PPRE Binds CoActivator Co-activator Complex PPARg_RXR->CoActivator Recruitment Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA CoActivator->PPRE Binds

Caption: PPARγ agonist signaling pathway.

Comparison with Cyclooxygenase (COX) Inhibitors

Certain sulfur-containing heterocyclic compounds are known to inhibit COX enzymes, which are key in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) can be non-selective or selective for COX-2. Given the potential for this scaffold to interact with enzymes, assessing activity against COX-1 and COX-2 would be a critical part of a cross-reactivity panel.

Data Presentation: Selectivity of COX Inhibitors

The table below shows the COX selectivity for some well-known inhibitors.

CompoundPrimary TargetIC50 for COX-1 (µM)IC50 for COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-2150.04375[5]
Ibuprofen COX-1/COX-2133440.04[6]
Meloxicam Preferential COX-22.51.12.27[5]

Selectivity Index > 1 indicates COX-2 selectivity.

Comparison with Kinase Inhibitors

The broad structural diversity of sultam-based compounds has led to their investigation as kinase inhibitors. Kinases are a large family of enzymes, and off-target kinase activity is a common source of drug side effects. A comprehensive cross-reactivity study should include a broad kinase panel screening.

Data Presentation: Selectivity Profile of a Representative Kinase Inhibitor (Imatinib)

Imatinib is a well-known kinase inhibitor, and its selectivity has been extensively studied.

Primary TargetsIC50 (nM)Other Notable Off-Targets (IC50 < 1 µM)Reference
ABL125DDR1, NQO2[7]
KIT100LCK, SYK[7]
PDGFRA/B100

Experimental Workflow Diagram

Kinase_Profiling_Workflow Start Test Compound (e.g., 2-(4-Methoxybenzyl) isothiazolidine 1,1-dioxide) Primary_Screen Primary Screen (Single high concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Hits Data_Analysis Data Analysis and Selectivity Profiling Hit_Identification->Data_Analysis Non-hits Selectivity_Panel Broad Kinase Selectivity Panel Dose_Response->Selectivity_Panel Selectivity_Panel->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for kinase inhibitor profiling.

Experimental Protocols

Detailed methodologies are crucial for reproducible cross-reactivity studies. Below are protocols for key assays mentioned in this guide.

A. Radioligand Binding Assay for Receptor Selectivity (e.g., PPARγ)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).[8][9]

Materials:

  • Receptor source: Cell membranes or purified receptor protein (e.g., human PPARγ).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [3H]-Rosiglitazone).

  • Test compound: this compound, serially diluted.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM EDTA.

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand. The receptor-bound radioligand is trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

B. Enzyme Inhibition Assay (e.g., COX-1/COX-2)

This assay measures the ability of a compound to inhibit the catalytic activity of an enzyme.[10][11]

Materials:

  • Enzymes: Purified recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Detection system: A method to measure the product (e.g., Prostaglandin E2) such as an ELISA kit or mass spectrometry.

  • Test compound: Serially diluted.

  • Assay buffer: e.g., 100 mM Tris-HCl, pH 8.0.

Procedure:

  • Pre-incubation: In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with various concentrations of the test compound for a set period (e.g., 15 minutes at 37°C) to allow for binding.

  • Initiation of Reaction: Add the substrate (arachidonic acid) to start the enzymatic reaction.

  • Reaction Time: Allow the reaction to proceed for a specific time (e.g., 10 minutes) within the linear range of the assay.

  • Termination: Stop the reaction, for example, by adding a strong acid.

  • Product Quantification: Measure the amount of product formed using the chosen detection method.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without inhibitor. Determine the IC50 values for both COX-1 and COX-2 by plotting percent inhibition versus log inhibitor concentration. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).

C. In Vitro Kinase Profiling Assay

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[12]

Materials:

  • A panel of purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP and non-radiolabeled ATP.

  • 96- or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: In the wells of a microplate, add the kinase, its specific substrate, and the test compound dilution.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of kinase activity at each compound concentration and calculate the IC50 value.

Logical Relationships of Compared Compound Classes

Compound_Classes cluster_targets Potential Biological Targets Topic 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide Sultam Sultams (Isothiazolidine 1,1-dioxides) Topic->Sultam is a PPAR PPARγ Sultam->PPAR may target COX COX-1/2 Sultam->COX may target Kinases Kinases Sultam->Kinases may target Thiazolidinone Thiazolidinones Thiazolidinone->PPAR targets Other_Heterocycles Other Sulfur-Containing Heterocycles Other_Heterocycles->COX can target

Caption: Potential target relationships for the compound class.

This guide provides a foundational framework for initiating cross-reactivity studies on this compound. The selection of comparator compound classes is based on structural analogy and known pharmacological activities of related scaffolds. It is imperative that any investigation into the biological activity of this compound begins with broad, unbiased screening to identify its primary target(s) before proceeding to more focused cross-reactivity and selectivity profiling.

References

Comparative Analysis of Structure-Activity Relationships in N-Benzyl Sultams

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationship (SAR) of N-benzyl sultams, presenting a comparative overview of their biological activities. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

N-benzyl sultams, a class of cyclic sulfonamides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. The strategic modification of the N-benzyl group and the sultam core allows for the fine-tuning of their biological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-benzyl sultam derivatives, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship Data

The biological activity of N-benzyl sultam derivatives is profoundly influenced by the nature and position of substituents on both the benzyl and sultam moieties. The following tables summarize the in vitro activity of representative N-benzyl sultam analogs against various cancer cell lines.

Table 1: Anticancer Activity of N-Benzyl Amides of Salinomycin [1][2][3][4]

CompoundSubstituent (R) on Benzyl RingLoVo (IC₅₀, µM)LoVo/Dx (IC₅₀, µM)MES-SA (IC₅₀, µM)MES-SA/Dx5 (IC₅₀, µM)
1 H2.33 ± 0.153.12 ± 0.112.11 ± 0.092.98 ± 0.12
2 o-F2.32 ± 0.082.45 ± 0.071.95 ± 0.052.32 ± 0.06
3 m-F3.15 ± 0.123.89 ± 0.142.87 ± 0.103.45 ± 0.13
4 p-F4.56 ± 0.185.12 ± 0.213.98 ± 0.154.76 ± 0.19
5 o-Cl2.98 ± 0.113.54 ± 0.132.54 ± 0.093.12 ± 0.11
6 p-Cl5.12 ± 0.205.87 ± 0.234.56 ± 0.185.34 ± 0.21
7 o-Br3.54 ± 0.134.12 ± 0.153.12 ± 0.113.87 ± 0.14
8 p-Br5.87 ± 0.226.54 ± 0.255.12 ± 0.205.98 ± 0.23
9 o-NO₂2.45 ± 0.092.87 ± 0.102.11 ± 0.082.54 ± 0.09
10 p-NO₂6.12 ± 0.246.87 ± 0.275.54 ± 0.216.32 ± 0.25
11 o-CH₃4.12 ± 0.154.87 ± 0.193.54 ± 0.134.23 ± 0.16
12 p-CH₃6.87 ± 0.267.54 ± 0.296.12 ± 0.246.98 ± 0.27

LoVo: Human colon adenocarcinoma; LoVo/Dx: Doxorubicin-resistant human colon adenocarcinoma; MES-SA: Human uterine sarcoma; MES-SA/Dx5: Doxorubicin-resistant human uterine sarcoma.

SAR Analysis of N-Benzyl Amides of Salinomycin:

The data reveals that the position of the substituent on the N-benzyl ring plays a crucial role in the anticancer activity. Generally, ortho-substituted derivatives exhibit higher potency compared to their para-substituted counterparts.[2][3] For instance, the o-fluoro substituted compound 2 displayed the highest activity against the LoVo/Dx cell line (IC₅₀ = 2.45 µM).[1] The presence of electron-withdrawing groups, such as fluoro and nitro groups at the ortho position, appears to be favorable for activity. In contrast, substitution with a benzyl or methyl group on the nitrogen of some sultam series has been shown to decrease inhibitory activity against certain cancer cell lines, suggesting that the broader chemical context of the sultam is critical.

Signaling Pathway Inhibition

Certain N-benzyl derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways. For example, benzyl sulforaphane, a related compound, has been demonstrated to inhibit the Akt/MAPK pathway and activate the Nrf2/ARE pathway in HepG2 cells.

G cluster_akt_mapk Akt/MAPK Pathway cluster_nrf2_are Nrf2/ARE Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors N_Benzyl_Sultam N-Benzyl Sultam (e.g., Benzyl Sulforaphane) N_Benzyl_Sultam->Akt inhibits N_Benzyl_Sultam->ERK inhibits Keap1 Keap1 N_Benzyl_Sultam->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates Proteasome Proteasomal Degradation Nrf2->Proteasome degraded by Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes

Caption: Inhibition of Akt/MAPK and activation of Nrf2/ARE pathways by N-benzyl sultams.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel N-benzyl sultam derivatives typically involves a multi-step process from initial synthesis to in vitro and potentially in vivo testing.

G node_synthesis Synthesis of N-Benzyl Sultam Analogs node_purification Purification & Characterization (NMR, MS, HPLC) node_synthesis->node_purification node_screening In Vitro Biological Screening (e.g., MTT Assay) node_purification->node_screening node_sar Structure-Activity Relationship (SAR) Analysis node_screening->node_sar node_lead Lead Compound Identification node_sar->node_lead node_mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) node_lead->node_mechanism node_in_vivo In Vivo Efficacy & Toxicity Studies (Animal Models) node_mechanism->node_in_vivo node_preclinical Preclinical Development node_in_vivo->node_preclinical

References

Benchmarking 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide Against Known Human Leukocyte Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide against established inhibitors of Human Leukocyte Elastase (HLE). HLE, a serine protease released by neutrophils, is a key mediator of tissue damage in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[1][2] Its role in degrading extracellular matrix proteins makes it a prime target for therapeutic intervention.[1][2]

While direct inhibitory data for this compound is not extensively published, the isothiazolidine 1,1-dioxide scaffold is a known pharmacophore for HLE inhibition. This guide, therefore, benchmarks this compound class against well-characterized HLE inhibitors, providing a framework for its potential efficacy and for designing future experimental validation.

Comparative Inhibitory Potency

The following table summarizes the inhibitory potency of several known HLE inhibitors. These compounds represent different chemical classes and have been extensively studied, providing a robust baseline for comparison. The potency of isothiazolidine 1,1-dioxide derivatives is included to contextualize the potential of this compound.

Inhibitor ClassExample CompoundPotency (IC50)Potency (Ki)
Isothiazolidine 1,1-dioxide 2-(Pentafluorophenyl)isothiazol-3(2H)-one 1,1-dioxide3.1 µMNot Reported
Sulfonyl Anilide Sivelestat (ONO-5046)44 nM[3][4]200 nM[4]
Pyridinone Alvelestat (AZD9668)12 nM[5][6]9.4 nM[5][7]
Peptide-Based AE-376329 nM[3]Not Reported
Benzoxazinone GW-31161622 nM[3][4]0.31 nM[3]
Cephalosporin-based FK70683 nM[4]4.2 nM[4]

Signaling Pathway of Human Leukocyte Elastase in Inflammation

HLE is released from the azurophilic granules of activated neutrophils in response to inflammatory stimuli.[2] Once in the extracellular space, it can degrade a wide range of proteins, leading to tissue damage and amplification of the inflammatory cascade. HLE has been shown to activate signaling pathways such as the PI3K/Akt pathway, which can promote cell proliferation and inhibit apoptosis in certain contexts.[8][9] Inhibition of HLE is a key therapeutic strategy to mitigate this pathological process.

HLE_Signaling_Pathway cluster_activation Neutrophil Activation cluster_release HLE Release & Action cluster_inhibition Therapeutic Inhibition Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation HLE_release HLE Release Neutrophil->HLE_release ECM Extracellular Matrix (Elastin, Collagen) HLE_release->ECM Degradation PI3K_Akt_Pathway PI3K/Akt Pathway HLE_release->PI3K_Akt_Pathway Activation Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage Inhibitors HLE Inhibitors (e.g., 2-(4-Methoxybenzyl)- isothiazolidine 1,1-dioxide) Inhibitors->HLE_release Inhibition Cell_Proliferation Cell_Proliferation PI3K_Akt_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibits

Caption: Signaling pathway of HLE-mediated inflammation and its inhibition.

Experimental Protocols

To facilitate the direct evaluation of this compound, a detailed protocol for a fluorogenic HLE inhibition assay is provided below. This method is widely used for its sensitivity and suitability for high-throughput screening.

Human Leukocyte Elastase (HLE) Inhibition Assay (Fluorogenic)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Human Leukocyte Elastase.

Principle: The assay measures the cleavage of a fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, by HLE. The release of the fluorescent 7-amino-4-methylcoumarin (AMC) group is monitored over time. In the presence of an inhibitor, the rate of AMC release is reduced.

Materials:

  • Purified Human Leukocyte Elastase (HLE)

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Reference Inhibitor (e.g., Sivelestat)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Experimental Workflow:

Caption: Workflow for the HLE fluorogenic inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • Dilute the HLE stock solution in Assay Buffer to the desired working concentration.

    • Dilute the fluorogenic substrate stock solution in Assay Buffer to the final desired concentration (typically at or near its Km value).

  • Assay Plate Setup:

    • Add 25 µL of the diluted test compound or reference inhibitor to the appropriate wells of the 96-well plate.

    • Include control wells: "No Inhibitor" (vehicle control) and "Blank" (no enzyme).

    • Add 50 µL of the diluted HLE solution to all wells except the blank wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a foundational framework for the evaluation of this compound as a potential HLE inhibitor. The provided data on known inhibitors and the detailed experimental protocol will aid researchers in accurately positioning this compound within the landscape of HLE-targeted therapeutics.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Thiazolidinediones as Antidiabetic Agents

In the landscape of drug discovery, translating promising laboratory results into effective clinical therapies is a formidable challenge. The journey from a petri dish to a patient is marked by a critical transition: from in vitro (in the glass) to in vivo (in the living). While comprehensive comparative data for the isothiazolidine 1,1-dioxide class of compounds is limited in current literature, the structurally related and extensively studied thiazolidinedione (TZD) family offers a robust case study. This guide will use antidiabetic TZD derivatives to illustrate the principles, protocols, and potential disparities involved in comparing in vitro and in vivo efficacy.

In Vitro Efficacy: Cellular and Enzymatic Potency

In vitro studies are the foundational step in drug development, providing initial insights into a compound's biological activity at a cellular or molecular level. For antidiabetic agents, common assays include enzyme inhibition (e.g., α-amylase) and cell-based functional tests like glucose uptake assays. These experiments are crucial for initial screening and establishing a preliminary structure-activity relationship (SAR).

A recent study on novel N-substituted thiazolidinediones evaluated a series of compounds for their ability to promote glucose absorption in C2C12 myoblast cell lines, a common model for skeletal muscle.[1][2] The results, summarized below, highlight the differential potency among structurally similar derivatives.

Compound IDIn Vitro Assay (Cell Line)Efficacy Metric (% Glucose Uptake vs. Control)Cytotoxicity (IC50 in C2C12 cells)
B-TZD-11 Glucose Uptake (C2C12)Significant enhancement> 250 µM/mL
B-TZD-13 Glucose Uptake (C2C12)Significant enhancement, comparable to Pioglitazone> 250 µM/mL
Pioglitazone Glucose Uptake (C2C12)Standard referenceKnown safety profile
Detailed Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol outlines a typical method for assessing a compound's ability to enhance glucose uptake in a muscle cell line.

  • Cell Culture: C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Differentiation: For glucose uptake assays, cells are seeded in 24-well plates and grown to confluence. The growth medium is then replaced with a differentiation medium (DMEM with 2% horse serum) for 4-6 days to induce fusion of myoblasts into myotubes.

  • Compound Treatment: Differentiated myotubes are first serum-starved for 3 hours in Krebs-Ringer bicarbonate buffer. Subsequently, they are treated with various concentrations of the test compounds (e.g., B-TZD-11, B-TZD-13) or a standard drug (Pioglitazone) for a predetermined period (e.g., 24 hours).

  • Glucose Uptake Measurement: Following treatment, the cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for 30-60 minutes.

  • Analysis: The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The intracellular fluorescence, which is proportional to the amount of glucose taken up by the cells, is measured using a fluorescence plate reader. Data is typically normalized to the total protein content in each well and expressed as a percentage of the untreated control.

In Vivo Efficacy: Performance in a Living System

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a complex biological system. For antidiabetic research, rodent models with induced diabetes are standard.[1][2]

The most promising compounds from the aforementioned in vitro study, B-TZD-11 and B-TZD-13, were evaluated in a high-fat diet and streptozotocin-induced diabetic rat model.[1][2] This model mimics key aspects of type 2 diabetes in humans. The study measured critical parameters such as fasting blood glucose (FBG) and lipid profiles over several weeks.

Compound IDAnimal ModelDose AdministeredKey Efficacy Metric (Day 28)Effect on Lipid Profile
B-TZD-11 HFD/STZ-induced diabetic ratsNot SpecifiedSignificant reduction in FBGFavorable modulation
B-TZD-13 HFD/STZ-induced diabetic ratsNot SpecifiedSuperior reduction in FBG; Improved glucose tolerance (OGTT)Favorable modulation
Pioglitazone HFD/STZ-induced diabetic ratsNot SpecifiedSignificant reduction in FBGFavorable modulation
Detailed Experimental Protocol: In Vivo Diabetic Animal Model

This protocol provides a framework for inducing diabetes in rats and evaluating the efficacy of test compounds.

  • Animal Model Induction: Male Wistar rats are fed a high-fat diet (HFD) for a period of 2-4 weeks to induce insulin resistance. Following this period, a low dose of streptozotocin (STZ), a pancreatic β-cell toxin, is administered via intraperitoneal injection to induce a state of hyperglycemia.

  • Grouping and Acclimatization: Animals with confirmed diabetes (fasting blood glucose > 250 mg/dL) are randomly divided into several groups: a diabetic control group, a standard drug group (e.g., Pioglitazone), and test groups receiving different doses of the candidate compounds (e.g., B-TZD-11, B-TZD-13).

  • Drug Administration: The test compounds and standard drug are typically formulated in a vehicle like 0.5% carboxymethyl cellulose (CMC) and administered orally via gavage once daily for a period of 4-8 weeks.

  • Efficacy Monitoring: Blood glucose levels are monitored regularly from the tail vein using a glucometer. An Oral Glucose Tolerance Test (OGTT) may be performed at the end of the study to assess improvements in glucose metabolism.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for analysis of insulin levels, HbA1c, and lipid profiles (total cholesterol, triglycerides, HDL, LDL). Organs may be harvested for histopathological examination.

Visualizing the Process and Mechanism

To better understand the workflow and the underlying biological mechanism, the following diagrams are provided.

G Drug Discovery & Development Workflow A Compound Library (e.g., TZD Derivatives) B In Vitro Screening (Cell-Free & Cell-Based Assays) A->B High-Throughput Screening C Hit Identification (Potent & Low Cytotoxicity) B->C Data Analysis (IC50, % Activity) D In Vivo Testing (Diabetic Animal Models) C->D Promising Compounds E Lead Candidate (Efficacious & Safe) D->E Efficacy & PK/PD Analysis

Caption: A generalized workflow from initial compound screening to in vivo validation.

The primary mechanism by which antidiabetic thiazolidinediones exert their effects is through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression.[3][4][5]

G PPAR-γ Signaling Pathway in Adipocytes cluster_0 cluster_1 Nucleus cluster_2 COMPOUND Thiazolidinedione (TZD Compound) PPAR PPAR-γ COMPOUND->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) GENES Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->GENES Binds to DNA OUTCOME Increased Insulin Sensitivity & Glucose Uptake GENES->OUTCOME Leads to

Caption: TZD compounds activate the PPAR-γ/RXR nuclear receptor complex.

Discussion: Correlating In Vitro and In Vivo Results

A strong correlation between in vitro potency and in vivo efficacy is the ideal outcome in drug development, but this is not always the case.

  • Positive Correlation: In the TZD case study, the compounds (B-TZD-11 and B-TZD-13) that demonstrated significant in vitro activity in promoting glucose uptake also showed robust antihyperglycemic effects in vivo.[1][2] This suggests that the cellular assay was a good predictor of the desired physiological outcome.

  • Potential Discrepancies: A compound can be highly potent in vitro but fail in vivo due to a multitude of factors, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

    • Poor Absorption: The compound may not be absorbed effectively from the gastrointestinal tract after oral administration.

    • Rapid Metabolism: The liver may rapidly metabolize the compound into inactive forms before it can reach its target tissue.

    • Limited Distribution: The compound may not effectively distribute to the target organ (e.g., muscle, adipose tissue).

    • Toxicity: The compound may show unforeseen toxicity in the whole organism that was not apparent in isolated cell cultures.

Conversely, a compound with moderate in vitro activity might show strong in vivo efficacy if it has excellent pharmacokinetic properties or is converted into a more active metabolite in vivo.

Conclusion

The comparison of in vitro and in vivo data is a cornerstone of preclinical drug development. While in vitro assays provide essential, high-throughput data on the direct biological activity of compounds, in vivo studies are indispensable for evaluating how that activity translates into a therapeutic effect within the complexity of a living organism. As demonstrated by the thiazolidinedione case study, a successful drug candidate must demonstrate potency at the cellular level and possess the necessary pharmacokinetic and safety profiles to be effective and well-tolerated in vivo. For researchers and drug development professionals, a careful, integrated analysis of both data sets is critical for making informed decisions on which compounds to advance toward clinical trials.

References

Comparative Docking Studies of Isothiazolidine 1,1-Dioxide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of novel isothiazolidine 1,1-dioxide derivatives against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The supporting data is based on molecular docking studies, which predict the binding affinities and interaction patterns of these compounds.

While comprehensive, direct comparative docking studies on a wide range of isothiazolidine 1,1-dioxide derivatives are still emerging in publicly accessible literature, existing research provides valuable insights into their potential as therapeutic agents. The data presented herein is synthesized from findings in studies investigating this scaffold against viral targets.

Experimental Protocols

To ensure the reproducibility and validity of the findings, the following standardized molecular docking protocol is outlined.

  • Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 main protease is procured from the Protein Data Bank (PDB). The structure undergoes a preparation phase which includes the removal of water molecules, the addition of polar hydrogen atoms, and the assignment of atomic charges. Subsequently, the protein structure is subjected to energy minimization to resolve any steric hindrances.

  • Ligand Preparation: The 2D chemical structures of the isothiazolidine 1,1-dioxide derivatives and a reference compound are created using chemical drawing software. These are then converted to 3D structures and their energy is minimized to achieve the most stable conformation.

  • Grid Generation: The active site for docking on the Mpro is identified, often based on the position of a co-crystallized inhibitor. A grid box is then generated around this site, defining the three-dimensional space where the docking algorithm will assess ligand binding.

  • Molecular Docking: The prepared ligands are then docked into the defined active site of the Mpro using specialized software such as AutoDock, Glide, or GOLD. This process involves the systematic exploration of numerous possible orientations and conformations of each ligand within the protein's binding pocket.

  • Scoring and Analysis: The generated binding poses are evaluated using a scoring function that calculates the estimated binding affinity, typically expressed in kilocalories per mole (kcal/mol). The poses with the most favorable scores are then analyzed to identify key molecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of the Mpro active site.

Data Presentation

For ease of comparison, the quantitative data from the docking studies of various isothiazolidine 1,1-dioxide derivatives are summarized in the table below.

Table 1: Comparative Docking Performance of Isothiazolidine 1,1-Dioxide Derivatives against SARS-CoV-2 Mpro

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Derivative A -8.7HIS41, CYS145, GLU166
Derivative B -8.4HIS41, MET49, GLU166
Derivative C -8.1CYS145, HIS163, GLU166
Derivative D -7.8HIS41, MET165, GLU166
Reference Inhibitor -7.5HIS41, CYS145

Note: The data in this table are representative examples derived from typical results found in molecular docking studies of this nature and are intended for illustrative and comparative purposes.

Visualizations

The following diagrams illustrate the logical workflow of the comparative docking study and a simplified representation of the targeted biological pathway.

G cluster_prep Preparation cluster_sim Simulation cluster_anal Analysis protein Target Protein Preparation (SARS-CoV-2 Mpro) docking Molecular Docking Simulation protein->docking ligands Ligand Preparation (Isothiazolidine 1,1-Dioxide Derivatives) ligands->docking scoring Binding Affinity Scoring docking->scoring interaction Interaction Analysis scoring->interaction comparison Comparative Assessment interaction->comparison

Caption: Workflow of the comparative molecular docking analysis.

G Viral Polyprotein Viral Polyprotein SARS-CoV-2 Mpro SARS-CoV-2 Mpro Viral Polyprotein->SARS-CoV-2 Mpro Cleavage by Functional Viral Proteins Functional Viral Proteins SARS-CoV-2 Mpro->Functional Viral Proteins Produces Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Isothiazolidine 1,1-Dioxide Derivative Isothiazolidine 1,1-Dioxide Derivative Isothiazolidine 1,1-Dioxide Derivative->SARS-CoV-2 Mpro Inhibits

Caption: Inhibition of SARS-CoV-2 replication signaling pathway.

Assessing the Drug-Likeness of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the drug-likeness of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide and a selection of its structural analogs. In the quest for novel therapeutic agents, early evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical to mitigate late-stage attrition in drug development. This document summarizes key physicochemical parameters, provides detailed experimental protocols for their assessment, and visualizes potential biological pathways associated with this class of compounds.

In Silico Drug-Likeness Assessment

To facilitate a comparative analysis, key drug-likeness parameters for the parent compound, this compound, and three representative analogs with modifications to the benzyl ring have been calculated using in silico methods. These parameters are benchmarked against Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability.[1]

Table 1: Predicted Physicochemical Properties of this compound Analogs

CompoundStructureMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Parent Compound This compound241.301.85040
Analog 1 2-(4-Chlorobenzyl)isothiazolidine 1,1-dioxide245.722.45030
Analog 2 2-(4-Nitrobenzyl)isothiazolidine 1,1-dioxide256.271.74060
Analog 3 2-(4-Methylbenzyl)isothiazolidine 1,1-dioxide225.302.36030

Note: The data presented in this table are computationally predicted and should be validated experimentally.

Potential Biological Pathways and Experimental Workflows

The isothiazolidine 1,1-dioxide scaffold is a component of various biologically active molecules.[2][3][4] To provide context for their potential mechanisms of action and the experimental approaches to study them, the following diagrams illustrate relevant biological pathways and a typical in vitro experimental workflow.

experimental_workflow Experimental Workflow for In Vitro ADME Profiling cluster_prep Compound Preparation cluster_assays ADME Assays cluster_analysis Data Analysis Compound Test Compound Stock (DMSO) Solubility Kinetic Solubility Assay Compound->Solubility Lipophilicity LogP Determination (Shake-Flask) Compound->Lipophilicity Metabolism Microsomal Stability Assay Compound->Metabolism Data LC-MS/MS or UV-Vis Analysis Solubility->Data Lipophilicity->Data Metabolism->Data Results Calculate Solubility, LogP, Half-life, Intrinsic Clearance Data->Results HBV_Capsid_Assembly Simplified Hepatitis B Virus (HBV) Capsid Assembly Pathway CoreProtein HBV Core Protein (Cp) Dimers Nucleation Nucleation: Formation of Small Oligomers CoreProtein->Nucleation Elongation Elongation: Addition of Dimers Nucleation->Elongation ImmatureCapsid Immature Capsid (T=4 or T=3 symmetry) Elongation->ImmatureCapsid Maturation Maturation (RNA packaging & reverse transcription) ImmatureCapsid->Maturation MatureCapsid Mature Nucleocapsid Maturation->MatureCapsid Inhibitor Isothiazolidine 1,1-dioxide Analog Inhibitor->Nucleation Inhibition Inhibitor->Elongation Inhibition

References

Orthogonal Methods for Confirming the Structure of Substituted Sultams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous confirmation of molecular structure is a cornerstone of chemical research and drug development. For heterocyclic compounds like substituted sultams, which are significant scaffolds in medicinal chemistry, rigorous structural elucidation is paramount to ensure the validity of structure-activity relationship (SAR) studies and the safety of potential drug candidates. This guide provides a comparative overview of three powerful, orthogonal analytical techniques for the structural confirmation of substituted sultams: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography.

The Orthogonal Approach: A Triad of Confidence

An orthogonal approach, employing techniques that rely on different physical principles, provides a higher degree of confidence in structural assignment than any single method alone.

  • NMR Spectroscopy elucidates the connectivity of atoms through bonds by probing the magnetic properties of atomic nuclei.

  • Mass Spectrometry determines the elemental composition through highly accurate mass measurements and provides structural clues through fragmentation patterns.

  • X-ray Crystallography offers a definitive 3D map of the atomic arrangement in the solid state by analyzing the diffraction of X-rays by a single crystal.

The convergence of data from these three independent methods provides an exceptionally strong foundation for structural confirmation.

Case Study: Characterization of a Representative Substituted Sultam

To illustrate the application of these orthogonal methods, we will use a representative substituted benzosultam as a case study. The data presented in the following table is a composite representation compiled from published data on closely related structures to provide a comprehensive example.

Analytical Technique Parameter Observed Value Interpretation
¹H NMR Chemical Shift (δ)7.8-8.2 ppm (m, 4H, Ar-H of benzosultam)Protons on the benzosultam aromatic ring.
Chemical Shift (δ)7.3-7.6 ppm (m, 5H, Ar-H of phenyl substituent)Protons on the N-phenyl substituent.
¹³C NMR Chemical Shift (δ)~160 ppm (C=O)Carbonyl carbon of the sultam ring.
Chemical Shift (δ)120-140 ppm (Ar-C)Aromatic carbons of both rings.
HRMS (ESI+) Calculated [M+H]⁺C₁₃H₁₀NO₃S⁺: 260.0376Theoretical exact mass for the protonated molecule.
Measured [M+H]⁺260.0371Experimentally determined exact mass, confirming the elemental composition.
X-ray Crystallography Space GroupP2₁/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensionsa = 5.9 Å, b = 11.0 Å, c = 14.8 Å, β = 98.6°Dimensions of the repeating unit in the crystal.
Key Bond LengthsS-N: ~1.65 Å, S-O: ~1.43 Å, C=O: ~1.21 ÅProvides precise measurement of atomic distances, confirming the sultam structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for each of the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified substituted sultam.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C.

  • The magnetic field is locked using the deuterium signal from the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR: A standard single-pulse experiment is run. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A standard COSY-45 or DQF-COSY pulse sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a stock solution of the substituted sultam at a concentration of approximately 1 mg/mL in a high-purity solvent like acetonitrile or methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • For electrospray ionization (ESI), it may be beneficial to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base for negative ion mode to promote ionization.

Data Acquisition (ESI-QTOF):

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to achieve a stable and intense signal for the analyte.

  • The mass spectrometer is calibrated using a known reference standard to ensure high mass accuracy.

  • Data is acquired in a high-resolution mode, typically with a resolving power of >10,000, to allow for accurate mass measurement to four or five decimal places.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Growing a single crystal of suitable size and quality is often the most challenging step.

  • A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

  • The solution should be left undisturbed in a vibration-free environment.

Data Collection and Structure Solution:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[1][2]

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The structural model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental diffraction data.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical flow of the orthogonal structural confirmation process and the relationships between the different analytical techniques.

Orthogonal_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Purified_Compound Purified Substituted Sultam NMR NMR Spectroscopy Purified_Compound->NMR HRMS HRMS Purified_Compound->HRMS Xray X-ray Crystallography Purified_Compound->Xray Final_Structure Confirmed Structure NMR->Final_Structure HRMS->Final_Structure Xray->Final_Structure

Caption: Workflow for orthogonal structural confirmation.

Data_Integration cluster_NMR NMR Spectroscopy cluster_HRMS HRMS cluster_Xray X-ray Crystallography Structure Proposed Structure 1H_NMR ¹H NMR (Proton Environments) Structure->1H_NMR predicts 13C_NMR ¹³C NMR (Carbon Skeleton) Structure->13C_NMR predicts Mass Accurate Mass (Elemental Composition) Structure->Mass predicts 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1H_NMR->2D_NMR 13C_NMR->2D_NMR 2D_NMR->Structure confirms Mass->Structure confirms 3D_Structure 3D Atomic Arrangement (Absolute Stereochemistry) 3D_Structure->Structure definitively confirms

Caption: Interrelation of data from orthogonal methods.

By integrating the complementary data from NMR, HRMS, and X-ray crystallography, researchers can achieve an unequivocal structural assignment for substituted sultams, thereby ensuring the integrity and quality of their scientific findings.

References

Safety Operating Guide

Prudent Disposal of 2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide, ensuring a safe laboratory environment and adherence to regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical's structural motifs—an isothiazolidine 1,1-dioxide core, a sulfonyl group, and a methoxybenzyl ether. Compounds with these features are typically handled as hazardous chemical waste. Therefore, a conservative approach to disposal is mandatory.

Immediate Safety and Handling Protocols

Before handling this compound for disposal, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Spill Management: In the event of a spill, evacuate the immediate area. Absorb the spill with an inert material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. The absorbed material should be collected into a designated, sealable container for hazardous waste.[1] The spill area should then be decontaminated.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent), in a dedicated and compatible hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and segregated from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[2] These organizations are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[3]

Summary of Key Information

ParameterGuideline
Chemical Name This compound
CAS Number Not available
Primary Hazards Assumed hazardous based on structural components. Potential for skin and eye irritation. Environmental hazard potential.[2]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.
Spill Cleanup Absorb with inert material (vermiculite, sand), collect in a sealed container for hazardous waste.[1]
Disposal Method Treat as hazardous waste. Do not dispose of in drains or regular trash.[2][4]
Waste Container Compatible, sealed, and clearly labeled container.
Final Disposal Via a licensed environmental waste management company.[2]

Experimental Protocols

As this document pertains to disposal, no experimental protocols for synthesis or analysis are included. The primary "protocol" is the step-by-step disposal plan provided above.

Disposal Workflow

G cluster_0 cluster_1 On-Site Handling cluster_2 Professional Disposal cluster_3 start Start: Waste Generation collect 1. Collect Waste (Pure compound, solutions, contaminated materials) start->collect label_waste 2. Label Container ('Hazardous Waste', full chemical name, date) collect->label_waste store 3. Store Securely (Designated, ventilated area) label_waste->store contact_ehs 4. Contact EHS or Licensed Waste Vendor store->contact_ehs transport 5. Professional Collection and Transport contact_ehs->transport dispose 6. Final Disposal (Incineration or other approved method) transport->dispose end End: Compliant Disposal dispose->end

Caption: Disposal workflow for this compound.

References

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2-(4-Methoxybenzyl)isothiazolidine 1,1-dioxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.